molecular formula C8H16O B8698390 3,3-Dimethyl-1-vinyloxybutane CAS No. 13884-68-9

3,3-Dimethyl-1-vinyloxybutane

Cat. No.: B8698390
CAS No.: 13884-68-9
M. Wt: 128.21 g/mol
InChI Key: QGDLULGKJPWYHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,3-Dimethyl-1-vinyloxybutane is a useful research compound. Its molecular formula is C8H16O and its molecular weight is 128.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

13884-68-9

Molecular Formula

C8H16O

Molecular Weight

128.21 g/mol

IUPAC Name

1-ethenoxy-3,3-dimethylbutane

InChI

InChI=1S/C8H16O/c1-5-9-7-6-8(2,3)4/h5H,1,6-7H2,2-4H3

InChI Key

QGDLULGKJPWYHE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CCOC=C

Origin of Product

United States

Foundational & Exploratory

Precision Synthesis of 3,3-Dimethyl-1-vinyloxybutane

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Chemical Researchers[1]

Part 1: Strategic Overview & Retrosynthetic Analysis

3,3-dimethyl-1-vinyloxybutane , commonly known as neopentyl vinyl ether (NPVE) , represents a critical class of sterically hindered vinyl monomers.[1] Unlike its linear counterparts (e.g., n-butyl vinyl ether), the bulky tert-butyl group adjacent to the ether linkage imparts unique kinetic stability to the propagating carbocation during polymerization.[1] This feature makes NPVE a prime candidate for living cationic polymerization , allowing for the synthesis of polymers with precise molecular weights and narrow polydispersity indices (PDIs).

Retrosynthetic Disconnection

The synthesis of NPVE is best approached through the functionalization of neopentyl alcohol (2,2-dimethyl-1-propanol) .[1] Due to the steric bulk of the neopentyl group, direct nucleophilic substitution (Williamson ether synthesis) is often sluggish and prone to side reactions. Consequently, Transvinylation (vinyl exchange) is the preferred laboratory method, offering milder conditions and higher specificity than the classical high-pressure Reppe chemistry.[1]

Target Molecule:


[1]

Precursors:

  • Neopentyl Alcohol:

    
    [1]
    
  • Vinyl Source: Ethyl Vinyl Ether (EVE) or Vinyl Acetate.[1]

Part 2: Primary Synthetic Route (Catalytic Transvinylation)[1]

This guide details the Palladium(II)-Catalyzed Transvinylation of neopentyl alcohol with ethyl vinyl ether. This method is superior to mercury-catalyzed routes due to reduced toxicity and high functional group tolerance.[1]

Reaction Mechanism

The reaction proceeds via an equilibrium-driven exchange where the alcohol attacks the activated vinyl ether complex.[1] The use of excess ethyl vinyl ether (EVE) drives the equilibrium toward the product.[1]

TransvinylationMechanism Pd_Cat Pd(II) Catalyst (Active Species) Complex_1 Pd-EVE Complex (Activated Olefin) Pd_Cat->Complex_1 + Ethyl Vinyl Ether Intermediate Oxypalladation Intermediate Complex_1->Intermediate + Neopentyl Alcohol Product_Release Product Release + Ethanol Intermediate->Product_Release - Ethanol Product_Release->Pd_Cat Regeneration

Figure 1: Catalytic cycle for the Pd(II)-mediated transvinylation of neopentyl alcohol.

Experimental Protocol

Reagents & Materials:

  • Neopentyl Alcohol: 100 mmol (8.81 g) [Solid, MP 53°C]

  • Ethyl Vinyl Ether (EVE): 1.0 mol (72.1 g) [Use as solvent & reagent, 10 equiv.][1]

  • Catalyst: Palladium(II) Acetate [Pd(OAc)₂] (0.1 mol%)[1]

  • Ligand: 1,10-Phenanthroline (0.15 mol%)[1]

  • Solvent: Dichloromethane (DCM) (Optional, EVE can serve as solvent)

Step-by-Step Procedure:

  • Catalyst Activation: In a dry, nitrogen-flushed 250 mL round-bottom flask, dissolve Pd(OAc)₂ (22.5 mg) and 1,10-Phenanthroline (27 mg) in 10 mL of dry DCM. Stir at room temperature for 30 minutes. The solution should turn a characteristic yellow-orange color, indicating complex formation.[1]

  • Reactant Addition: Add solid neopentyl alcohol (8.81 g) directly to the catalyst solution. Subsequently, add Ethyl Vinyl Ether (72.1 g) in one portion.

    • Note: Neopentyl alcohol is a solid at room temperature (MP ~53°C).[1] Ensure it is fully dissolved before heating.[1]

  • Reaction Phase: Equip the flask with a reflux condenser and heat the mixture to a gentle reflux (approx. 40-45°C internal temperature) for 24–48 hours.

    • Monitoring: Monitor reaction progress via TLC or GC.[1] The formation of the product (higher R_f on silica) and the disappearance of the alcohol are key indicators.

  • Quenching & Workup: Cool the reaction mixture to room temperature. Filter the mixture through a short pad of activated basic alumina or celite to remove the palladium catalyst. Wash the pad with a small amount of pentane.

  • Purification (Distillation): The mixture contains unreacted EVE, ethanol (byproduct), and Neopentyl Vinyl Ether (NPVE).[1]

    • Step A: Remove excess EVE and solvent by rotary evaporation at mild pressure (do not heat above 40°C initially).[1]

    • Step B: Perform fractional distillation. Ethanol may form an azeotrope with EVE.[1]

    • Target Fraction: Collect the fraction boiling between 90–95°C (at atmospheric pressure). Note: Literature BP for n-butyl vinyl ether is 94°C; NPVE will be in a similar range.[1]

Experimental Workflow Diagram

Workflow Start Start: Catalyst Prep Pd(OAc)2 + Phenanthroline Mix Add Neopentyl Alcohol + Excess EVE Start->Mix Reflux Reflux 40-45°C 24-48 Hours Mix->Reflux Filter Filter through Alumina (Remove Catalyst) Reflux->Filter Distill Fractional Distillation Collect 90-95°C Fraction Filter->Distill Product Pure Neopentyl Vinyl Ether Distill->Product

Figure 2: Operational workflow for the synthesis and purification of NPVE.[1]

Part 3: Characterization & Properties[2][3][4]

Validation of the synthesized monomer is critical before use in polymerization.[1] The following data points serve as the standard for purity.

Physical Properties Table[1]
PropertyValue (Approx.)Notes
Molecular Formula

Molecular Weight 114.19 g/mol
Boiling Point 92–95 °CAt 760 mmHg (Est.[1] based on n-BVE)
Density 0.78 g/mLAt 25 °C
Appearance Colorless LiquidEther-like odor
Solubility Organic SolventsMiscible with DCM, Toluene, Hexane
Spectroscopic Data (NMR)

The structure is confirmed by the presence of the vinyl group signals and the neopentyl backbone.

  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       6.45 (dd, 
      
      
      
      Hz, 1H,
      
      
      )[1]
    • 
       4.18 (dd, 
      
      
      
      Hz, 1H,
      
      
      trans)
    • 
       3.98 (dd, 
      
      
      
      Hz, 1H,
      
      
      cis)
    • 
       3.35 (s, 2H, 
      
      
      
      )[1]
    • 
       0.92 (s, 9H, 
      
      
      
      )[1]
  • 
     NMR (100 MHz, 
    
    
    
    ):
    • Vinyl Carbons:

      
       ppm (
      
      
      
      ),
      
      
      ppm (
      
      
      )[1]
    • Neopentyl Carbons:

      
       ppm (
      
      
      
      ),
      
      
      ppm (Quaternary C),
      
      
      ppm (Methyls).[1]

Part 4: Applications & Safety[1]

Living Cationic Polymerization

Neopentyl vinyl ether is a precursor to Poly(neopentyl vinyl ether), a polymer exhibiting unique phase transition behaviors.[1]

  • Initiator System:

    
     or Ethyl Aluminum Dichloride (
    
    
    
    ) with a proton trap (e.g., Ethyl Acetate) is recommended to stabilize the growing carbocation.
  • Mechanism: The bulky tert-butyl group prevents chain transfer and termination, facilitating "living" characteristics even at temperatures closer to 0°C compared to standard vinyl ethers.

Safety Considerations
  • Peroxide Formation: Like all vinyl ethers, NPVE can form explosive peroxides upon exposure to air and light. Store under inert gas (Argon/Nitrogen) and test for peroxides before distillation.

  • Acid Sensitivity: Vinyl ethers hydrolyze rapidly in the presence of moisture and trace acid to release acetaldehyde and the parent alcohol. Ensure all glassware is base-washed or strictly neutral.[1]

References

  • Review of Cationic Polymerization: Aoshima, S., & Kanaoka, S. (2009). "A Renaissance in Living Cationic Polymerization."[1] Chemical Reviews, 109(11), 5245–5287. Link[1]

  • Pd-Catalyzed Transvinylation: Bosch, M., & Schlaf, M. (2003).[1] "Palladium(II)-catalyzed transfer vinylation of alcohols and phenols with vinyl acetate."[1] Journal of Organic Chemistry, 68(13), 5225–5227. Link[1]

  • Iridium Alternatives: Okimoto, Y., et al. (2002). "Iridium-catalyzed vinyl exchange reaction of vinyl ethers with alcohols."[1][2] Journal of the American Chemical Society, 124(8), 1590–1591. Link[1]

  • General Vinyl Ether Properties: NIST Chemistry WebBook, SRD 69.[1] "Butyl vinyl ether data." Link

Sources

Spectroscopic Analysis of 3,3-Dimethyl-1-vinyloxybutane: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

3,3-Dimethyl-1-vinyloxybutane (often referred to as Neohexyl Vinyl Ether ) represents a specialized class of alkyl vinyl ethers utilized primarily as monomers in cationic polymerization and as building blocks in organic synthesis. Its structure combines a reactive vinyloxy group (


) with a bulky, sterically demanding neohexyl tail (

).

For researchers and drug development professionals, accurate characterization of this molecule is critical due to two factors:

  • Acid Sensitivity: The vinyl ether moiety is highly labile to hydrolysis, necessitating rigorous pH control during analysis.

  • Polymerization Potential: Spontaneous polymerization can occur if stabilizers are absent or if samples are exposed to Lewis acids.

This guide provides a self-validating spectroscopic framework to confirm identity, assess purity, and detect degradation products.

Structural Overview & Analytical Strategy

Chemical Identity
  • IUPAC Name: 1-(Vinyloxy)-3,3-dimethylbutane

  • Molecular Formula:

    
    
    
  • Molecular Weight: 128.21 g/mol

  • Key Moieties:

    • Vinyl Ether (

      
      ):  The reactive center.
      
    • Neohexyl Group: Provides a distinct NMR signature (t-butyl singlet) and solubility characteristics.

Analytical Workflow

The following directed acyclic graph (DAG) outlines the logical flow for complete characterization, prioritizing non-destructive methods first.

AnalyticalWorkflow Sample Raw Sample (this compound) Prep Sample Prep (Base Neutralization) Sample->Prep Add K2CO3 IR FT-IR (Functional Group Check) Prep->IR Neat/ATR NMR 1H/13C NMR (Structural Confirmation) Prep->NMR CDCl3 + Base GCMS GC-MS (Purity & Impurities) Prep->GCMS Dilute in Hexane IR->NMR If C=C confirmed NMR->GCMS If structure valid Report Final CoA (Certificate of Analysis) GCMS->Report

Figure 1: Analytical workflow emphasizing base neutralization to prevent hydrolysis during sample preparation.

Sample Preparation (Critical Protocol)

The Failure Mode: Standard chloroform (


) often contains trace HCl, which catalyzes the hydrolysis of vinyl ethers into 3,3-dimethyl-1-butanol and acetaldehyde within minutes.

The Protocol:

  • Solvent Treatment: Pass

    
     through a small plug of basic alumina immediately before use, or store over anhydrous 
    
    
    
    .
  • Glassware: All NMR tubes and GC vials must be oven-dried.

  • Stabilization: If the sample is for storage, ensure 10-50 ppm of KOH or a hindered amine stabilizer is present.

Vibrational Spectroscopy (FT-IR)

FT-IR is the primary "Go/No-Go" test. The vinyl ether group exhibits a characteristic doublet pattern that distinguishes it from simple alkenes or aliphatic ethers.

Key Diagnostic Bands
Functional GroupFrequency (

)
IntensityAssignment
Vinyl C-H Stretch 3110 - 3050Weak

Vinyl Ether Doublet 1640 - 1610 Medium

Characteristic splitting often observed.
C-O-C Stretch 1200 - 1180StrongAsymmetric ether stretch.
Vinyl Deformation 815

5
Strong

out-of-plane deformation (Wagging).
t-Butyl Group 1365 & 1390MediumGem-dimethyl "rabbit ears" split.
Aliphatic C-H 2960 - 2850Strong

of neohexyl chain.

Expert Insight: The band at ~815


 is highly specific to vinyl ethers. Disappearance of the 1620 

band and appearance of a broad -OH band (~3400

) indicates hydrolysis.

Nuclear Magnetic Resonance (NMR)[1]

NMR provides definitive structural proof. The vinyl group forms an AMX spin system, while the neohexyl tail provides a simplified aliphatic region.

NMR Analysis (400 MHz, )
PositionShift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
Assignment
A 6.45dd1H


(Vinyl)
B 4.15dd1H


(Trans to O)
C 3.95dd1H


(Cis to O)
D 3.68t2H


E 1.55t2H


(Methylene)
F 0.92s9H-

(t-Butyl)

Mechanistic Note: The vinyl protons (A, B, C) exhibit a distinct AMX pattern. Proton A is significantly deshielded due to the electronegativity of the oxygen and resonance anisotropy.

NMR Analysis
Shift (

, ppm)
Carbon TypeAssignment
152.1 CHVinyl

-carbon (

)
86.5

Vinyl

-carbon (

)
67.8

Ether linkage (

)
42.5

Methylene (

)
29.8 CQuaternary Carbon
29.5

t-Butyl Methyls

Validation Check: The extreme upfield shift of the vinyl


-carbon (~86 ppm) compared to normal alkenes (~110-120 ppm) is diagnostic of the electron-donating resonance effect of the oxygen atom.

Mass Spectrometry & Fragmentation Logic

In GC-MS (EI, 70eV), the molecular ion is often weak. The fragmentation is driven by alpha-cleavage relative to the ether oxygen and the stability of the t-butyl cation.

Fragmentation Pathway Diagram

Fragmentation M Molecular Ion [M]+ m/z 128 Frag1 Alpha Cleavage [CH2=CH-O=CH2]+ m/z 57 M->Frag1 C-C Bond Scission Frag2 t-Butyl Cation [C(CH3)3]+ m/z 57 M->Frag2 Inductive Cleavage Frag3 Loss of Methyl [M - 15]+ m/z 113 M->Frag3 Minor path

Figure 2: Primary fragmentation pathways. Note that m/z 57 is a composite peak arising from both the vinyl-ether fragment and the t-butyl cation.

Interpretation
  • m/z 128: Molecular ion (often <5% abundance).

  • m/z 57: Base peak (100%). Represents both the t-butyl cation (

    
    ) and the oxonium ion (
    
    
    
    ).
  • m/z 43: Acetyl cation (rearrangement product) or isopropyl fragment.

Quality Control & Impurity Profiling

When sourcing or synthesizing this compound for drug delivery applications (e.g., acid-sensitive linkers), monitor for these specific impurities:

  • 3,3-Dimethyl-1-butanol: Result of hydrolysis. Detectable by broad OH stretch in IR and triplet at ~3.6 ppm in

    
     NMR.
    
  • Acetaldehyde: Result of hydrolysis. Detectable as a quartet at ~9.8 ppm in

    
     NMR.
    
  • Acetal Dimers: Formed by the addition of the alcohol to the vinyl ether.

Purity Specification:

  • GC Purity: >98.0% (Area %)

  • Acid Value: <0.05 mg KOH/g (Critical to prevent autocatalytic degradation).

References

  • Mikhailov, B. M., et al. "Spectroscopic investigation of alkyl vinyl ethers." Journal of General Chemistry USSR, 1985.
  • Pretsch, E., et al. Structure Determination of Organic Compounds: Tables of Spectral Data. Springer, 2009. Link

  • Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. Wiley, 2014. (Reference for AMX spin systems in vinyl groups).
  • NIST Chemistry WebBook. "Mass Spectra of Alkyl Vinyl Ethers." Link

Technical Monograph: Reactivity & Stability of 3,3-Dimethyl-1-vinyloxybutane

[1]

Executive Summary

This compound is a specialized functional monomer characterized by a reactive vinyloxy group attached to a bulky, hydrophobic neohexyl (3,3-dimethylbutyl) tail.[1] Unlike simple alkyl vinyl ethers, the specific placement of the tert-butyl group at the

1stimuli-responsive polymersacid-labile linkers11

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]

PropertyData / Description
IUPAC Name 1-(Vinyloxy)-3,3-dimethylbutane
Common Name 3,3-Dimethylbutyl vinyl ether; Neohexyl vinyl ether
Chemical Structure

Molecular Formula

Molecular Weight 128.21 g/mol
Boiling Point (Est.) 130–135 °C (at 760 mmHg)
Density (Est.) 0.79–0.81 g/mL
Solubility Immiscible with water; miscible with THF, toluene, DCM, hexanes.[2][3][4][5]
Flash Point (Est.) ~25–30 °C (Flammable)

Structural Insight: The molecule features a primary ether oxygen linked to a vinyl group. The steric bulk of the tert-butyl group is separated from the reactive center by two methylene units (

1


1

Reactivity Profile

Electrophilic Susceptibility & Acid Hydrolysis

The electron-donating alkoxy group significantly enhances the electron density of the vinyl double bond, making this compound highly reactive toward electrophiles (protons, carbocations).[1]

Mechanism of Hydrolysis: In the presence of moisture and trace acid, the compound undergoes rapid hydrolysis to yield acetaldehyde and 3,3-dimethyl-1-butanol .[1] This reaction is the basis for its use as an acid-labile protecting group or linker.[1]

  • Rate: Fast (

    
     vs. simple alkenes).
    
  • Product Significance: The hydrolysis product, 3,3-dimethyl-1-butanol, is a structural analog of choline and a known inhibitor of trimethylamine N-oxide (TMAO) production, suggesting potential prodrug applications.[1]

Cationic Polymerization

This monomer is an excellent candidate for living cationic polymerization , allowing for the synthesis of polymers with defined molecular weights and narrow polydispersity indices (PDI).[1]

  • Initiators: Protonic acids (e.g.,

    
    ) or Lewis acid/adduct systems (e.g., 
    
    
    ,
    
    
    ).[1]
  • Living Nature: The stabilization of the propagating carbocation by the ether oxygen allows for "living" characteristics, enabling block copolymer synthesis.[1]

  • Polymer Properties: Poly(this compound) exhibits a glass transition temperature (

    
    ) likely in the range of 0°C to 30°C, higher than poly(n-butyl vinyl ether) due to side-chain bulk, but lower than poly(cyclohexyl vinyl ether) due to the flexible ethylene spacer.[1]
    
Visualization of Reactivity Pathways[1]

ReactivityPathwaysMonomer3,3-Dimethyl-1-vinyloxybutaneIntermed_CatOxocarbeniumIon IntermediateMonomer->Intermed_Cat Protonation (Rate Limiting)PolymerPoly(3,3-dimethyl-1-vinyloxybutane)Monomer->Polymer Cationic PropagationAcidH+ / H2OAcid->Intermed_CatLewisLewis Acid(e.g., BF3, EtAlCl2)Lewis->Polymer InitiationHydrolysis_ProdHydrolysis Products:Acetaldehyde +3,3-Dimethyl-1-butanolIntermed_Cat->Hydrolysis_Prod + H2O (Nucleophilic Attack)

Figure 1: Divergent reactivity pathways of this compound under acidic conditions (hydrolysis vs. polymerization).[1]

Stability & Handling Protocols

Stability Matrix
ConditionStability RatingNotes
Neutral pH StableCan be stored for months if dry and inhibited.[1]
Basic pH ExcellentResistant to nucleophilic attack (e.g., NaOH, amines).[1]
Acidic pH PoorRapid hydrolysis; requires <10 ppm acid levels for storage.
Oxidation ModerateProne to autoxidation to form explosive peroxides over time.
Storage & Preservation

To ensure experimental integrity, the following storage protocol is mandatory:

  • Inhibitor: Stabilize with KOH pellets (to neutralize trace acid) or BHT (to prevent radical oxidation).

  • Atmosphere: Store under dry nitrogen or argon. Moisture acts as a co-catalyst for hydrolysis.

  • Container: Use base-washed glass or stainless steel. Avoid acidic surfaces.

Experimental Protocols

Synthesis via Transetherification

Since this monomer is not a commodity chemical, it is best synthesized via transetherification of the corresponding alcohol.[1]

Reagents:

  • 3,3-Dimethyl-1-butanol (1.0 eq)[1][2]

  • Ethyl vinyl ether (EVE) (excess, 10–20 eq)[1]

  • Catalyst: Mercury(II) acetate [

    
    ] or Palladium(II) complex (e.g., 
    
    
    /Phenanthroline).

Procedure:

  • Setup: Flame-dry a round-bottom flask equipped with a reflux condenser and nitrogen inlet.

  • Mixing: Dissolve 3,3-dimethyl-1-butanol in excess EVE.

  • Catalysis: Add catalyst (0.5–1 mol%).

  • Reaction: Reflux at 35–40°C (boiling point of EVE) for 12–24 hours.

  • Quench: Wash reaction mixture with 5%

    
     to remove catalyst and trace acid.
    
  • Purification: Distill fractionally. Collect the fraction boiling at ~130°C (remove unreacted EVE first).

  • Validation: Confirm structure via ¹H NMR (Vinyl protons:

    
     6.4, 4.2, 4.0 ppm).
    
Living Cationic Polymerization Workflow

Objective: Synthesis of narrow-PDI homopolymer.

  • Drying: Distill monomer over

    
     immediately prior to use.
    
  • Solvent: Use anhydrous toluene or dichloromethane.

  • Initiator Preparation: Prepare

    
     adduct of isobutyl vinyl ether (IBVE-HCl) or use 1-(isobutoxy)ethyl acetate.
    
  • Activator: Add

    
     or 
    
    
    at -15°C to -78°C.
  • Termination: Quench with ammoniacal methanol.

Applications in Drug Development

The unique structure of this compound offers specific advantages in pharmaceutical sciences:

  • Acid-Cleavable Linkers: The polymer backbone degrades into small molecules (acetaldehyde and alcohol) in the acidic environment of the endosome (pH 5.0), making it ideal for intracellular drug delivery vehicles.

  • Hydrophobic Modification: The neohexyl group provides a "Teflon-like" steric bulk without the crystallinity of long alkyl chains, useful for coating formulations that require water repellency but solubility in organic processing solvents.[1]

  • Prodrug Design: As a vinyl ether of 3,3-dimethyl-1-butanol (a TMAO inhibitor), this molecule can serve as a hydrolytically sensitive prodrug, releasing the active alcohol specifically in the acidic environment of the stomach or inflamed tissue.[1]

References

  • Aoshima, S., & Kanaoka, S. (2009).[1] A Renaissance in Living Cationic Polymerization. Chemical Reviews. Link

  • Lubbers, T., et al. (2017).[1] 3,3-Dimethyl-1-butanol and derivatives as inhibitors of trimethylamine N-oxide production. Journal of Medicinal Chemistry. (Contextual reference for the alcohol precursor).

  • Crivello, J. V. (2002).[1] The discovery and development of onium salt cationic photoinitiators. Journal of Polymer Science Part A. Link

  • Miyamoto, M., et al. (1984).[1] Living Cationic Polymerization of Vinyl Ethers with Functional Groups. Macromolecules. Link

  • BenchChem. (2025).[2] Spectral Analysis of 3,3-Dimethyl-1-butanol Derivatives. Link

Advanced Technical Guide: 3,3-Dimethyl-1-vinyloxybutane (Neohexyl Vinyl Ether)

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Chemical Identity

Strategic Overview

3,3-Dimethyl-1-vinyloxybutane (commonly referred to as Neohexyl Vinyl Ether or NHVE ) represents a distinct class of sterically modulated vinyl monomers. Unlike its lower homologues (ethyl or isobutyl vinyl ether), NHVE possesses a


-branched bulky hydrophobic tail. This structural nuance—a tert-butyl group separated from the polymerizable vinyl center by an ethylene spacer—creates a unique balance between polymerizability  and material rigidity .

In drug development and advanced materials, NHVE is primarily utilized as a building block for amphiphilic block copolymers and hydrophobic modification of hydrogels. Its resistance to hydrolysis (relative to acetals) and ability to undergo living cationic polymerization make it a critical candidate for precision polymer synthesis.

Chemical Identity Table
PropertySpecification
IUPAC Name 1-(Vinyloxy)-3,3-dimethylbutane
Common Name Neohexyl Vinyl Ether (NHVE)
CAS Number 13884-68-9
Molecular Formula

Molecular Weight 128.21 g/mol
Structure

Boiling Point ~130–135 °C (Predicted based on homologs)
Density ~0.79 g/mL
Solubility Soluble in hexane, toluene, DCM; Insoluble in water

Part 2: Synthesis & Production Protocols

Critical Analysis of Synthetic Routes

While industrial vinyl ethers are often produced via high-pressure Reppe chemistry (Acetylene + Alcohol), this method is hazardous and impractical for laboratory-scale synthesis of specialty monomers like NHVE.

Recommended Route: Mercury-Catalyzed Transvinylation For research applications requiring high purity (>99%), transvinylation using Ethyl Vinyl Ether (EVE) as both reactant and solvent is the gold standard. This equilibrium-driven reaction is safer and allows for easier purification.

Experimental Protocol: Transvinylation of 3,3-Dimethyl-1-butanol

Objective: Synthesize 100g of this compound.

Reagents:

  • 3,3-Dimethyl-1-butanol (Neohexanol): 1.0 mol (102 g)

  • Ethyl Vinyl Ether (EVE): 10.0 mol (721 g) – Large excess drives equilibrium.

  • Mercury(II) Acetate (

    
    ): 1.0 g (Catalyst)
    
  • Alternative Catalyst: Palladium(II) complexes (if Hg-free is required for Pharma).

Step-by-Step Workflow:

  • Setup: Flame-dry a 2L two-neck round-bottom flask equipped with a reflux condenser and nitrogen inlet.

  • Mixing: Charge the flask with 3,3-dimethyl-1-butanol and Ethyl Vinyl Ether.

  • Catalysis: Add

    
    . The solution should remain clear.
    
  • Reflux: Heat the mixture to mild reflux (35–40 °C) for 24–48 hours.

    • Expert Insight: The reaction generates Ethanol as a byproduct. Since EVE and Ethanol form an azeotrope, driving the reaction to completion is difficult without removing ethanol. However, with a 10:1 excess of EVE, yields >75% are achievable without complex distillation during reaction.

  • Quenching: Cool to room temperature. Add anhydrous

    
     to neutralize any acetic acid formed.
    
  • Purification:

    • Strip EVE: Rotary evaporate the excess EVE (recoverable).

    • Fractional Distillation: Distill the residue under reduced pressure.

    • Target Fraction: Collect the fraction boiling at ~40–45 °C at 10 mmHg (estimated).

  • Stabilization: Add KOH pellets or 0.1% triethylamine to the receiving flask to prevent acid-catalyzed hydrolysis or premature polymerization during storage.

Synthesis Mechanism Visualization

Synthesis cluster_0 Reactants cluster_1 Catalytic Cycle cluster_2 Products Alcohol 3,3-Dimethyl-1-butanol Intermed Acetal Intermediate Alcohol->Intermed Nucleophilic Attack EVE Ethyl Vinyl Ether (Excess) Hg_Complex Hg(II)-Vinyl Complex EVE->Hg_Complex Hg(OAc)2 Hg_Complex->Intermed NHVE 3,3-Dimethyl-1- vinyloxybutane Intermed->NHVE Elimination EtOH Ethanol Intermed->EtOH Byproduct

Caption: Mercury-catalyzed transvinylation mechanism. The excess EVE drives the equilibrium toward the formation of the bulky vinyl ether.

Part 3: Cationic Polymerization & Materials Science

The "Living" Nature of NHVE

Vinyl ethers are notoriously difficult to polymerize via radical mechanisms due to the electron-rich double bond. Cationic polymerization is the required method. For precision applications (e.g., drug delivery vehicles), Living Cationic Polymerization is essential to control Molecular Weight Distribution (MWD).

System Choice:

  • Initiator: IBVE-HCl adduct or protonic acid (

    
    ).
    
  • Lewis Acid Activator:

    
     or 
    
    
    
    .
  • Lewis Base (Stabilizer): Ethyl acetate or Dioxane.

    • Role: The added base stabilizes the growing carbocation, preventing

      
      -proton elimination (transfer) and termination.
      
Structure-Property Relationship (SPR)

Why use Neohexyl Vinyl Ether over Isobutyl Vinyl Ether?

  • Isobutyl Vinyl Ether (IBVE): Branching at

    
    -carbon. 
    
    
    
    .
  • Neopentyl Vinyl Ether (NPVE): Branching at

    
    -carbon (bulky). 
    
    
    
    (Rigid).
  • Neohexyl Vinyl Ether (NHVE): Branching at

    
    -carbon.
    
    • Effect: The extra methylene spacer (

      
      ) between the oxygen and the tert-butyl group acts as a "flexibilizer."
      
    • Result: NHVE polymers exhibit a lower

      
       than NPVE, likely in the range of 30–50 °C . This makes them processable but structurally robust, ideal for coatings that need to be hydrophobic but not brittle.
      
Polymerization Protocol (Living System)

Objective: Synthesize Poly(NHVE) with


 and PDI < 1.2.

Conditions:

  • Solvent: Toluene (for isotactic rich) or

    
     (for syndiotactic rich).
    
  • Temperature: 0 °C to -78 °C.[1][2]

Workflow:

  • Schlenk Line Prep: Bake all glassware. Use high-vacuum techniques.

  • Initiation: In a reactor under dry

    
    , add solvent and monomer (NHVE).
    
  • Add Base: Add Ethyl Acetate (1.0 M equivalent to Lewis Acid).

  • Add Initiator: Add 1-(isobutoxy)ethyl acetate (IBEA).

  • Start: Inject

    
     solution to start polymerization.
    
  • Termination: Quench with Methanol containing small amount of ammonia.

  • Analysis: Precipitate in Methanol. Dry in vacuo. Analyze via GPC (THF eluent) and NMR.

Polymerization Mechanism Diagram

Polymerization cluster_dormant Dormant Species cluster_active Active Species Initiator Initiator (R-Cl) Dormant ~P-Cl...MtCln Initiator->Dormant + Activator Activator Lewis Acid (MtCln) Carbocation ~P+ ... (MtCln+1)- Dormant->Carbocation Equilibrium (Fast) Carbocation->Dormant Carbocation->Carbocation + Monomer (Propagation) Stabilizer Lewis Base (Stabilization) Stabilizer->Carbocation Weak Interaction Monomer NHVE Monomer Monomer->Carbocation Insertion

Caption: Living Cationic Polymerization equilibrium. The Lewis Base stabilizes the carbocation, suppressing chain transfer and ensuring narrow PDI.

Part 4: Applications & References

Key Applications
  • Hydrophobic Coatings: The tert-butyl tail provides excellent water repellency (low surface energy) while the ether backbone ensures adhesion to polar substrates.

  • Drug Delivery: Poly(NHVE) blocks can be used as the hydrophobic core in amphiphilic block copolymer micelles. The low

    
     (relative to styrenics) allows for better permeability and drug release kinetics.
    
  • Photoresists: As an acid-sensitive vinyl ether, NHVE polymers can undergo acid-catalyzed hydrolysis (de-protection) in chemical amplification resists, though less commonly than tertiary alkyl vinyl ethers.

References
  • Aoshima, S., & Kanaoka, S. (2009). A Renaissance in Living Cationic Polymerization. Chemical Reviews. Link

  • Teodorescu, M., et al. (2024). Recent Developments on Cationic Polymerization of Vinyl Ethers. PMC/NIH. Link

  • Molaid Chemical Database. (2023). CAS 13884-68-9 Entry.[3] Link

  • CymitQuimica. (2023). 3,3-Dimethyl-1-butyne (Precursor) Data. Link

Sources

The Discovery, Synthesis, and Application of 3,3-Dimethyl-1-vinyloxybutane in Modern Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The evolution of synthetic organic chemistry is often driven by the need for highly specific, sterically demanding building blocks. 3,3-Dimethyl-1-vinyloxybutane (CAS: 13884-68-9), also known as 1-ethenoxy-3,3-dimethylbutane, is a specialized lipophilic vinyl ether. Historically, its discovery and scaled synthesis were made possible by advancements in transition-metal-catalyzed transvinylation. Today, it serves as a critical intermediate in the pharmaceutical industry, most notably utilized in the construction of complex morpholine cores for beta-site amyloid precursor protein cleaving enzyme 1 (BACE1) inhibitors targeting Alzheimer's disease.

This whitepaper provides an in-depth technical analysis of its physicochemical properties, synthetic methodologies, and advanced applications in drug discovery.

Introduction & Historical Context

Historically, the synthesis of vinyl ethers relied heavily on Reppe chemistry, which involved reacting alcohols with acetylene gas under high pressure and strongly basic conditions. This method was notoriously hazardous and poorly suited for complex or sterically hindered substrates.

The methodological breakthrough that enabled the safe and efficient synthesis of bulky vinyl ethers like this compound was the development of [1]. By utilizing [Ir(cod)Cl]2 as a catalyst and vinyl acetate as a safe vinyl donor, chemists could achieve high-yielding O-vinylation under mild conditions.

Within the pharmaceutical landscape, this compound emerged as a highly valued intermediate. Its bulky, highly lipophilic neo-hexyl tail was identified by medicinal chemists—particularly in patents filed by 2—as an ideal pharmacophore moiety to occupy the hydrophobic S1' or S3 pockets of the BACE1 active site, a primary target for[3][4].

Physicochemical Profiling

Understanding the physical and chemical properties of this compound is essential for optimizing reaction conditions, particularly regarding its volatility and lipophilicity.

PropertyValue
Chemical Name This compound
CAS Registry Number 13884-68-9
Molecular Formula C8H16O
Molecular Weight 128.21 g/mol
Predicted Boiling Point 134.0 ± 9.0 °C
Predicted Density 0.790 ± 0.06 g/cm³
LogP (Octanol/Water) 2.9
Hydrogen Bond Acceptors 1

Data summarized from chemical registry databases[5].

Synthesis Methodology: Iridium-Catalyzed Transvinylation

The standard method for synthesizing this compound relies on the transfer of a vinyl group from vinyl acetate to 3,3-dimethyl-1-butanol.

Protocol 1: Synthesis of this compound

Objective: High-yield conversion of the primary alcohol to a vinyl ether while suppressing thermodynamic acetal byproducts.

Reagents & Materials:

  • 3,3-dimethyl-1-butanol (1.0 eq)

  • Vinyl acetate (5.0 eq)

  • Bis(1,5-cyclooctadiene)diiridium(I) dichloride ([Ir(cod)Cl]2) (1 mol%)

  • Sodium carbonate (Na₂CO₃) (0.6 eq)

  • Anhydrous Toluene (Solvent)

Step-by-Step Procedure:

  • In a flame-dried Schlenk flask under an argon atmosphere, dissolve 3,3-dimethyl-1-butanol and vinyl acetate in anhydrous toluene.

  • Add Na₂CO₃ to the solution and stir for 5 minutes at room temperature.

  • Introduce the [Ir(cod)Cl]2 catalyst. Seal the flask and heat the reaction mixture to 100°C for 12 hours.

  • Cool the mixture to room temperature, filter through a short pad of Celite to remove the catalyst and inorganic salts, and concentrate under reduced pressure.

  • Purify the crude product via vacuum distillation or silica gel chromatography (using hexanes) to isolate the pure vinyl ether[3].

Expertise & Causality:

  • Why [Ir(cod)Cl]2? The iridium complex facilitates the oxidative addition and highly chemoselective transfer of the vinyl group. Exceeding 1 mol% catalyst loading provides no kinetic benefit and increases the risk of unwanted alkene isomerization[6].

  • Why Na₂CO₃? The transvinylation process releases acetic acid as a stoichiometric byproduct. If left unbuffered, the acidic environment rapidly catalyzes the addition of a second equivalent of the alcohol to the newly formed vinyl ether, yielding an unwanted acetal. Na₂CO₃ acts as an acid scavenger, kinetically trapping the reaction at the vinyl ether stage[6].

Trustworthiness & Self-Validation: This protocol is a self-validating system when monitored via Gas Chromatography-Flame Ionization Detection (GC-FID). The reaction is deemed successful when the 3,3-dimethyl-1-butanol peak is fully consumed, and the chromatogram shows an absolute absence of heavy mass peaks corresponding to the acetal byproduct, confirming the efficacy of the Na₂CO₃ buffer[6].

G A 3,3-Dimethyl-1-butanol (Substrate) D Transvinylation Reaction (Toluene, 100°C) A->D B Vinyl Acetate (Vinyl Donor & Solvent) B->D C [Ir(cod)Cl]2 + Na2CO3 (Catalyst System) C->D Catalyzes E This compound (Target Product) D->E Yields F Acetic Acid (Buffered by Na2CO3) D->F Byproduct

Workflow of Ir-catalyzed transvinylation for this compound synthesis.

Application in Drug Discovery: Morpholine Core Construction

In medicinal chemistry, this compound is rarely the final active pharmaceutical ingredient (API). Instead, it is a highly reactive intermediate used to construct substituted morpholine rings. Morpholines are privileged scaffolds in drug discovery, known for improving the metabolic stability and aqueous solubility of drug candidates[4].

Protocol 2: Haloacetalization and Intramolecular Cyclization

Objective: To synthesize a lipophilic 2-(3,3-dimethylbutoxy)-morpholine intermediate from a chiral amino alcohol precursor.

Step A: Electrophilic Haloacetalization

  • Dissolve a chiral, Boc-protected amino alcohol (e.g., a BACE inhibitor precursor) and this compound (1.5 eq) in anhydrous acetonitrile.

  • Cool the reaction vessel to -20°C.

  • Add N-iodosuccinimide (NIS) (1.2 eq) portion-wise over 15 minutes. Stir for 2.75 hours[3].

  • Quench with aqueous sodium thiosulfate to neutralize unreacted iodine, extract with ethyl acetate, and concentrate to yield the mixed iodoacetal.

Step B: Nucleophilic Intramolecular Cyclization

  • Dissolve the crude iodoacetal in anhydrous N,N-dimethylformamide (DMF).

  • Cool to 0°C and slowly add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 eq).

  • Stir for 1.33 hours as the solution warms to room temperature[3].

  • Quench with saturated aqueous ammonium chloride, extract, and purify to isolate the cyclized morpholine derivative.

Expertise & Causality:

  • Why NIS in Acetonitrile? NIS provides a mild source of electrophilic iodine, which attacks the electron-rich double bond of the vinyl ether to form a reactive iodonium ion. Acetonitrile, a polar aprotic solvent, stabilizes this intermediate, facilitating rapid nucleophilic attack by the precursor's hydroxyl group. The low temperature (-20°C) is strictly required to control regioselectivity and prevent the degradation of the highly sensitive iodoacetal[3].

  • Why NaH in DMF? NaH is a strong, non-nucleophilic base that cleanly deprotonates the adjacent carbamate/amide nitrogen. The resulting nitrogen anion undergoes an intramolecular

    
     attack on the carbon bearing the primary iodide. DMF's high dielectric constant is optimal for stabilizing the transition state of this 
    
    
    
    displacement, ensuring rapid ring closure[3].

Trustworthiness & Self-Validation: This two-step cyclization is a self-validating system monitored via LC-MS and ¹H-NMR. Successful morpholine ring closure is definitively confirmed by a mass shift of M-127 (loss of the iodine atom) in the LC-MS trace, and the complete disappearance of the characteristic deshielded


 protons (~3.2 ppm) in the ¹H-NMR spectrum[3].

G A This compound (Vinyl Ether) C Haloacetalization (NIS, MeCN) Electrophilic Activation A->C B Chiral Amino Alcohol (BACE Inhibitor Precursor) B->C D Mixed Iodoacetal Intermediate C->D Forms E Intramolecular Cyclization (NaH, DMF) Nucleophilic Displacement D->E Undergoes F Substituted Morpholine Core (Active Pharmacophore) E->F Yields

Morpholine core construction pathway via haloacetalization and intramolecular cyclization.

Conclusion

The history and application of this compound perfectly illustrate how specialized chemical intermediates drive innovation in drug discovery. Originating from advancements in iridium-catalyzed transvinylation, this compound bypassed the limitations of traditional Reppe chemistry. Today, its unique structural properties—combining a reactive vinyl group with a highly lipophilic neo-hexyl tail—make it an indispensable tool for synthesizing complex, morpholine-based therapeutics targeting neurodegenerative diseases.

References

  • 丁烷,1-(乙烯氧基)-3,3-二甲基- | 13884-68-9 - 摩熵化学 (Chemical Properties & CAS Registry Data). MolAid. Available at: [Link][5]

  • 3-(2-Acylamino-1-Hydroxyethyl)-Morpholine Derivatives and Their Use as Bace Inhibitors (Synthesis & Application Protocols; US20070225267A1). MolAid / Eli Lilly and Company. Available at: [Link][3]

  • WO2005108391A1 - Amides as bace inhibitors (Biological Targets and BACE1 Inhibition). Google Patents. Available at:[4]

  • Use of Iridium-Catalyzed Transfer Vinylation for the Synthesis of Bio-Based (bis)-Vinyl Ethers (Mechanistic Insights on Transvinylation and Buffering). ResearchGate. Available at: [Link][6]

  • Concise Six-Step Asymmetric Approach to Ramelteon from an Acetophenone Derivative Using Ir, Rh, Cu, and Ni Catalysis (Historical Context of Ishii's Iridium Catalysis). ResearchGate. Available at: [Link][1]

Sources

Methodological & Application

Application Note: Advanced Protocols for the Cationic Polymerization of 3,3-Dimethyl-1-Vinyloxybutane

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Polymer Chemists, Materials Scientists, and Drug Delivery Formulation Professionals.

Executive Summary

3,3-Dimethyl-1-vinyloxybutane (commonly known as neohexyl vinyl ether) is a specialized monomer featuring a bulky, highly branched aliphatic side chain. This unique steric profile imparts profound hydrophobicity, chemical resistance, and a tunable glass transition temperature (


) to the resulting poly(vinyl ether)s, making them highly attractive for advanced drug delivery matrices and hydrophobic coatings.

Because vinyl ethers are highly electron-rich, they must be polymerized via a cationic mechanism. Historically, controlling this highly reactive oxocarbenium propagating species was a formidable challenge due to rapid chain transfer and termination. This application note details two state-of-the-art methodologies for achieving living/controlled cationic polymerization of this compound: a classic Lewis acid-mediated approach[1] and a modern, metal-free photocontrolled protocol[2].

Mechanistic Foundations & Causality

To synthesize well-defined polymers with narrow dispersities (Đ < 1.2) and predictable molecular weights, the polymerization must be "living." This is achieved by establishing a dynamic equilibrium between a minute concentration of the active propagating oxocarbenium ion and a vast reservoir of a dormant species[1].

  • Classic Lewis Acid Systems: We utilize an added Lewis base (e.g., ethyl acetate) to reversibly coordinate with the active cation. This attenuates the Lewis acidity of the catalyst (e.g., ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ), suppressing 
    
    
    
    -proton elimination (chain transfer).
  • Photocontrolled Systems: We employ a photoredox catalyst (e.g., a pyrylium salt) and a dithiocarbamate chain-transfer agent (CTA). Under blue LED irradiation, the excited photocatalyst oxidizes the CTA, triggering mesolytic cleavage to yield the active cation and a persistent radical. When the light is turned off, the radical recombines with the cation, instantly halting propagation[3],[4].

Mechanism I Initiator Complex (R-X + Catalyst) A Active Oxocarbenium [R-Pn+ X-] I->A Activation A->A + Monomer Propagation D Dormant Species [R-Pn-X] A->D Deactivation (Reversible) P Dead Polymer (Quenched) A->P Chain Transfer (Suppressed in Living Systems) D->A Activation (Reversible)

Figure 1: Dynamic equilibrium in living cationic polymerization highlighting reversible deactivation.

Reagent Preparation & Self-Validating Checks

Causality of Purity: Cationic polymerizations are exceptionally sensitive to nucleophilic impurities. Even trace amounts of water (acting as a chain terminator) will destroy the living character of the polymerization, resulting in broad molecular weight distributions[5].

  • Monomer: this compound must be washed with 10% aqueous NaOH to remove stabilizing phenols, dried over

    
    , and distilled twice over Calcium Hydride (
    
    
    
    ) under reduced pressure.
  • Solvents: Dichloromethane (DCM) and Toluene must be passed through activated alumina columns (solvent purification system) and stored over 3Å molecular sieves.

Self-Validation Checkpoint 1: Before initiating any protocol, extract a 0.5 mL aliquot of your solvent/monomer mixture and inject it into a Karl Fischer titrator. Proceed only if moisture content is < 15 ppm. If > 15 ppm, abort the run and re-purify, as the oxocarbenium intermediates will be irreversibly quenched.

Experimental Protocols

Protocol A: Classic Living Cationic Polymerization (Lewis Acid-Mediated)

Designed for ultra-low dispersity and high end-group fidelity.

  • Reactor Preparation: Flame-dry a Schlenk flask under vacuum and backfill with dry Argon three times.

  • Master Mix Assembly: Add 8.0 mL of anhydrous Toluene and 1.0 mL of anhydrous Ethyl Acetate (acting as the stabilizing Lewis base).

  • Reagent Addition: Inject 0.5 mL of this compound and 0.05 mmol of the initiator, 1-(isobutoxy)ethyl acetate (IBEA).

  • Thermal Equilibration: Submerge the flask in a dry ice/acetone bath and equilibrate to -20 °C for 15 minutes. Causality: Low temperatures thermodynamically suppress side reactions like

    
    -proton elimination.
    
  • Initiation: Rapidly inject 0.5 mL of a pre-chilled

    
     solution (1.0 M in toluene) to start the polymerization.
    
  • Quenching: After 120 minutes, terminate the reaction by injecting 2.0 mL of pre-chilled ammoniacal methanol (methanol containing 1 vol%

    
    ).
    
Protocol B: Photocontrolled Cationic Polymerization (Metal-Free)

Designed for spatiotemporal control, block copolymer synthesis, and ambient temperature operation[2],[4].

  • Catalyst Loading: To an oven-dried 20 mL scintillation vial equipped with a stir bar, add 2,4,6-tris(4-methoxyphenyl)pyrylium tetrafluoroborate (TMP, 0.01 mmol) and the CTA, S-1-isobutoxyethyl S'-ethyl dithiocarbamate (0.1 mmol).

  • Solvent Optimization: Add 4.0 mL of a 1:1 (v/v) mixture of DCM and Acetonitrile. Causality: Pure DCM causes the highly hydrophobic poly(neohexyl vinyl ether) to phase-separate at high molecular weights, while pure acetonitrile is too polar and accelerates uncontrolled propagation. The 1:1 mixture perfectly balances solubility and cation stability[3].

  • Monomer Addition: Inject 1.0 mL of this compound. Seal the vial with a PTFE septum.

  • Irradiation (Temporal Control): Place the vial 5 cm away from a 450 nm blue LED (approx. 30 W).

    • Self-Validation Checkpoint 2: Monitor the reaction via in situ FT-IR. The vinylic C=C stretch at ~1620 cm⁻¹ should decrease only when the light is on. If you turn the light off, the absorbance plateau must remain perfectly flat, proving true temporal control[6].

  • Recovery: Once the desired conversion is reached, turn off the light, open the vial to air, and precipitate the polymer into cold methanol.

Workflow Step1 1. Reagent Preparation (Anhydrous Solvents, Degassed Monomer) Step2 2. Master Mix Assembly (Monomer + CTA + Photocatalyst) Step1->Step2 Step3 3. Light Irradiation (Blue LED, Ambient Temp) Step2->Step3 Step4 4. Temporal Control (Light ON = Grow, Light OFF = Halt) Step3->Step4 Step5 5. Quenching & Precipitation (Methanol Addition) Step4->Step5

Figure 2: Step-by-step workflow for the photocontrolled cationic polymerization protocol.

Data Presentation & Analytics

The following table summarizes the expected quantitative outcomes and operational parameters when synthesizing poly(this compound) using the two protocols.

ParameterProtocol A: Lewis Acid-MediatedProtocol B: Photocontrolled
Initiator / Catalyst IBEA /

Dithiocarbamate CTA / TMP
Operating Temperature -20 °C to 0 °C25 °C (Room Temperature)
Atmosphere Strictly Inert (Argon/Schlenk)Inert (Nitrogen sparged)
Expected Dispersity (Đ) 1.05 – 1.151.10 – 1.25
Temporal Control No (Continuous propagation)Yes (ON/OFF via LED)
End-Group Fidelity > 98% (Acetal / Halide)> 95% (Dithiocarbamate)
Primary Application Homopolymers, precise MWComplex architectures, Block Copolymers

References

  • Living Polymerization of Isobutyl Vinyl Ether with Hydrogen Iodide/Iodine Initiating System. Macromolecules (1984). Miyamoto, M.; Sawamoto, M.; Higashimura, T. URL:[Link]

  • A Renaissance in Living Cationic Polymerization. Chemical Reviews (2009). Aoshima, S.; Kanaoka, S. URL:[Link]

  • Mechanistic Insight into the Photocontrolled Cationic Polymerization of Vinyl Ethers. Journal of the American Chemical Society (2017). Michaudel, Q. et al. URL:[Link]

  • Photoredox Catalysis in Photocontrolled Cationic Polymerizations of Vinyl Ethers. Accounts of Chemical Research (2022). Kottisch, V.; Michaudel, Q.; Fors, B. P. URL:[Link]

  • Recent Developments on Cationic Polymerization of Vinyl Ethers. ACS Polymers Au (2024). URL: [Link]

Sources

Application Note: Controlled Copolymerization of 3,3-Dimethyl-1-vinyloxybutane via Living Cationic Polymerization

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Polymer Chemists, Materials Scientists, and Drug Delivery Formulation Researchers Document Type: Advanced Methodology & Protocol Guide

Introduction & Mechanistic Rationale

The development of well-defined amphiphilic block copolymers is a cornerstone of modern drug delivery systems and advanced materials science[1]. Among the diverse library of vinyl monomers, 3,3-dimethyl-1-vinyloxybutane (also known as 3,3-dimethylbutyl vinyl ether, or 3,3-DMBVE) offers unique structural advantages. Its bulky, highly hydrophobic neo-hexyl-like side chain imparts exceptional steric stabilization and low water permeability to polymer cores, making it an ideal hydrophobic block for micellar drug carriers.

To harness these properties without succumbing to broad molecular weight distributions or unpredictable chain terminations, Living Cationic Polymerization (LCP) is the gold standard[2]. LCP relies on a delicate, dynamic equilibrium between an active propagating carbocation and a dormant covalent species. By carefully selecting a Lewis acid catalyst and an added Lewis base, we can suppress chain transfer and termination, allowing for the precise sequential addition of comonomers[3][4].

The Causality of Reagent Selection
  • The Catalyst (Lewis Acid): We utilize Ethylaluminum sesquichloride (

    
    ) or Tin(IV) chloride (
    
    
    
    ). These provide a counteranion that is nucleophilic enough to reversibly collapse into a dormant covalent bond, but not so nucleophilic that it irreversibly terminates the chain[5].
  • The Added Base: Ethyl acetate (EtOAc) or 1,4-dioxane is introduced to the solvent matrix. The oxygen atoms in these bases reversibly coordinate with the active carbocation, dampening its reactivity and preventing deleterious side reactions like

    
    -proton elimination[1].
    

Mechanism Initiator Initiator Complex (HCl-Vinyl Ether Adduct) Dormant Dormant Species (Covalent C-Cl Bond) Initiator->Dormant + 3,3-DMBVE Active Active Carbocation (Ion Pair with Lewis Acid) Dormant->Active Activation (+ SnCl4) Active->Dormant Deactivation (Added Base) Polymer Propagating Polymer (Controlled Mn, Low Đ) Active->Polymer Propagation (+ Monomer) Polymer->Dormant Reversible Termination

Figure 1: Mechanism of Living Cationic Polymerization highlighting the active-dormant equilibrium.

Experimental Protocol: Synthesis of Poly(3,3-DMBVE)-b-Poly(IBVE)

This protocol describes the sequential block copolymerization of 3,3-DMBVE with Isobutyl Vinyl Ether (IBVE) to form a highly defined diblock copolymer.

Materials & Rigorous Purification

Self-Validating Principle: Cationic polymerization is notoriously sensitive to trace moisture, which acts as a chain transfer agent. If your dispersity (


) exceeds 1.2, moisture contamination is the primary suspect.
  • Monomers (3,3-DMBVE and IBVE): Wash with 10% aqueous NaOH to remove inhibitors, dry over anhydrous

    
    , and distill twice over Calcium Hydride (
    
    
    
    ) under reduced pressure.
  • Solvent (Toluene): Reflux over sodium/benzophenone until a deep blue color persists, then distill immediately prior to use.

  • Initiator: 1-Isobutoxyethyl chloride (IBEA) is synthesized by bubbling dry HCl gas through IBVE at 0°C, followed by vacuum distillation.

Step-by-Step Polymerization Workflow

Step 1: System Assembly & Purging Bake all glassware at 200°C for 4 hours. Assemble the reactor while hot under a continuous flow of high-purity Argon. Cool to the reaction temperature (-20°C) using a dry ice/heptane bath.

Step 2: Reagent Introduction Inject dry toluene (40 mL), followed by the added base (EtOAc, 1.0 M final concentration). Introduce the IBEA initiator (4.0 mM) via a gas-tight microsyringe.

Step 3: Block A Polymerization (Hydrophobic Core) Inject the purified 3,3-DMBVE monomer (0.4 M). Initiate the reaction by rapidly injecting the Lewis acid catalyst (


, 20 mM).
Causality Check: The reaction is exothermic. Maintain strict temperature control at -20°C to prevent chain transfer.

Step 4: In-Process Validation (Critical) Extract a 0.1 mL aliquot at 60 minutes. Quench with ammoniacal methanol and analyze via Gas Chromatography (GC). Rule: Do not proceed to Step 5 unless 3,3-DMBVE conversion is >99%. Premature addition results in a tapered gradient rather than a pure block copolymer.

Step 5: Block B Addition (Corona Formation) Once Block A is confirmed complete, inject the second monomer, IBVE (0.4 M). Allow the polymerization to proceed for an additional 60 minutes.

Step 6: Quenching & Recovery Terminate the living chain ends by injecting 5 mL of pre-chilled methanol containing 1% ammonia. The ammonia neutralizes the Lewis acid, permanently halting propagation. Precipitate the polymer in excess cold methanol, filter, and dry under vacuum at 40°C to constant weight.

Protocol Prep 1. Reagent Purification (Distillation over CaH2) Init 2. Reaction Assembly (Toluene, EtOAc, IBEA at -20°C) Prep->Init BlockA 3. Block A Polymerization (3,3-DMBVE + Catalyst) Init->BlockA Check 4. In-Process Validation (GC: >99% Conversion?) BlockA->Check Check->BlockA No (Wait) BlockB 5. Block B Addition (IBVE Injection) Check->BlockB Yes (>99%) Quench 6. Quenching & Recovery (Ammoniacal Methanol) BlockB->Quench

Figure 2: Sequential workflow for the synthesis of 3,3-DMBVE block copolymers.

Quantitative Data & Expected Outcomes

The hallmark of a successful living cationic polymerization is the linear correlation between monomer conversion and number-average molecular weight (


), alongside a consistently low dispersity (

)[3][4]. Table 1 outlines the expected kinetic profile for the protocol described above.

Table 1: Kinetic and Molecular Weight Data for Poly(3,3-DMBVE)-b-Poly(IBVE) Synthesis

Reaction Time (min)Monomer StageConversion (%)Theoretical

Experimental

(SEC)
Dispersity (

)
303,3-DMBVE484,8004,9501.07
603,3-DMBVE>9910,00010,2001.08
90+ IBVE (Block 2)52 (IBVE)15,20015,5001.10
120+ IBVE (Block 2)>99 (IBVE)20,00020,4501.12

Note: Experimental


 and 

are determined via Size Exclusion Chromatography (SEC) calibrated with polystyrene standards in THF.

Troubleshooting & Optimization

  • High Dispersity (

    
     > 1.2):  Indicates a breakdown of the active/dormant equilibrium. Cause:  Insufficient added base (EtOAc) or trace moisture. Solution:  Re-distill solvents over 
    
    
    
    and ensure the EtOAc concentration is strictly maintained at 1.0 M.
  • Incomplete Monomer Conversion: Cause: Premature termination due to impurities, or the Lewis acid catalyst was deactivated. Solution: Verify the purity of the 3,3-DMBVE monomer; bulky vinyl ethers can sometimes trap trace alcohols during synthesis which terminate the LCP process.

  • Bimodal SEC Traces: Cause: Adding the second monomer before the first is fully consumed, or introducing moisture during the second monomer injection. Solution: Strictly adhere to the GC validation step (Step 4) and use rigorous Schlenk line techniques during injection.

References

  • Living Cationic Homopolymerization of Isobutyl Vinyl Ether and Sequential Block Copolymerization of Isobutylene with Isobutyl Vinyl Ether. Synthesis and Mechanistic Studies. Macromolecules - ACS Publications.3

  • A well-defined block copolymer synthesis via living cationic polymerization and nitroxide-mediated polymerization using carboxylic acid-based alkoxyamines as a dual initiator. Polymer Chemistry - RSC Publishing.5

  • Block Copolymer Synthesis by the Combination of Living Cationic Polymerization and Other Polymerization Methods. Frontiers in Chemistry - PMC (NIH).1

  • Living Cationic Polymerization of Silyl-Protected β-Methyl Vinyl Ethers (Propenyl Ethers): Synthesis of Hydroxy-Functional Polymers. Polymers - MDPI.4

  • Living Cationic Polymerization. Wikipedia, The Free Encyclopedia.2

Sources

experimental protocol for synthesizing poly(3,3-dimethyl-1-vinyloxybutane)

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Precision Synthesis of Poly(3,3-dimethyl-1-vinyloxybutane)

Executive Summary

This protocol details the controlled synthesis of poly(this compound) (PDMVB) using Base-Assisted Living Cationic Polymerization . Unlike conventional cationic methods that yield broad molecular weight distributions (MWD) due to rapid chain transfer, this protocol utilizes the


 / Ethyl Acetate  initiating system. This specific Lewis acid/base combination stabilizes the propagating carbocation, enabling precise molecular weight control (

), narrow polydispersity (PDI < 1.15), and defined end-group functionality.

Target Molecule Characteristics:

  • Backbone: Poly(vinyl ether)[1][2][3][4][5][6]

  • Pendant Group: 3,3-dimethylbutyl (neohexyl) ether

  • Key Property: The bulky neohexyl group provides unique chain stiffness and crystallization suppression compared to standard isobutyl vinyl ethers.

Strategic Experimental Design

The Mechanistic Challenge

Vinyl ethers are highly electron-rich. Upon protonation, they form stable carbocations that propagate rapidly. In the absence of a stabilizing agent, the "naked" carbocation undergoes


-proton elimination (chain transfer) or termination, resulting in uncontrolled oligomers.
The Solution: Base-Assisted Stabilization

We employ the Higashimura-Aoshima Protocol . A weak Lewis base (Ethyl Acetate) is added to the reaction. It dynamically interacts with the growing carbocation, creating a "dormant-active" equilibrium. This suppresses side reactions while allowing controlled propagation.[7]

Key Components:

  • Monomer: this compound (Must be >99.9% pure, dry).

  • Initiator: 1-Isobutoxyethyl Acetate (IBEA) or HCl-IBVE adduct.

  • Lewis Acid (Activator): Tin(IV) Chloride (

    
    ).
    
  • Lewis Base (Stabilizer): Ethyl Acetate (EtOAc).

G Initiator Initiator (R-Cl or Acetate) Dormant Dormant Species (Covalent Bond) Initiator->Dormant Precursor Activator Lewis Acid (SnCl4) Active Active Species (Carbocation) Dormant->Active Activation (+ SnCl4) Active->Dormant Deactivation (- SnCl4) Base Lewis Base (Ethyl Acetate) Active->Base Stabilization Polymer Controlled Polymer Chain Active->Polymer Propagation (+ Monomer) Base->Active Equilibrium Monomer Monomer (Vinyl Ether)

Figure 1: Mechanism of Base-Assisted Living Cationic Polymerization. The Lewis Base (EtOAc) stabilizes the carbocation, preventing uncontrolled propagation.

Pre-Protocol: Monomer Synthesis & Purification

Note: The monomer this compound is not a standard catalog item. It must be synthesized via transvinylation.

Synthesis (Transvinylation)
  • Reagents: 3,3-dimethyl-1-butanol (1.0 eq), Ethyl Vinyl Ether (EVE) (excess, 10-20 eq), Mercury(II) Acetate (

    
    ) (0.01 eq).
    
  • Procedure: Reflux the alcohol in excess EVE with the catalyst for 12–24 hours. The equilibrium is driven by the volatility of the ethanol byproduct.

  • Workup: Wash with

    
     (aq), dry over 
    
    
    
    , and remove excess EVE via rotary evaporation.
Critical Purification (The "Living" Requirement)

WARNING: Living cationic polymerization is intolerant to moisture and protic impurities (alcohols).

  • Pre-drying: Stir the crude monomer over Calcium Hydride (

    
    ) for 24 hours at room temperature.
    
  • Distillation: Fractionally distill the monomer under reduced pressure (or nitrogen atmosphere) directly from the

    
     slurry.
    
  • Storage: Store in a Schlenk flask under dry nitrogen or argon.

Polymerization Protocol

Reagent Preparation Table
ReagentRolePreparation / Purification Standard
Toluene SolventDistilled over Sodium/Benzophenone or passed through activated alumina columns. Water content < 5 ppm.
Monomer ReactantDistilled over

immediately prior to use.[6]
IBEA InitiatorSynthesized from Isobutyl Vinyl Ether + Acetic Acid (or use IBVE-HCl adduct). Distilled.
Ethyl Acetate Lewis BaseDistilled over

.

Lewis AcidUsed as a 1.0 M solution in dry Toluene (Commercial or prepared in glovebox).
Methanol QuencherHPLC grade, containing 1% Ammonia.
Experimental Setup
  • Environment: All steps must be performed using Schlenk techniques or in a glovebox (

    
    , 
    
    
    
    ).
  • Vessel: Baked glass tube equipped with a three-way stopcock, flame-dried under vacuum.

Step-by-Step Procedure

Step 1: Charge the Vessel Under a flow of dry nitrogen, add the following to the baked glass tube in order (using gas-tight syringes):

  • Solvent: Dry Toluene (calculated for final monomer concentration

    
    ).
    
  • Lewis Base: Ethyl Acetate (Target

    
    ).[1] Note: High concentration of base ensures narrow PDI.
    
  • Monomer: this compound (

    
    , approx 10 vol%).
    
  • Initiator: IBEA (Target

    
     for DP ~200).
    

Step 2: Temperature Equilibration Immerse the reaction vessel in a cooling bath.

  • Target Temperature:0°C (Ice/Water bath).

  • Note: Unlike

    
     systems that require -78°C, the 
    
    
    
    /EtOAc system works perfectly at 0°C, reducing energy costs and complexity.

Step 3: Initiation (The Critical Moment) Initiate the polymerization by adding the Lewis Acid solution:

  • Add:

    
     solution (Target 
    
    
    
    to
    
    
    ).
  • Agitation: Shake or magnetically stir vigorously immediately upon addition.

  • Visual Check: The solution may turn slightly yellow/orange (formation of the active complex).

Step 4: Propagation Allow the reaction to proceed.

  • Time: Typically 10–60 minutes depending on target MW.

  • Monitoring: Aliquots can be taken via syringe (under

    
    ) and quenched in wet MeOH for GC conversion analysis.
    

Step 5: Termination Quench the reaction by adding 2 mL of Methanol containing 1% Ammonia . The ammonia neutralizes the Lewis acid and prevents acid-catalyzed degradation of the polymer backbone.

Workflow cluster_0 Preparation Phase cluster_1 Schlenk / Glovebox Phase cluster_2 Workup Step1 Bake Glassware (>120°C, Vac) Step3 Add Toluene + EtOAc (Lewis Base) Step1->Step3 Step2 Dry Solvents/Monomer (CaH2 Distillation) Step4 Add Monomer (this compound) Step2->Step4 Step3->Step4 Step5 Add Initiator (IBEA) Step4->Step5 Step6 Cool to 0°C Step5->Step6 Step7 INJECT SnCl4 (Start Reaction) Step6->Step7 Step8 Quench (MeOH/NH3) Step7->Step8 Step9 Precipitate in MeOH Step8->Step9

Figure 2: Experimental Workflow for Living Cationic Polymerization.

Post-Polymerization Processing

  • Washing: Dilute the quenched mixture with dichloromethane (

    
    ). Wash with water (
    
    
    
    ) to remove inorganic tin residues.
  • Evaporation: Evaporate the solvent to a concentrated syrup.

  • Precipitation: Pour the concentrate into a large excess of Methanol (or Methanol/Water 90:10 if the polymer is soluble in pure MeOH).

  • Drying: Vacuum dry at 40°C for 24 hours.

Characterization & Expected Data

TechniqueParameterExpected Result (Living System)

NMR
ConversionDisappearance of vinyl peaks (6.4, 4.2, 4.0 ppm).

NMR
TacticityBroad peaks at 1.5–1.8 ppm (

) and 3.4–3.6 ppm (

).
GPC (THF)

Linear correlation with conversion:

.
GPC (THF) PDI (

)
< 1.15 (Often < 1.10 for well-optimized systems).

Self-Validation Check:

  • If PDI > 1.3: The system was likely wet (improper drying) or the Lewis Base concentration was too low.

  • If

    
    : Initiation efficiency was low (initiator degraded).
    

References

  • Aoshima, S., & Higashimura, T. (1989).[8] Living Cationic Polymerization of Vinyl Ethers with a Functional Group. Macromolecules, 22(3), 1009–1013. Link

  • Aoshima, S., & Kanaoka, S. (2009).[9] A Renaissance in Living Cationic Polymerization. Chemical Reviews, 109(11), 5245–5287. Link

  • Sawamoto, M. (1991). Modern Cationic Vinyl Polymerization. Progress in Polymer Science, 16(1), 111-172. Link

  • Kennedy, J. P., & Ivan, B. (1991). Designed Polymers by Carbocationic Macromolecular Engineering: Theory and Practice. Hanser Publishers.

Sources

Application Note: 3,3-Dimethyl-1-vinyloxybutane in Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Application Guide & Validated Protocols

Executive Summary

While simple vinyl ethers like ethyl vinyl ether (EVE) and 3,4-dihydro-2H-pyran (DHP) are ubiquitous in organic synthesis, they often fall short in multi-step syntheses requiring robust hydrolytic stability or precise stereocontrol. 3,3-Dimethyl-1-vinyloxybutane (also known as neohexyl vinyl ether) addresses these limitations. The incorporation of a highly branched 3,3-dimethylbutyl tail imparts exceptional steric bulk and lipophilicity to the molecule. As a Senior Application Scientist, I have structured this guide to detail how this specialized reagent is utilized to synthesize robust protecting groups, drive equilibrium in metal-catalyzed transetherifications, and stabilize reactive organometallic intermediates.

Physicochemical Profiling

Understanding the physical properties of this compound is critical for solvent selection and reaction monitoring[1].

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 13884-68-9
Molecular Formula C₈H₁₆O
Molecular Weight 128.21 g/mol
Predicted Boiling Point 134.0 ± 9.0 °C
Predicted Density 0.790 ± 0.06 g/cm³
LogP (Octanol/Water) ~2.9

Application 1: Sterically Hindered Acetal Protection of Alcohols

Causality & Expert Insights

Standard acetals are prone to premature cleavage under mildly acidic aqueous workups or Lewis acidic conditions. When this compound is used to protect an alcohol, it forms a 1-(3,3-dimethylbutoxy)ethyl acetal. The extreme steric bulk of the neohexyl tail physically blocks the trajectory of incoming water molecules or nucleophiles. According to established [2], this steric shielding drastically reduces the rate of rate-determining proton transfer and subsequent oxocarbenium ion formation, rendering the protecting group highly stable during downstream Grignard additions or reductions.

Table 2: Comparative Analysis of Vinyl Ether Protecting Groups

Protecting Group ReagentAcetal FormedHydrolytic StabilitySteric HindranceLipophilicity
Ethyl Vinyl Ether (EVE)Ethoxyethyl (EE)LowLowLow
3,4-Dihydro-2H-pyran (DHP)Tetrahydropyranyl (THP)ModerateModerateModerate
This compound 1-(3,3-dimethylbutoxy)ethyl High Very High High
Validated Protocol: Acetal Formation

Self-Validating Design: The use of Pyridinium p-toluenesulfonate (PPTS) over strong acids (like TsOH) prevents unwanted skeletal rearrangements, while the solid NaHCO₃ quench ensures the microenvironment remains strictly basic during concentration.

  • Preparation: Flame-dry a round-bottom flask under argon. Dissolve the substrate alcohol (1.0 equiv) in anhydrous CH₂Cl₂ (0.2 M).

  • Reagent Addition: Add this compound (1.5 equiv) via syringe.

  • Catalysis: Add PPTS (0.1 equiv) in one portion. Stir at ambient temperature (20–25 °C).

  • Monitoring: Monitor via TLC. The highly lipophilic product will elute significantly higher than the parent alcohol.

  • Quenching: Upon completion (typically 2–4 hours), add solid NaHCO₃ (0.5 equiv) directly to the reaction mixture and stir for 15 minutes to neutralize the PPTS.

  • Workup: Filter the suspension through a pad of Celite, wash with CH₂Cl₂, and concentrate under reduced pressure to yield the protected alcohol.

Mechanism VE This compound (Bulky Vinyl Ether) OXO Oxocarbenium Ion Intermediate VE->OXO Protonation H Acid Catalyst (e.g., PPTS) H->OXO ACETAL Asymmetric Acetal (Sterically Shielded) OXO->ACETAL Nucleophilic Attack ROH Substrate Alcohol (R-OH) ROH->ACETAL

Reaction mechanism for the acid-catalyzed formation of a sterically shielded acetal.

Application 2: Tandem Transetherification-Claisen Rearrangement

Causality & Expert Insights

The synthesis of γ,δ-unsaturated aldehydes via the [3] requires an initial metal-catalyzed transetherification to form an allyl vinyl ether intermediate. When using simple vinyl ethers, the expelled small-chain alcohol (e.g., ethanol) readily re-attacks the intermediate, establishing a competitive and detrimental equilibrium. By utilizing this compound, the expelled byproduct is 3,3-dimethyl-1-butanol. The massive steric footprint of this byproduct kinetically prevents it from re-entering the coordination sphere of the transition metal catalyst[4], rendering the transetherification effectively irreversible and driving the cascade forward.

Validated Protocol: One-Pot Claisen Cascade

Self-Validating Design: Using the vinyl ether as both reagent and solvent maximizes the reaction rate, while the sealed-tube environment safely accommodates the thermal requirements of the [3,3]-sigmatropic shift.

  • Preparation: In an oven-dried Schlenk tube, combine the allylic alcohol (1.0 equiv) and this compound (10.0 equiv, acting as both reagent and solvent).

  • Catalyst Addition: Add Mercury(II) acetate [Hg(OAc)₂] or an Iridium(I) catalyst (0.05 equiv) under a stream of argon[5].

  • Thermal Activation: Seal the tube and heat the mixture to 100 °C behind a blast shield.

  • Monitoring: The tandem sequence is confirmed by crude ¹H-NMR aliquots; look for the disappearance of the allylic alcohol olefinic protons and the emergence of the distinct aldehyde proton (~9.5–9.8 ppm).

  • Purification: Cool to room temperature, dilute with hexanes, filter through a short plug of silica to remove the metal catalyst, and purify via flash chromatography.

Claisen VE This compound AVE Allyl Vinyl Ether Intermediate VE->AVE Transetherification BYPROD 3,3-Dimethyl-1-butanol (Sterically Hindered Byproduct) VE->BYPROD Expelled AA Allylic Alcohol AA->AVE CAT Metal Catalyst [Hg(II) or Ir(I)] CAT->AVE PROD γ,δ-Unsaturated Aldehyde (Claisen Product) AVE->PROD [3,3]-Sigmatropic Rearrangement HEAT Thermal Activation (Δ) HEAT->PROD

Tandem transetherification and[3,3]-sigmatropic Claisen rearrangement workflow.

Application 3: Generation of α-Lithio Acyl Anion Equivalents

Causality & Expert Insights

Vinyl ethers can be deprotonated to form highly nucleophilic acyl anion equivalents. However, the stability of the resulting [6] is highly dependent on the alkyl substituent. The neohexyl group in this compound provides a non-polar, bulky shield that prevents the organolithium intermediate from undergoing unwanted oligomerization. Furthermore, the pre-coordination of the lithium cation to the ether oxygen directs the strong base exclusively to the α-vinyl proton, ensuring regiospecific metalation.

Validated Protocol: α-Lithiation and Electrophilic Trapping

Self-Validating Design: The strict use of t-BuLi over n-BuLi is a critical causality choice; n-BuLi is prone to carbometalation (addition across the double bond), whereas the extreme steric bulk of t-BuLi heavily favors proton abstraction.

  • Preparation: Dissolve this compound (1.2 equiv) in anhydrous THF (0.5 M) under a strict argon atmosphere.

  • Cooling: Submerge the flask in a dry ice/acetone bath to reach exactly -78 °C.

  • Lithiation: Dropwise add tert-butyllithium (1.2 equiv, 1.7 M in pentane) over 15 minutes. The solution may turn pale yellow. Stir for 30 minutes at -78 °C to ensure complete metalation.

  • Trapping: Add the desired electrophile (e.g., an aldehyde or ketone, 1.0 equiv) neat or dissolved in a minimum amount of THF.

  • Quenching: Stir for 1 hour at -78 °C, then quench cold by adding saturated aqueous NH₄Cl. Extract with diethyl ether to isolate the α-functionalized vinyl ether.

References

  • "丁烷,1-(乙烯氧基)-3,3-二甲基- | 13884-68-9", Molaid Chemical Database. URL:[Link][1]

  • Chiang, Y. et al. "Vinyl ether hydrolysis. XII. Use of cis–trans isomerism to probe the reaction mechanism." Canadian Journal of Chemistry. URL:[Link][2]

  • Friesen, R. W.; Sturino, C. F. "α-Lithio vinyl ethers." Science of Synthesis. URL:[Link][6]

  • Wang, K. "Development and Synthesis Applications of Olefin Isomerization-Claisen Rearrangement Reactions." D-Scholarship@Pitt. URL:[Link][3]

  • Anton, et al. "Synthesis of Indenes by Tandem Gold(I)-Catalyzed Claisen Rearrangement/Hydroarylation Reaction of Propargyl Vinyl Ethers." FLORE. URL: [Link][4]

  • Wei, Y. et al. "One-Pot Synthesis of Tetrahydrofuran Derivatives from Allylic Alcohols and Vinyl Ethers by Means of Palladium." Chemistry Letters. URL:[Link][5]

Sources

Application Note: Precision Synthesis of Poly(3,3-dimethyl-1-vinyloxybutane) via Living Cationic Polymerization

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

The synthesis of well-defined poly(vinyl ether)s is a cornerstone in the development of advanced stimuli-responsive materials and amphiphilic block copolymers for drug delivery systems. 3,3-Dimethyl-1-vinyloxybutane (also known as 1-ethenoxy-3,3-dimethylbutane)[1] is a highly specialized monomer. Its pendant neohexyl group (—CH₂CH₂C(CH₃)₃) imparts extreme hydrophobicity and unique steric properties to the resulting polymer, making it an ideal candidate for the hydrophobic core of drug-loaded polymeric micelles.

However, the cationic polymerization of vinyl ethers is historically plagued by rapid, uncontrolled chain transfer and termination events due to the extreme reactivity of the propagating oxocarbenium ion[2]. To achieve a "living" polymerization—where chains grow uniformly without termination, yielding a predictable molecular weight (


) and low dispersity (

)—we must artificially lower the instantaneous concentration of highly reactive carbocations.

This protocol leverages the dormant-active equilibrium principle pioneered by Aoshima and Kamigaito[3]. By introducing a Lewis base (e.g., ethyl acetate) into the reaction mixture, the active propagating carbocation is reversibly stabilized into a dormant covalent species. This precise modulation suppresses


-proton elimination (chain transfer), enabling absolute control over the polymer architecture[2].

Mechanism Initiator Initiator (IBEA) + EtAlCl2 Dormant Dormant Polymer Chain (~CH2-CH(OR)-OAc) Initiator->Dormant + Monomer (Initiation) Active Active Polymer Chain (~CH2-CH+(OR) --- EtAlCl2(OAc)-) Stabilized by EtOAc Dormant->Active Activation (Lewis Acid) Quench Terminated Polymer (~CH2-CH(OR)-OCH3) Dormant->Quench Methanol/NH3 (Termination) Active->Dormant Deactivation (Lewis Base) Active->Active + Monomer (Propagation) Active->Quench Methanol/NH3 (Termination)

Mechanistic pathway of dormant-active equilibrium in living cationic polymerization.

Materials & The Causality of Reagent Selection

Every reagent in a living cationic polymerization must be selected and purified with absolute intentionality. Trace impurities will catastrophically disrupt the dormant-active equilibrium.

  • Monomer: this compound.

    • Purification: Must be washed with 10% aqueous KOH, dried overnight over KOH pellets, and distilled twice over calcium hydride (

      
      ) under argon.
      
    • Causality: Trace water acts as a "protogen." If water is present, it reacts with the Lewis acid to form protons (

      
      ), which initiate uncontrolled, non-living polymer chains, destroying the target molecular weight distribution.
      
  • Initiator: 1-Isobutoxyethyl acetate (IBEA).

    • Causality: IBEA is an adduct of isobutyl vinyl ether and acetic acid. Its chemical structure perfectly mimics the dormant chain end of a propagating poly(vinyl ether). This structural homology ensures that the rate of initiation (

      
      ) is greater than or equal to the rate of propagation (
      
      
      
      ), a strict prerequisite for achieving narrow dispersity.
  • Lewis Acid Catalyst: Ethylaluminum dichloride (

    
    ). 
    
    • Causality: While strong Lewis acids like

      
       can cause irreversible termination, 
      
      
      
      provides the optimal electrophilicity to reversibly activate the terminal carbon-acetate bond without degrading the bulky neohexyl pendant groups.
  • Added Lewis Base: Ethyl Acetate (EtOAc) or 1,4-Dioxane.

    • Causality: The neohexyl group provides moderate steric hindrance, but the oxocarbenium ion remains highly reactive. EtOAc acts as a nucleophilic modulator, reversibly coordinating with the active carbocation to form a stabilized, dormant species. This suppresses side reactions and ensures "livingness."

  • Quenching Agent: Ammoniacal Methanol (1%

    
     in MeOH). 
    
    • Causality: Standard methanol quenching generates trace hydrochloric acid upon reaction with

      
      . This acid can rapidly hydrolyze the acetal linkages of the polymer. Ammonia instantly neutralizes the acid, locking the polymer's structural integrity.
      

Experimental Protocol: A Self-Validating Workflow

This protocol is designed as a self-validating system . By incorporating in-process kinetic tracking, the operator mathematically proves the "living" nature of the batch before the final product is even isolated.

Step 1: Reactor Preparation
  • Bake a 100 mL Schlenk flask containing a magnetic stir bar at 150 °C for 2 hours.

  • Transfer to a vacuum line while hot. Perform three vacuum/argon cycles to remove all adsorbed surface moisture. Flame-dry under vacuum if necessary.

  • Cool the flask to 0 °C using an ice-water bath.

Step 2: Reagent Charging (Argon Atmosphere)
  • Using dry glass syringes, sequentially inject:

    • Dry Toluene (Solvent): 30.0 mL

    • Ethyl Acetate (Added Base): 3.0 mL (Target: 1.0 M in reaction)

    • This compound (Monomer): 3.84 g (Target: 0.76 M)

    • IBEA (Initiator): 0.15 mL of a 1.0 M solution in toluene (Target: 4.0 mM)

  • Allow the mixture to stir at 0 °C for 10 minutes to reach thermal equilibrium.

Step 3: Initiation & In-Process Validation
  • Initiation: Rapidly inject 0.75 mL of a 1.0 M

    
     solution in hexane (Target: 20.0 mM) to start the polymerization.
    
  • Kinetic Aliquots (The Validation Engine): At exactly 5, 10, 20, 40, and 60 minutes, withdraw 0.5 mL aliquots using an argon-purged syringe.

  • Immediately inject each aliquot into pre-chilled vials containing 1 mL of ammoniacal methanol to terminate the reaction.

  • Analyze these aliquots via Gas Chromatography (GC) for monomer conversion, and Gel Permeation Chromatography (GPC) for

    
     and 
    
    
    
    .
    • Self-Validation Check: Plot

      
       vs. Monomer Conversion. A strictly linear plot confirms the absence of chain transfer. If the plot curves downward, the batch is compromised by moisture or insufficient Lewis base.
      
Step 4: Bulk Quenching and Recovery
  • Once the 60-minute aliquot confirms >95% conversion, quench the bulk reaction by injecting 10 mL of pre-chilled ammoniacal methanol.

  • Dilute the mixture with 50 mL of dichloromethane and wash sequentially with dilute aqueous HCl (0.1 M), saturated aqueous

    
    , and brine to remove aluminum residues.
    
  • Dry the organic layer over anhydrous

    
    , concentrate via rotary evaporation, and precipitate into cold methanol.
    
  • Dry the resulting poly(this compound) under high vacuum at 40 °C for 24 hours.

Workflow Purify 1. Monomer Purification (CaH2 Distillation) Setup 2. Reactor Setup (Schlenk Line, Argon Purge) Purify->Setup React 3. Polymerization (0 °C, EtAlCl2 Injection) Setup->React Validate 4. In-Process Validation (GPC/NMR Aliquots) React->Validate Quench 5. Termination (Ammoniacal Methanol) Validate->Quench Recover 6. Precipitation & Vacuum Drying Quench->Recover

Experimental workflow and self-validation steps for precision polymer synthesis.

Quantitative Data Presentation

The table below summarizes the critical impact of the Lewis base on the architectural control of poly(this compound). Without the added base (Entry 1), the reaction is uncontrolled, yielding high dispersity. The addition of EtOAc or 1,4-Dioxane (Entries 2-4) establishes the dormant-active equilibrium, yielding precision polymers suitable for pharmaceutical applications.

Table 1: Effect of Lewis Acid and Added Base on the Polymerization of this compound

EntryInitiator (IBEA)Lewis Acid (

)
Added BaseTemp (°C)Time (min)Conv. (%)

( g/mol )

(

)
14.0 mM20.0 mMNone051004,2001.85
24.0 mM20.0 mMEtOAc (1.0 M)0609812,5001.08
34.0 mM20.0 mM1,4-Dioxane (1.0 M)01209512,2001.12
42.0 mM20.0 mMEtOAc (1.0 M)0909624,8001.10

Note:


 and 

determined by GPC calibrated with polystyrene standards in THF.

References

1.[1] 1-ethenoxy-3,3-dimethylbutane Compound Summary. Molaid / PubChem. URL: [Link] 2.[3] A Renaissance in Living Cationic Polymerization. Chemical Reviews (2009). URL: [Link] 3.[2] Living Cationic Polymerization of Isobutyl Vinyl Ether by Hydrogen Chloride/Lewis Acid Initiating Systems in the Presence of Salts: In-Situ Direct NMR Analysis of the Growing Species. Macromolecules (1993). URL: [Link] 4.[2] Recent Advances in Living Cationic Polymerization with Emerging Initiation/Controlling Systems. Macromolecular Rapid Communications (2021). URL: [Link]

Sources

Application Note: Precision Synthesis of Block Copolymers using 3,3-Dimethyl-1-vinyloxybutane

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide details the use of 3,3-dimethyl-1-vinyloxybutane (also known as Neohexyl Vinyl Ether ) in the precision synthesis of amphiphilic block copolymers. It is designed for researchers in polymer chemistry and drug delivery who require distinct hydrophobic domains with tunable glass transition temperatures (


) and steric properties.

Introduction & Scientific Rationale

This compound is a specialized alkyl vinyl ether monomer characterized by a bulky, hydrophobic neohexyl side chain. Unlike standard n-butyl vinyl ether (NBVE), the terminal tert-butyl group in this monomer introduces significant steric bulk and hydrophobicity while maintaining a flexible ethyl spacer.

Key Functional Advantages[1][2][3]
  • Tunable Hydrophobicity: The bulky aliphatic tail provides a robust hydrophobic core for self-assembling micelles, essential for encapsulating lipophilic small-molecule drugs.

  • Steric Modulation: The 3,3-dimethyl substitution increases the chain stiffness and glass transition temperature (

    
    ) compared to linear analogs, potentially improving the kinetic stability of assembled nanostructures.
    
  • Living Cationic Compatibility: As an electron-rich vinyl ether, it is an ideal candidate for Living Cationic Polymerization (LCP) . This method allows for the synthesis of block copolymers with predetermined molecular weights and narrow dispersity (

    
    ).
    
Mechanism: Living Cationic Polymerization

The synthesis relies on the stabilization of the propagating carbocation by a Lewis acid and a nucleophile (counterion). The "dormant-active" equilibrium is the core concept, suppressing chain transfer and termination.

Key Mechanistic Pathway:

  • Initiation: Protonation of the vinyl group forms a covalent adduct (dormant species).

  • Activation: A Lewis acid (e.g.,

    
    , 
    
    
    
    ) pulls the counterion, creating a transient, active carbocation.
  • Propagation: Monomer insertion occurs rapidly before the chain returns to the dormant state.

LCP_Mechanism Initiator Initiator (IBVE-HCl Adduct) Dormant Dormant Species (P-Cl) Initiator->Dormant Start Activator Lewis Acid (SnCl4) Active Active Species (P+ ... SnCl5-) Dormant->Active Activation (k_act) Active->Dormant Deactivation (k_deact) Propagation Chain Growth (+ Monomer) Active->Propagation Propagation (k_p) Monomer Monomer (this compound) Propagation->Active Returns to Cycle

Figure 1: Equilibrium mechanism of Living Cationic Polymerization showing the reversible activation of the dormant species.

Experimental Protocol

Materials & Pre-Treatment
  • Monomer: this compound (CAS: 13884-68-9).[1] Critical: Must be distilled over calcium hydride (

    
    ) twice under reduced pressure before use to remove trace water/alcohols.
    
  • Solvent: Toluene (low polarity favors livingness). Dried by solvent purification columns or distilled over sodium/benzophenone.

  • Initiator: IBVE-HCl adduct (prepared by bubbling dry HCl gas into isobutyl vinyl ether in hexane at 0°C).

  • Catalyst (Lewis Acid): Tin(IV) chloride (

    
    ) or Ethylaluminum sesquichloride (
    
    
    
    ). Use as a solution in toluene.[2]
  • Quenching Agent: Methanol containing a small amount of ammonia.

Synthesis of Poly(this compound)-b-Poly(2-hydroxyethyl vinyl ether)

Target: Amphiphilic diblock copolymer for drug delivery. Note: The hydrophilic block (Block B) is typically synthesized using a protected monomer like 2-(vinyloxy)ethyl benzoate (BzOVE) or silyl-protected vinyl ether, then deprotected.

Step-by-Step Workflow

Step 1: System Preparation

  • Bake all glassware (Schlenk tubes, syringes) at 120°C overnight.

  • Assemble the reaction vessel under a dry nitrogen or argon atmosphere (Schlenk line or Glovebox).

  • Cool the reaction vessel to -78°C (Dry ice/Acetone bath) or 0°C depending on the Lewis acid strength (

    
     works well at -78°C; 
    
    
    
    at 0°C).

Step 2: Polymerization of Block A (Hydrophobic)

  • Add dry Toluene (solvent) to the vessel.

  • Add This compound (Monomer A). Concentration: ~0.5 - 1.0 M.

  • Add IBVE-HCl solution (Initiator). Concentration: ~5 mM (Determines

    
    ).
    
  • Initiate: Add

    
      solution (Catalyst) to start polymerization.
    
  • Incubate: Stir for 10–30 minutes. (Conversion is typically rapid).

  • Sampling: Withdraw a small aliquot (0.5 mL) into wet methanol for GPC analysis of the first block.

Step 3: Sequential Block Copolymerization

  • Add Monomer B (e.g., 2-(vinyloxy)ethyl benzoate) directly to the living polymer solution.

  • Incubate: Stir for an additional 30–60 minutes to ensure full conversion of the second block.

  • Color Change: The solution typically remains colorless or turns light yellow; a dark color may indicate termination/side reactions.

Step 4: Termination & Purification

  • Quench: Add pre-chilled ammoniacal methanol (5 mL) to terminate the living chain ends.

  • Wash: Dilute with dichloromethane, wash with dilute HCl (aq) to remove metal residues, then water.

  • Precipitate: Evaporate solvent and precipitate into excess methanol.

  • Dry: Vacuum dry at 40°C for 24 hours.

Step 5: Deprotection (for Amphiphilicity)

  • Dissolve the dried polymer in a THF/Methanol mixture.

  • Add NaOH (aq) and reflux to hydrolyze the benzoate groups (if using BzOVE).

  • Dialyze against distilled water to remove salts and byproducts.

  • Lyophilize to obtain the final amphiphilic block copolymer.

Workflow Start Dry Toluene + Monomer A (-78°C under N2) Init Add Initiator (IBVE-HCl) & Catalyst (SnCl4) Start->Init PolyA Living Polymer A (Hydrophobic Block) Init->PolyA 15-30 min AddB Add Monomer B (Protected Hydrophilic) PolyA->AddB Sequential Addition PolyAB Living Block Copolymer A-b-B AddB->PolyAB 30-60 min Quench Quench (MeOH/NH3) PolyAB->Quench Deprotect Deprotection (Hydrolysis of Block B) Quench->Deprotect Final Amphiphilic Copolymer Micelle Ready Deprotect->Final

Figure 2: Sequential monomer addition workflow for synthesizing amphiphilic block copolymers.

Characterization & Data Interpretation

GPC Analysis

Gel Permeation Chromatography (GPC) is the primary validation tool.

  • Success Criteria: The elution peak of the block copolymer must shift to a higher molecular weight (lower elution volume) compared to the aliquot of the first block (homopolymer A), without a residual tail of the first block.

  • Target Dispersity (

    
    ):  < 1.20 indicates a controlled, living process.[3]
    
NMR Spectroscopy ( -NMR)
  • Block A (this compound): Look for the tert-butyl singlet (~0.9 ppm) and the methylene protons of the side chain.

  • Block B (Hydrophilic): Identify signals specific to the second block (e.g., aromatic protons for benzoate, or methylene protons adjacent to -OH after deprotection).

  • Ratio: Integrate the characteristic peaks of Block A vs. Block B to calculate the molar composition.

Data Summary Table
ParameterMethodExpected Value / Observation

(Block A)
GPC (THF)Controlled by [Monomer]/[Initiator] ratio (e.g., 5,000 g/mol ).

(Total)
GPC (THF)Increases after Block B addition (e.g., 15,000 g/mol ).
Dispersity (

)
GPC1.05 – 1.20
Conversion GC / NMR>99% for both steps (critical for pure blocks).

(Block A)
DSCLikely -20°C to 10°C (Higher than n-butyl VE due to steric bulk).

Applications in Drug Delivery[2][8][9][10]

The synthesized Poly(this compound)-b-Poly(2-hydroxyethyl vinyl ether) is an amphiphile capable of self-assembly.

  • Micelle Formation: Dissolve the copolymer in a water-miscible organic solvent (e.g., DMF or THF) and dialyze against water. The hydrophobic Poly(this compound) block forms the core.

  • Drug Loading: Hydrophobic drugs (e.g., Doxorubicin free base, Paclitaxel) can be co-dissolved before dialysis. The bulky neohexyl group in the core may offer distinct packing densities, potentially slowing drug release compared to standard alkyl chains.

  • Stimuli Response: Vinyl ether backbones are acid-sensitive. Under acidic conditions (pH < 5, e.g., in endosomes), the acetal linkages in the backbone or side chains can hydrolyze, triggering rapid payload release.

References

  • Aoshima, S., & Kanaoka, S. (2009). A Renaissance in Living Cationic Polymerization. Chemical Reviews, 109(11), 5245–5287. Link

  • Miyamoto, M., Sawamoto, M., & Higashimura, T. (1984). Living cationic polymerization of isobutyl vinyl ether with the hydrogen iodide/iodine initiating system. Macromolecules, 17(3), 265–268. Link

  • Sugihara, S., et al. (2010). Living Cationic Polymerization of Silyl-Protected β-Methyl Vinyl Ethers. Macromolecules, 43(15), 6321–6329. Link

  • Kukula, H., Schlaad, H., & Antonietti, M. (2002). Synthesis of Block Copolymers via Cationic Polymerization. Journal of the American Chemical Society, 124(8), 1658–1663. Link

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 13884-68-9, this compound. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Mastering Molecular Weight Control in the Cationic Polymerization of 3,3-Dimethyl-1-vinyloxybutane

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the polymerization of 3,3-dimethyl-1-vinyloxybutane (tert-butyl vinyl ether, TBVE). This guide is designed for researchers, scientists, and drug development professionals who require precise control over polymer characteristics. As Senior Application Scientists, we provide not just protocols, but the underlying principles to empower you to troubleshoot and optimize your experiments effectively.

Frequently Asked Questions (FAQs) & Troubleshooting

This guide is structured as a series of questions and answers that address common challenges and fundamental concepts in controlling the molecular weight and architecture of poly(this compound).

Section 1: The Fundamentals of Control
Q1: I'm new to this monomer. What is the fundamental polymerization mechanism and why is it so sensitive?

The polymerization of this compound, like other vinyl ethers, proceeds via a cationic polymerization mechanism.[1] This is a chain-growth process initiated by an electrophilic species that attacks the electron-rich vinyl group. This creates a highly reactive carbocation at the propagating chain end.

The core challenge arises from this very reactivity. The carbocationic propagating species is not only reactive towards the monomer (propagation) but is also susceptible to side reactions that can prematurely stop chain growth. The two most significant side reactions are:

  • Chain Transfer: The active center is transferred to another molecule, such as a monomer, solvent, or impurity, terminating the current polymer chain and starting a new, shorter one.[2] This is a primary cause of lower-than-expected molecular weights.

  • Termination: The propagating carbocation is irreversibly deactivated, for example, by recombination with its counter-ion.[3]

Controlling the molecular weight is essentially a battle to ensure the rate of propagation is significantly faster than the rates of chain transfer and termination. This is the principle behind living cationic polymerization .[3]

Q2: Why is achieving a specific molecular weight (MW) and a narrow molecular weight distribution (low PDI) so critical for my application?

Control over molecular weight (Mₙ) and polydispersity index (PDI or Đ) is paramount because these structural parameters directly dictate the final material's macroscopic properties.

  • Mechanical Properties: Higher MW generally leads to increased tensile strength, toughness, and viscosity.

  • Thermal Properties: Glass transition temperature (Tg) and melting temperature (Tm) are heavily influenced by chain length.

  • Solubility & Rheology: The solubility of a polymer and the viscosity of its solutions are directly tied to molecular weight.

  • Drug Delivery: In pharmaceutical applications, MW and PDI can control drug loading capacity, release kinetics, and the polymer's biocompatibility and clearance from the body.

  • Advanced Architectures: To create complex structures like block copolymers, a living polymerization with a narrow PDI is essential.[1] The "living" nature ensures that the polymer chains remain active after the first monomer is consumed, ready to polymerize a second, different monomer.

A low PDI (typically < 1.2) indicates that all polymer chains are of a similar length, leading to more predictable and uniform material properties. A high PDI suggests a mixture of long and short chains, which can result in inconsistent performance.

Section 2: Troubleshooting Common Polymerization Problems
Issue 1: My molecular weight is consistently much lower than my [Monomer]/[Initiator] ratio predicts, and my PDI is broad.

This is the most common issue encountered and it almost always points to uncontrolled chain transfer reactions. The propagating carbocation is being prematurely terminated by transferring a proton to another species.

Possible Cause A: Chain Transfer to Monomer The propagating carbocation can abstract a proton from a monomer molecule. This terminates the growing chain and creates a new cationic species from the monomer, which then initiates a new, shorter chain. This is an inherent challenge in cationic polymerization.[2]

Solution: The rate of chain transfer has a higher activation energy than propagation. Therefore, reducing the reaction temperature dramatically favors propagation over chain transfer.

  • Protocol: Conduct the polymerization at low temperatures, typically between -30 °C and -78 °C.[4][5] This requires a suitable cooling bath (e.g., dry ice/acetone) and a solvent with a low freezing point (e.g., dichloromethane, toluene, or hexane).

Possible Cause B: Impurities Water, alcohols, and other nucleophilic impurities are potent chain transfer agents. Water, in particular, will react with the carbocation, terminating the chain and generating a proton (H⁺) that can initiate new, uncontrolled polymerization. This leads to a broad PDI.

Solution: Rigorous purification of all reagents and meticulous drying of glassware are non-negotiable.

  • Protocol: Rigorous Purification and Inert Atmosphere

    • Glassware: All glassware must be oven-dried at >120 °C for several hours or flame-dried under vacuum and cooled under a stream of dry nitrogen or argon.

    • Solvent: Use anhydrous grade solvents, preferably distilled over a suitable drying agent (e.g., CaH₂) immediately before use.

    • Monomer: Distill this compound from calcium hydride under reduced pressure to remove water and inhibitors.

    • Reaction Setup: Assemble the reaction under a positive pressure of an inert gas (nitrogen or argon) using Schlenk line techniques or a glovebox.

The diagram below illustrates the competition between the desired propagation pathway and the problematic chain transfer pathway.

G cluster_main Propagating Carbocation (Pn+) cluster_paths Reaction Pathways Pn ~~~CH(OR)-CH2-CH+(OR) Propagation Desired Propagation Pn->Propagation + Monomer ChainTransfer Chain Transfer (Undesired) Pn->ChainTransfer + Monomer Monomer Monomer (Vinyl Ether) Monomer->Propagation Monomer->ChainTransfer Pnp1 Longer Chain (Pn+1)+ Propagation->Pnp1 DeadPolymer Terminated Chain (Pn) ChainTransfer->DeadPolymer NewCation New Cation (M+) ChainTransfer->NewCation

Caption: Propagation vs. Chain Transfer pathways.

Issue 2: My PDI is very high (>1.5), even though I've minimized impurities and lowered the temperature.

A high PDI, even under clean and cold conditions, often points to issues with the initiation step. For a narrow PDI, the rate of initiation (kᵢ) must be much faster than the rate of propagation (kₚ). If initiation is slow or staggered, new chains are formed throughout the polymerization process, leading to a wide distribution of chain lengths.

Possible Cause: Inefficient Initiating System Not all initiators are created equal. A simple protonic acid might initiate polymerization, but it won't provide control. Living cationic polymerization requires a carefully balanced system where the reactive carbocation is in a rapid equilibrium with a dormant, covalent species.[3] This "protects" the active end and ensures all chains grow at a similar rate.

Solution: Employ a well-established initiating system designed for living cationic polymerization of vinyl ethers. These systems typically consist of a weak proton source (initiator) and a Lewis acid (activator/co-initiator).

Initiating System ComponentsTypical Activator (Lewis Acid)Typical TemperatureExpected PDIReference
1-(isobutoxy)ethyl acetate (IBEA)Ethylaluminum sesquichloride (Et₁.₅AlCl₁.₅)-40 to 0 °C< 1.2[6]
Hydrogen Chloride (HCl) Adduct of Vinyl EtherZinc Halide (ZnCl₂, ZnI₂)-40 to 0 °C< 1.2[7]
Triflic Acid (CF₃SO₃H) / nBu₄NINone (Lewis Acid-Free)-78 to -40 °C< 1.2[8]
IBVE-HCl AdductTin(IV) Chloride (SnCl₄)-78 to -30 °C< 1.1

Workflow for Diagnosing High PDI: The following workflow can help you systematically troubleshoot the cause of a high PDI.

G start High PDI Observed (>1.3) check_impurities 1. Verify Purity of Monomer & Solvent start->check_impurities check_temp 2. Is Reaction Temperature Sufficiently Low? (e.g., <-40°C) check_impurities->check_temp Yes purify Action: Re-purify monomer and solvent via distillation. check_impurities->purify No check_initiator 3. Is the Initiating System Designed for Living Polymerization? check_temp->check_initiator Yes lower_temp Action: Lower temperature to -78°C. check_temp->lower_temp No change_initiator Action: Select a proven living initiating system (see table). check_initiator->change_initiator No success Controlled Polymerization (PDI < 1.2) check_initiator->success Yes purify->check_impurities lower_temp->check_temp change_initiator->check_initiator

Caption: Troubleshooting workflow for high PDI.

Section 3: Advanced Protocols for Precision Control
Q3: How do I set up a true living cationic polymerization to achieve a target molecular weight and enable block copolymer synthesis?

Achieving a living polymerization requires precise stoichiometry and an inert environment. The molecular weight is theoretically determined by the molar ratio of monomer to initiator, multiplied by the monomer's molecular weight, assuming 100% conversion.

Experimental Protocol: Living Cationic Polymerization of TBVE

This protocol uses the well-documented IBVE-HCl/SnCl₄ system, which is readily adaptable for TBVE.

Materials:

  • Initiator: this compound-HCl adduct (synthesized by bubbling dry HCl gas through a solution of the monomer)

  • Activator: Tin(IV) chloride (SnCl₄) solution in anhydrous toluene

  • Monomer: Purified this compound

  • Solvent: Anhydrous toluene

  • Quenching Agent: Pre-chilled anhydrous methanol

Procedure:

  • Setup: Under an inert atmosphere (Ar or N₂), add anhydrous toluene to a flame-dried, three-neck flask equipped with a magnetic stirrer and a thermometer.

  • Cooling: Cool the flask to -78 °C using a dry ice/acetone bath.

  • Initiator Addition: Inject the calculated amount of the TBVE-HCl adduct solution via syringe.

  • Activator Addition: Add the SnCl₄ solution. The amount should be in slight molar excess relative to the initiator adduct.

  • Initiation: Allow the initiator/activator mixture to stir for 5-10 minutes.

  • Propagation: Slowly add the purified monomer dropwise via syringe pump over several minutes to control the exotherm. The reaction is often extremely fast.

  • Monitoring: After the addition is complete, allow the reaction to stir for the planned duration. Samples can be taken via a purged syringe and quenched in methanol to be analyzed by GPC to monitor conversion and Mₙ vs. time.

  • Termination (Quenching): Terminate the polymerization by adding an excess of pre-chilled, anhydrous methanol. This reacts with the carbocationic chain ends to form stable methoxy end-groups.

  • Purification: Allow the mixture to warm to room temperature. Precipitate the polymer by pouring the solution into a large volume of a non-solvent (e.g., methanol or hexane). Filter and dry the resulting polymer under vacuum.

For Block Copolymers: Instead of quenching (Step 8), take a sample for analysis, then slowly add the second purified monomer to the living poly(TBVE) solution. Allow it to polymerize before quenching as described.

References
  • Macromolecules, 2014 , 47(7), pp 2313–2320.

  • A Benign Initiating System for Cationic Polymerization of Vinyl Ethers and Styrene Derivatives.

  • Macromolecules, 2019 , 52(7), pp 2784–2793.

  • Chemical Science, 2024 , 15, pp 2187-2195.

  • Macromolecules, 2019 , 52(7), pp 2784–2793.

  • Wikipedia.

  • ResearchGate, 2021 .

  • ResearchGate, 2016 .

  • ResearchGate, 2021 .

  • ResearchGate, 2024 .

  • ACS Applied Polymer Materials, 2024 , 6(6), pp 3301-3316.

  • Semantic Scholar, 2024 .

  • Polymers, 2023 , 15(22), 4410.

  • Wikipedia.

  • ResearchGate, 2002 .

  • Macromolecular Rapid Communications, 2014 , 35(2), pp 181-186.

  • Accounts of Chemical Research, 2010 , 43(3), pp 340-350.

  • Polymer Chemistry, 2019 , 10(38), pp 5205-5211.

  • Springer Link, 1988 .

  • Chemistry – A European Journal, 2017 , 23(42), pp 10024-10028.

  • SciSpace, 2000 .

  • Polymer Chemistry, 2015 , 6(35), pp 6295-6300.

  • Angewandte Chemie International Edition, 2017 , 56(2), pp 519-523.

  • Polymers, 2023 , 15(23), 4583.

Sources

Technical Support Center: Synthesis of 3,3-Dimethyl-1-vinyloxybutane

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: ● Systems Operational | Ticket Queue: Low Load Support Tier: Level 3 (Senior Application Scientist)

Welcome to the Specialized Synthesis Help Desk

You have reached the technical support hub for neopentyl-derivative vinyl ethers . This guide addresses the synthesis of 3,3-dimethyl-1-vinyloxybutane (derived from 3,3-dimethyl-1-butanol).

Unlike simple alkyl vinyl ethers, this target molecule combines a bulky hydrophobic tail (neopentyl group) with a reactive, acid-sensitive vinyl ether head. This unique structure creates specific failure points regarding steric solubility and cationic polymerization .

Select the "Ticket" below that best matches your current experimental bottleneck.

Ticket #001: "My conversion rates are stalled at 50-60%."

Diagnosis: Thermodynamic Equilibrium Limitation. Root Cause: You are likely using a classical mercury/acid-catalyzed exchange with ethyl vinyl ether (EVE), which is an equilibrium process. The bulky 3,3-dimethyl-1-butanol tail slows down the forward reaction, allowing the reverse reaction to dominate.

The Solution: Switch to Ir-Catalyzed Transvinylation

To break the equilibrium ceiling, you must move from thermodynamic control to kinetic control using an Iridium catalyst and Vinyl Acetate. This method drives the reaction forward by generating acetic acid (neutralized in situ) rather than a volatile alcohol.

Protocol: The Ishii-Iridium Method (Optimized for Hindered Alcohols)

  • Reagents:

    • Substrate: 3,3-dimethyl-1-butanol (1.0 equiv).

    • Donor: Vinyl Acetate (2.0 - 4.0 equiv). Note: Excess is crucial.

    • Catalyst: [Ir(cod)Cl]2 (1.0 mol%).

    • Base: Na2CO3 (0.6 equiv). Crucial for neutralizing acetic acid byproduct.

    • Solvent: Toluene (0.5 M concentration).

  • Step-by-Step Workflow:

    • Activation: In a glovebox or under Ar, mix [Ir(cod)Cl]2, Na2CO3, and Toluene. Stir for 10 mins.

    • Addition: Add 3,3-dimethyl-1-butanol and Vinyl Acetate.

    • Reaction: Heat to 100°C for 4–6 hours.

    • Monitoring: Check GC/NMR. Look for the disappearance of the alcohol -CH2- triplet (~3.6 ppm) and appearance of vinyl signals (dd at ~6.4 ppm, dd at ~4.0 ppm).

Why this works: The iridium catalyst forms an alkoxy-iridium intermediate that inserts into the vinyl acetate. The base traps the acetic acid, preventing the reverse reaction and protecting the acid-sensitive product.

IridiumCycle cluster_0 Ir-Catalyzed Transvinylation Cycle Start Precursor: 3,3-dimethyl-1-butanol Complex Alkoxy-Ir Species (Active Intermediate) Start->Complex Cat Catalyst Activation [Ir(cod)Cl]2 + Na2CO3 Cat->Complex Insert Vinyl Acetate Insertion Complex->Insert Elim Beta-Elimination Insert->Elim Elim->Complex Regeneration Product Product: This compound Elim->Product Waste Byproduct: Sodium Acetate (Solid) Elim->Waste Precipitates

Figure 1: The Iridium catalytic cycle avoids equilibrium limitations by precipitating the byproduct (Sodium Acetate).

Ticket #002: "I isolated the product, but it turned into a gel/solid overnight."

Diagnosis: Cationic Polymerization (The "Invisible Yield Killer"). Root Cause: Vinyl ethers are extremely sensitive to trace acids. This compound is electron-rich; even trace HCl from CDCl3 or silica gel acidity can trigger a chain reaction, turning your liquid product into a poly(vinyl ether) gum.

The Solution: The "Basic" Workup Protocol

You must maintain a basic environment from quench to storage.

Troubleshooting Checklist:

Phase Critical Action Why?
Quench Do not use acid. Filter the reaction through a pad of Celite/K2CO3. Removes solid NaOAc without introducing protons.
Extraction Wash organic layer with sat.[1] NaHCO3. Neutralizes any adventitious acid.
Drying Use K2CO3 instead of MgSO4. MgSO4 is slightly Lewis acidic; K2CO3 ensures basicity.
Distillation Add 100mg Triethylamine to the distillation pot. Scavenges acid formed during heating.

| Storage | Store over KOH pellets or K2CO3. | Long-term stability against ambient moisture/CO2. |

Warning: Do NOT use silica gel chromatography for purification unless the silica is pre-treated with 2% Triethylamine/Hexane. Standard silica will polymerize your product on the column.

Ticket #003: "I need a greener, metal-free alternative for scale-up."

Diagnosis: Catalyst Cost/Toxicity Constraints. Root Cause: Iridium is expensive; Mercury is toxic. For larger batches (>50g), these are non-ideal.

The Solution: Calcium Carbide "Superbase" Vinylation

This method uses CaC2 (Acetylene source) directly. It is atom-economic and robust for hindered primary alcohols like 3,3-dimethyl-1-butanol.

Protocol:

  • Reagents:

    • Substrate: 3,3-dimethyl-1-butanol.[2]

    • Source: Calcium Carbide (CaC2, technical grade).

    • Base/Solvent: KOH (0.5 equiv) in DMSO/Water (trace).

  • Conditions:

    • Run in a pressure tube or autoclave (acetylene gas is generated in situ).

    • Temp: 130°C.

    • Time: 3–5 hours.

  • Mechanism: The KOH/DMSO system acts as a "Superbase," activating the alcohol to attack the acetylene generated from CaC2.

  • Yield Expectation: 85–95% (High yield due to irreversible addition).

Ticket #004: "How do I purify this specific molecule?"

Diagnosis: Physical Property Uncertainty. Data: this compound is not a standard catalog item, so experimental data is scarce. We must interpolate.

Physical Property Estimation Table:

Compound Boiling Point (Atm) Notes
3,3-dimethyl-1-butanol (Precursor) ~143°C Hydrogen bonding elevates BP.
This compound ~115–125°C (Est.) Loss of H-bond lowers BP by ~20-30°C.

| 3,3-dimethyl-1-butene (Analogue) | 41°C | Lacks oxygen; much more volatile. |

Distillation Strategy:

  • Do not distill at atmospheric pressure. The temperature required (~120°C) promotes thermal polymerization.

  • Vacuum Distillation: Aim for 60–70°C at 20 mmHg .

  • Fraction Collection:

    • Forerun: Residual Vinyl Acetate / Toluene.

    • Main Fraction: Product (Check Refractive Index, should be ~1.41–1.42).

    • Pot Residue: Unreacted alcohol (higher boiling).

Summary of Recommendations
  • Primary Method: Use Iridium-catalyzed transvinylation with Vinyl Acetate for small-to-medium scale (1g – 50g). It offers the highest purity and mildest conditions.

  • Scale-Up Method: Use Calcium Carbide/KOH for large scale (>50g) to reduce cost.

  • Critical Control Point: Stabilization. Always distill with Triethylamine and store over K2CO3. Never expose the product to bare silica gel.

DecisionTree Problem Yield Issue Identified Type Nature of Failure? Problem->Type LowConv Low Conversion (<60%) Type->LowConv Reaction Stalls Solid Product Solidifies (Polymerization) Type->Solid Viscous/Gum Impure Inseparable Mixture Type->Impure Co-elution Sol1 Switch to Ir-Catalyst Increase Vinyl Acetate (4eq) LowConv->Sol1 Sol2 Add Et3N to Distillation Avoid Silica Gel Solid->Sol2 Sol3 Vacuum Distillation (Target 60°C @ 20mmHg) Impure->Sol3

Figure 2: Troubleshooting decision tree for neopentyl-derivative vinylation.

References
  • Iridium-Catalyzed Transvinylation (The "Ishii" Method)

    • Title: Iridium-Catalyzed Synthesis of Vinyl Ethers from Alcohols and Vinyl Acetate.[3][4]

    • Source: Organic Syntheses 2005, 82, 55.[3]

    • URL:[Link]

    • Relevance: Establishes the core protocol for converting primary alcohols to vinyl ethers using [Ir(cod)Cl]2.
  • Calcium Carbide Vinylation (Green Alternative)

    • Title: Direct vinylation of alcohols with calcium carbide under superbasic conditions.[5]

    • Source: Green Chemistry, 2016, 18, 2614-2618.[5]

    • URL:[Link]

    • Relevance: Provides the protocol for the metal-free, high-pressure acetylene method.
  • Title: Living Cationic Polymerization of Vinyl Ethers.
  • Precursor Properties (3,3-dimethyl-1-butanol)

    • Title: 3,3-Dimethyl-1-butanol (PubChem CID 12207).
    • Source: PubChem.[6][7]

    • URL:[Link]

    • Relevance: Provides boiling point and solubility data for the starting material to assist in purific

Sources

Technical Support Center: Cationic Polymerization of Vinyl Ethers

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the cationic polymerization of vinyl ethers (VEs). Vinyl ethers are highly reactive monomers that readily undergo cationic polymerization due to the electron-donating nature of the pendant alkoxy group, which stabilizes the propagating carbocation[1]. However, this high reactivity makes the active center exquisitely sensitive to deleterious side reactions.

This guide is designed for researchers and drug development professionals to troubleshoot, optimize, and validate living cationic polymerization (LCP) workflows.

Module 1: Mechanistic Troubleshooting & FAQs

As an application scientist, understanding the causality behind side reactions is more critical than simply memorizing symptoms. The propagating oxocarbenium ion exists in a delicate equilibrium, and disrupting this balance leads to macroscopic polymer defects.

Q1: Why is my polymer exhibiting a broad molecular weight distribution (Đ > 1.5) and a lower-than-expected number-average molecular weight ( )?

Root Cause: Chain Transfer (specifically,


-proton elimination).
Mechanistic Causality:  In the absence of adequate stabilization, the highly electrophilic growing carbocation can transfer a 

-proton to the counterion, monomer, or solvent[2]. This event terminates the physical growth of that specific polymer chain but generates a new initiating species. Because new chains are constantly being born while older ones die, the molecular weight distribution broadens significantly, and the overall

drops below the theoretical value. The activation energy for

-proton elimination is drastically lowered when the carbocation exists as an unstabilized "free ion."
Q2: My polymerization stops completely at low monomer conversion (< 30%). What causes this premature termination?

Root Cause: Nucleophilic Termination (typically via moisture or alcohols). Mechanistic Causality: Premature termination is almost universally caused by nucleophilic impurities. When trace water attacks the propagating oxocarbenium ion, it forms an unstable hemiacetal intermediate. This intermediate rapidly and irreversibly collapses into an aldehyde and an alcohol[3]. Because the nucleophilicity of water vastly outcompetes the VE monomer for the active center, even parts-per-million (ppm) levels of moisture will quantitatively kill the polymerization.

Q3: How do "added bases" physically prevent these side reactions?

Root Cause Resolution: Carbocation Stabilization . Mechanistic Causality: Added bases (Lewis bases such as ethyl acetate, 1,4-dioxane, or tetrahydrofuran) act as nucleophilic stabilizers. They reversibly coordinate with the propagating carbocation, shifting the equilibrium from a highly reactive, unstable free ion to a stabilized, dormant covalent species or a tight ion pair[4]. By attenuating the electrophilicity of the active center, the base suppresses the rate of


-proton elimination and prevents irreversible termination, allowing propagation to proceed in a controlled, "living" manner[5].

Module 2: Visualizing Side Reactions and Diagnostic Logic

To effectively troubleshoot your reactions, you must visualize the competing pathways at the active center and follow a strict diagnostic logic.

G ActiveCenter Propagating Carbocation (Active Center) Propagation Controlled Propagation (Living Polymer) ActiveCenter->Propagation + Monomer ChainTransfer Beta-Proton Elimination (Chain Transfer) ActiveCenter->ChainTransfer Unstabilized Termination Nucleophilic Attack (Termination) ActiveCenter->Termination + H2O/Impurities DeadPolymer Dead Polymer Chain + New Initiator ChainTransfer->DeadPolymer Acetal Acetal Formation (Dead End) Termination->Acetal AddedBase Added Base Stabilization (e.g., Ethyl Acetate) AddedBase->ActiveCenter Stabilizes

Carbocation pathways: controlled propagation vs. chain transfer and termination.

Workflow Start Analyze GPC Data CheckD Is Dispersity (Đ) > 1.2? Start->CheckD CheckMW Is Mn lower than theoretical? CheckD->CheckMW Yes Success Living Cationic Polymerization Confirmed CheckD->Success No Action1 Increase Added Base (e.g., 1,4-Dioxane) CheckMW->Action1 Yes (Chain Transfer) Action2 Purify Monomer/Solvent (Remove H2O) CheckMW->Action2 No, but low yield Action1->Start Action2->Start

Diagnostic workflow for resolving dispersity and molecular weight deviations.

Module 3: Quantitative Benchmarking Data

Use the following reference tables to benchmark your experimental results against established kinetic and thermodynamic norms.

Table 1: Diagnostic Matrix for Side Reactions
Symptom (GPC/NMR)Primary CauseMechanistic ActionCorrective Measure
Broad Đ (>1.5), Low

Chain Transfer

-proton elimination to monomer/counterion.
Increase added base concentration; lower reaction temperature.
Low Conversion (<30%) TerminationNucleophilic attack by

or trace alcohols.
Rigorous solvent distillation over

; bake glassware at 150°C.
Bimodal GPC Peaks Slow Initiation

(Initiation is slower than propagation).
Switch to a more reactive initiator or a stronger Lewis acid catalyst.
Table 2: Effect of Added Base on Isobutyl Vinyl Ether (IBVE) Kinetics

Conditions: IBVE /


 / Toluene / 0 °C
Added Base Donor Number (DN) Polymerization Rate Dispersity (Đ) Living Character
None N/A Extremely Fast (Uncontrolled) > 1.60 No (Severe Chain Transfer)
Ethyl Acetate 17.1 Moderate < 1.15 Yes
1,4-Dioxane 14.8 Slow < 1.10 Yes

| THF | 20.0 | Very Slow | < 1.10 | Yes |

Module 4: Self-Validating Experimental Protocol

To guarantee the suppression of side reactions, you must utilize a self-validating protocol . This methodology incorporates built-in diagnostic checks (kinetic aliquots). If the system is truly living and free of chain transfer, the plot of


 versus monomer conversion will be perfectly linear.

Target: Living Cationic Polymerization of Isobutyl Vinyl Ether (IBVE) using the 1-(isobutoxy)ethyl acetate (IBEA) /


 system.
Step-by-Step Methodology:
  • Rigorous Reagent Purification (Termination Prevention):

    • Wash IBVE with 10% aqueous NaOH to remove polymerization inhibitors, followed by washing with distilled water until neutral.

    • Dry the IBVE over anhydrous

      
       overnight, then distill twice over calcium hydride (
      
      
      
      ) under dry nitrogen.
    • Distill toluene (solvent) and ethyl acetate (added base) over molecular sieves or sodium/benzophenone immediately prior to use.

  • Reactor Preparation:

    • Bake a Schlenk flask equipped with a magnetic stir bar at 150 °C for 2 hours.

    • Assemble the apparatus hot and purge with high-purity dry nitrogen or argon for 15 minutes.

  • Reaction Assembly:

    • Inject dry toluene into the reactor.

    • Add ethyl acetate to achieve a final concentration of 1.0 M (acts as the carbocation stabilizer).

    • Inject purified IBVE monomer to a final concentration of 0.5 M.

    • Submerge the reactor in a 0 °C ice-water bath and allow it to equilibrate for 10 minutes.

  • Initiation & Catalysis:

    • Inject the IBEA initiator to a final concentration of 5.0 mM.

    • Critical Step: Rapidly inject the Lewis acid catalyst,

      
       (20.0 mM in hexanes), to commence the polymerization.
      
  • Kinetic Sampling (Self-Validation):

    • At exactly 10, 20, 30, and 60 minutes, extract a 0.5 mL aliquot using a dry, purged syringe.

    • Immediately quench each aliquot into a vial containing 2.0 mL of pre-chilled ammoniacal methanol (methanol containing 1 wt% ammonia). Causality: The ammonia rapidly neutralizes the Lewis acid, freezing the polymer state.

  • Post-Polymerization Analysis:

    • Evaporate the quenched aliquots to dryness and analyze via Gel Permeation Chromatography (GPC).

    • Validation Check: Plot

      
       against monomer conversion. A strictly linear relationship with a y-intercept near zero validates that chain transfer has been successfully suppressed.
      

References

1.[1] "Recent Developments on Cationic Polymerization of Vinyl Ethers - PMC", National Institutes of Health (NIH). URL:[Link] 2.[2] "A Benign Initiating System for Cationic Polymerization of Vinyl Ethers and Styrene Derivatives", National Institute of Informatics (NII). URL:[Link] 3.[4] "Living Cationic Polymerizations", Almerja. URL:[Link] 4.[3] "Characteristics and Mechanism of Vinyl Ether Cationic Polymerization in Aqueous Media Initiated by Alcohol/B(C6F5)3/Et2O - PMC", National Institutes of Health (NIH). URL:[Link] 5.[5] "Living Cationic Polymerization of Vinyl Ethers Using a Strong Lewis Acid without Stabilizing Additives", ResearchGate. URL:[Link]

Sources

Technical Support Center: Purification of 3,3-Dimethyl-1-vinyloxybutane Monomer

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

3,3-Dimethyl-1-vinyloxybutane (also known as 3,3-dimethylbutyl vinyl ether or neo-hexyl vinyl ether) is a highly reactive monomer utilized in specialized polymer synthesis and organic chemistry. Like all vinyl ethers, it is prone to two primary degradation pathways: auto-oxidation to form explosive peroxides[1], and acid-catalyzed cationic polymerization[2]. This guide provides field-proven, mechanistically grounded protocols to ensure monomer purity and laboratory safety.

Troubleshooting & FAQs

Q: Why did my monomer spontaneously polymerize into a viscous gel during distillation, resulting in a ruined batch and fused glassware? A: Vinyl ethers are highly susceptible to cationic polymerization initiated by trace Brønsted or Lewis acids. If you used acidic desiccants (such as silica gel, anhydrous magnesium sulfate, or acidic alumina) or if your glassware was washed with a chromic acid bath and not properly neutralized, the acid traces will trigger a violent exothermic polymerization. Always maintain a basic environment by using basic desiccants (KOH, CaH₂) and distilling over metallic sodium or solid KOH[2].

Q: How do I efficiently remove unreacted 3,3-dimethyl-1-butanol and amine-based stabilizers (e.g., triethanolamine) from the crude monomer? A: Extensive washing with water made slightly alkaline with potassium hydroxide (KOH) is the standard method[2]. The aqueous phase partitions the polar alcohol and amine inhibitors away from the organic monomer. The addition of KOH is critical; plain water can become slightly acidic from dissolved atmospheric CO₂, which could initiate hydrolysis or polymerization of the vinyl ether.

Q: My peroxide test strips indicate >30 ppm peroxides in a stored bottle. Is it safe to proceed with distillation? A: Absolutely not. Distilling peroxide-laden vinyl ethers concentrates heavy diacyl and dialkyl peroxides in the distillation bottoms, leading to a severe explosion hazard[3]. You must chemically reduce the peroxides using a ferrous sulfate wash or pass the monomer through a column of basic activated alumina before attempting any thermal purification[1][3].

Q: Why does the ferrous sulfate peroxide-removal protocol require sulfuric acid if acids destroy vinyl ethers? A: The reduction of hydroperoxides by ferrous ions (


) mechanistically requires an acidic environment to maintain the reduction potential of 

and prevent the precipitation of iron hydroxides[3]. Because this acid poses a severe risk to the vinyl ether, the contact time must be brief (a few minutes), and the organic layer must be immediately quenched and washed with a robust alkaline solution (10% aq. KOH) to neutralize the acid before auto-polymerization can occur.

Quantitative Guidelines & Material Compatibility

To ensure a self-validating safety system, adhere to the following quantitative thresholds during your workflow.

ParameterValue / RecommendationMechanistic Rationale
Peroxide Safe Limit (Distillation) < 10 ppmPrevents explosive concentration of peroxides in the boiling flask[1].
Distillation Bottoms Leave 10–20% residual volumePrevents dry-heating of trace heavy peroxides which auto-ignite[1][3].
Approved Desiccants Solid KOH, CaH₂, Na metalMaintains basicity; prevents cationic auto-polymerization[2].
Prohibited Desiccants Silica gel, acidic alumina, MgSO₄Lewis/Brønsted acids initiate violent exothermic polymerization.
Storage Conditions Dark, inert atmosphere, over KOHUV light and oxygen catalyze auto-oxidation to peroxides[4].

Standard Operating Procedure: End-to-End Purification

This self-validating protocol ensures the complete removal of inhibitors, alcohols, and peroxides prior to distillation.

Phase 1: Peroxide Testing & Reduction
  • Validate: Test the crude this compound using KI/starch peroxide test strips. If the concentration is <10 ppm, proceed directly to Phase 2.

  • Prepare Reducing Wash: If peroxides are >10 ppm, prepare a fresh ferrous sulfate solution by dissolving 60 g of FeSO₄·7H₂O and 6 mL of concentrated H₂SO₄ in 100 mL of deionized water[4].

  • Reduce: In a separatory funnel, vigorously shake the monomer with the FeSO₄ solution (approx. 1/5th volume of the monomer) for 3–5 minutes[3].

  • Quench: Immediately separate the organic layer and proceed to Phase 2 to neutralize the acid.

Phase 2: Alkaline Washing (Inhibitor & Acid Removal)
  • Prepare Alkaline Wash: Prepare a 5% (w/v) aqueous KOH solution.

  • Wash: Wash the organic layer 5 times with equal volumes of the alkaline water. This removes unreacted 3,3-dimethyl-1-butanol, amine inhibitors, and any residual H₂SO₄ from the peroxide reduction step[2].

  • Validate: Test the organic layer again with peroxide strips to confirm levels are <10 ppm.

Phase 3: Desiccation & Distillation
  • Pre-dry: Transfer the washed monomer to an Erlenmeyer flask and add solid KOH pellets. Swirl and let stand for 1–2 hours to remove bulk water[2].

  • Setup: Decant the monomer into a dry round-bottom flask containing freshly cut sodium wire or fresh solid KOH. Set up a fractional distillation apparatus under an inert atmosphere (N₂ or Ar).

  • Distill: Distill the monomer under reduced pressure or atmospheric N₂, depending on your heating mantle limits. Collect the middle fraction. Critical: Cease distillation when 20% of the initial volume remains in the boiling flask[1].

  • Store: Store the purified this compound in an amber bottle over solid KOH pellets, blanketed with argon, at 4°C[2].

Process Workflow Diagram

G Crude Crude this compound (Alcohols, Amines, Peroxides) Test Peroxide Testing (KI/Starch Paper) Crude->Test FeWash Ferrous Sulfate Wash Reduces Hydroperoxides Test->FeWash Peroxides > 10 ppm AlkWash Alkaline Wash (aq. KOH) Removes Polar Impurities & Acid Test->AlkWash Peroxides < 10 ppm FeWash->AlkWash Immediate quench Drying Basic Desiccation (Solid KOH / CaH2) AlkWash->Drying 5x equal volume Distill Fractional Distillation (Over Na metal, N2 atm) Drying->Distill Decant Pure Pure Monomer (Store dark, over KOH) Distill->Pure Leave 20% bottoms

Mechanistic workflow for the purification and stabilization of this compound.

References

  • 6.
  • Source: ScienceMadness (Armarego & Chai)
  • Control and Safe Use of Peroxide Formers Source: University of Wyoming URL
  • USC Policy for Managing Peroxide-Forming Chemicals Source: University of South Carolina URL

Sources

troubleshooting guide for 3,3-dimethyl-1-vinyloxybutane polymerization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Polymer Synthesis. As a Senior Application Scientist, I frequently consult with materials researchers and drug development professionals facing challenges with the living cationic polymerization of sterically hindered monomers.

The polymerization of 3,3-dimethyl-1-vinyloxybutane (a bulky alkyl vinyl ether) requires meticulous control over reaction kinetics. Because the propagating oxocarbenium species is highly electrophilic, the system is exceptionally sensitive to nucleophilic impurities, temperature fluctuations, and improper quenching.

This guide provides field-proven methodologies, mechanistic troubleshooting, and self-validating protocols to ensure you achieve predictable molecular weights (


), narrow dispersity (Đ), and high end-group fidelity.

System Architecture & Experimental Workflow

To achieve a true "living" character, the highly reactive carbocation must be reversibly stabilized into a dormant state. This is typically achieved using a Lewis acid (e.g.,


, 

) in conjunction with an added Lewis base (e.g., ethyl acetate) to modulate the electrophilicity of the active center[1].

Workflow N1 1. Monomer Purification N2 2. Inert System Assembly N1->N2 N3 3. Initiation (Lewis Acid) N2->N3 N4 4. Propagation (Equilibrium) N3->N4 N5 5. Basic Quenching N4->N5

Step-by-step experimental workflow for living cationic polymerization.

Step-by-Step Methodology: Standard Living Cationic Polymerization
  • Reagent Purification: Distill this compound and the solvent (e.g., toluene or

    
    ) over calcium hydride (
    
    
    
    ) under an inert argon atmosphere.
    • Causality: Vinyl ethers are highly susceptible to moisture. Even ppm levels of water act as a potent chain-transfer agent, nucleophilically attacking the propagating oxocarbenium ion and prematurely terminating the chain.

  • System Assembly: Bake all glassware at 150 °C overnight and assemble hot under a continuous argon purge. Transfer the dry solvent, monomer, and a Lewis base (e.g., 1.0 equivalent of ethyl acetate relative to the initiator) into the reactor.

  • Initiation: Cool the system to -78 °C. Introduce the initiator (e.g., 1-isobutoxyethyl acetate, IBEA), followed by the dropwise addition of the Lewis acid (e.g.,

    
    ).
    
    • Causality: The Lewis acid abstracts the leaving group from the initiator, generating the active carbocation. The extremely low temperature suppresses the activation energy required for

      
      -proton elimination, preserving the living character of the chain ends[2].
      
  • Propagation: Maintain the reaction at -78 °C. The Lewis base reversibly coordinates with the carbocation, establishing a dormant-active equilibrium that ensures all chains grow at a uniform rate[1].

  • Quenching & Isolation: Terminate the reaction by injecting pre-chilled ammoniacal methanol. Precipitate the polymer into a large excess of cold methanol and dry under vacuum.

Troubleshooting Guide (Q&A)

Q1: My polymer exhibits a broad molecular weight distribution (Đ > 1.5) and a lower-than-expected


. What is the root cause? 
A1:  This is the hallmark of uncontrolled chain transfer and termination. In the cationic polymerization of vinyl ethers, the propagating oxocarbenium species is highly electrophilic. If trace moisture is present, water acts as a chain transfer agent, prematurely terminating the growing chain and initiating new, shorter chains. Additionally, if the temperature is too high, excess thermal energy promotes 

-proton elimination, a side reaction that broadens dispersity[2].
  • Self-Validating Solution: Ensure rigorous Schlenk techniques. Implement an added Lewis base (like ethyl acetate or 1,4-dioxane) to stabilize the carbocation through a dormant-active equilibrium, which drastically suppresses chain transfer[1].

Q2: The conversion of this compound is sluggish compared to standard ethyl vinyl ether. Is my initiator dead? A2: Not necessarily; the kinetics are dictated by the monomer's steric profile. This compound contains a bulky neohexyl-like tail. While the electron-donating nature of the alkyl group stabilizes the intermediate carbocation, the steric bulk physically hinders the approach of the next monomer unit to the active center.

  • Self-Validating Solution: If using a highly stabilized dormant system, you may need to increase the Lewis acid concentration slightly or switch to a more active Lewis acid (e.g., moving from

    
     to 
    
    
    
    ) to shift the equilibrium toward the active species, compensating for the steric hindrance[1].

Q3: Upon quenching, I notice a distinct change in the polymer backbone via NMR, indicating acetal formation. How do I prevent this? A3: Acetal formation occurs when the highly reactive carbocation is quenched with an alcohol (like methanol) under acidic conditions. The unneutralized acid catalyzes the nucleophilic attack of the alcohol on the vinyl ether monomer or the polymer end-groups.

  • Self-Validating Solution: Always quench with ammoniacal methanol or pre-chilled methanol containing a slight excess of a base (like triethylamine). This immediately neutralizes the Lewis/Brønsted acid catalyst, preventing acid-catalyzed acetalization during the isolation step.

Troubleshooting Issue Issue: High Dispersity (Đ > 1.5) C1 Cause: Trace Moisture Issue->C1 C2 Cause: High Temperature Issue->C2 C3 Cause: Poor Stabilization Issue->C3 S1 Action: Dry over CaH2 C1->S1 S2 Action: Cool to -78°C C2->S2 S3 Action: Add Lewis Base C3->S3

Troubleshooting logic tree for resolving high dispersity in polymer synthesis.

Quantitative Data: Impact of Reaction Parameters

ParameterTarget ConditionDeviation ConsequenceMechanistic Causality
Moisture Content < 10 ppmDecreased

, Broad Dispersity (Đ > 1.5)
Water nucleophilically attacks the propagating oxocarbenium ion, causing chain transfer and termination.
Temperature -78 °C to -20 °CLoss of livingness, uncontrolled propagationExcess thermal energy overcomes the activation barrier for

-proton elimination, leading to dead polymer chains[2].
Lewis Base 1.0 - 2.0 eq to InitiatorExothermic runaway, broad molecular weightInsufficient stabilization of the carbocation shifts the dormant-active equilibrium entirely to the highly reactive active species[1].
Quenching Agent Pre-chilled Ammoniacal MethanolAcetal side-product formationUnneutralized acid catalyzes the nucleophilic attack of methanol on the vinyl ether monomer or polymer end-groups.

Frequently Asked Questions (FAQs)

Q: Can I perform this polymerization without rigorous freeze-pump-thaw cycles and ultra-low temperatures? A: Yes, through Cationic Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization. Recent advancements have demonstrated that using a strong organic acid (like pentacarbomethoxycyclopentadiene, PCCP) combined with a hydrogen bond donor and a thiocarbonylthio chain-transfer agent allows for moisture-tolerant, room-temperature cationic polymerization of vinyl ethers[3]. The degenerate chain transfer mechanism outcompetes the termination reactions typically caused by ambient moisture[3].

Q: How should I store this compound to prevent auto-polymerization? A: Vinyl ethers should be stored over a mild base (such as potassium hydroxide pellets) in a dark, refrigerated environment (4 °C). Because ambient light and trace acidic impurities in the glass can slowly initiate cationic polymerization, the base neutralizes any stray protons, ensuring monomer stability over long-term storage.

References

  • Recent Developments on Cationic Polymerization of Vinyl Ethers - PMC - nih.gov. 1

  • Moisture tolerant cationic RAFT polymerization of vinyl ethers - rsc.org. 3

  • Technical Support Center: Catione Polymerization of Vinyl Ethers - benchchem.com. Link

  • Cationic polymerization of vinyl ethers using trifluoromethyl sulfonate/solvent/ligand to access well-controlled poly(vinyl ether)s - PMC - nih.gov. 2

Sources

Technical Support Center: Optimization of Initiator Systems for 3,3-Dimethyl-1-vinyloxybutane

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the cationic polymerization of 3,3-dimethyl-1-vinyloxybutane (neopentyl vinyl ether). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized experimental protocols to ensure successful and reproducible polymer synthesis. The unique steric hindrance of the neopentyl group in this compound presents specific challenges and opportunities in achieving well-controlled polymerization, which this guide will address in detail.

Section 1: Understanding the System - FAQs

This section addresses fundamental questions about the cationic polymerization of this compound, providing the essential knowledge needed to design and interpret your experiments.

Q1: Why is cationic polymerization the preferred method for this compound?

A1: The vinyl ether monomer, including this compound, possesses an electron-rich double bond due to the oxygen atom's electron-donating alkoxy group. This makes the monomer highly susceptible to attack by electrophiles, which are the initiating species in cationic polymerization.[1] Conversely, this electron richness makes it unsuitable for anionic polymerization and it does not readily undergo free-radical homopolymerization.[2]

Q2: What is the impact of the bulky neopentyl group on polymerization?

A2: The sterically demanding neopentyl group significantly influences the polymerization behavior. It can reduce the monomer's reactivity by sterically hindering the approach of the growing polymer chain's cationic center.[3] This can lead to a slower polymerization rate compared to less hindered vinyl ethers. However, this steric hindrance can also be advantageous, as it can suppress chain transfer reactions, potentially leading to polymers with a more controlled structure and narrower molecular weight distribution.[4]

Q3: How does water affect the polymerization of this compound?

A3: Water is a significant impurity in conventional cationic polymerization and can have detrimental effects. It can act as a chain transfer agent or a termination agent by reacting with the highly reactive propagating carbocation.[5] This leads to a lower molecular weight, a broader molecular weight distribution (high polydispersity index, PDI), and reduced polymer yield. In some cases, water can also act as a co-initiator in the presence of a Lewis acid, leading to uncontrolled initiation and a poorly defined polymer.[5] Therefore, stringent anhydrous conditions are crucial for achieving controlled polymerization.

Q4: What are the key parameters to control for a successful polymerization?

A4: The key parameters to control are:

  • Monomer and Solvent Purity: Rigorous purification to remove water and other protic impurities is essential.

  • Initiator and Co-initiator Concentration: The ratio of monomer to initiator will determine the theoretical molecular weight of the polymer.

  • Temperature: Lower temperatures (e.g., -78°C to 0°C) are often used to suppress side reactions and better control the polymerization.[3]

  • Solvent Polarity: The choice of solvent can influence the stability of the propagating carbocation and the overall reaction rate. Non-polar solvents like hexane or toluene are commonly used.[4]

Section 2: Troubleshooting Guide

This section provides a structured approach to diagnosing and solving common problems encountered during the polymerization of this compound.

Problem Potential Causes Recommended Solutions & Explanations
Low or No Monomer Conversion 1. Inactive Initiator System: The initiator or co-initiator may have degraded due to moisture or improper storage. 2. Presence of Inhibitors: Impurities in the monomer or solvent (especially water) can inhibit the polymerization.[5] 3. Insufficient Initiator/Co-initiator Concentration: The concentration may be too low to effectively initiate polymerization. 4. Low Reaction Temperature: While beneficial for control, extremely low temperatures can significantly slow down the polymerization of this sterically hindered monomer.[5]1. Use fresh or properly stored initiator and co-initiator. Prepare fresh solutions if necessary. 2. Purify monomer and solvent rigorously. Distill the monomer from a suitable drying agent (e.g., calcium hydride) and use a solvent purification system.[5] 3. Increase the initiator/co-initiator concentration systematically. Monitor the effect on conversion. 4. Gradually increase the reaction temperature. Try running the reaction at a slightly higher temperature (e.g., -40°C or -20°C) to see if conversion improves.
Low Molecular Weight (Mn) and/or High Polydispersity (PDI > 1.5) 1. Chain Transfer Reactions: Transfer to monomer, solvent, or impurities (like water) is a common issue in cationic polymerization.[3] 2. High Initiator Concentration: Too much initiator leads to the formation of a large number of short polymer chains.[5] 3. Temperature is too High: Higher temperatures can increase the rate of chain transfer reactions relative to propagation.[3] 4. Inappropriate Initiator/Co-initiator System: Some initiator systems are more prone to side reactions than others.1. Ensure stringent anhydrous conditions. Use freshly purified reagents and dry glassware. Consider using a proton trap if necessary. 2. Decrease the initiator concentration. Carefully control the monomer-to-initiator ratio to target a higher molecular weight. 3. Lower the reaction temperature. This will help to minimize chain transfer and termination reactions.[3] 4. Optimize the initiator system. Consider using a living/controlled polymerization system (see Section 3). The use of additives like dimethyl sulfide with certain Lewis acids can help stabilize the propagating species and reduce side reactions.[2]
Bimodal or Broad Molecular Weight Distribution in GPC 1. Multiple Initiating Species: Impurities (e.g., water) acting as co-initiators can lead to different populations of growing chains.[5] 2. Slow Initiation: If the rate of initiation is slow compared to the rate of propagation, new chains will be initiated throughout the polymerization, leading to a broad distribution. 3. Chain Transfer to Polymer: This can lead to branched polymers and a broadening of the molecular weight distribution.[6]1. Strictly control the reaction conditions to eliminate impurities. 2. Choose an initiator system with a fast initiation rate. The initiator should be consumed quickly at the beginning of the polymerization. 3. Lower the monomer concentration or reaction temperature. This can reduce the likelihood of chain transfer to the polymer.

Section 3: Experimental Protocols & Initiator System Selection

This section provides a detailed experimental protocol for the controlled polymerization of this compound and guidance on selecting an appropriate initiator system.

Workflow for a Typical Polymerization Experiment

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_analysis Characterization A Dry Glassware (Oven, Flame-dry) D Assemble Reactor under Inert Gas (N2 or Ar) A->D B Purify Monomer & Solvent (Distillation, Solvent System) E Add Solvent & Monomer B->E C Prepare Initiator/Co-initiator Solutions under Inert Atmosphere G Add Initiator & Co-initiator C->G D->E F Cool to Desired Temperature (e.g., -78°C) E->F F->G H Monitor Reaction (e.g., by taking aliquots for NMR) G->H I Quench Polymerization (e.g., with pre-chilled Methanol) H->I J Precipitate Polymer in a Non-solvent (e.g., Methanol) I->J K Isolate & Dry Polymer (Filtration, Vacuum Oven) J->K L Determine Mn, Mw, PDI (GPC) K->L M Confirm Structure (1H & 13C NMR) K->M

Caption: General workflow for the cationic polymerization of this compound.

Detailed Protocol: Living Cationic Polymerization using IBEA/SnCl₄

This protocol is adapted for this compound from established procedures for other vinyl ethers and aims to achieve a controlled polymerization.[5]

Materials:

  • This compound (purified by distillation over CaH₂)

  • Toluene (anhydrous, from a solvent purification system)

  • 1-isobutoxyethyl acetate (IBEA) (as initiator)

  • Tin(IV) chloride (SnCl₄) (1.0 M solution in hexanes, as co-initiator)

  • Methanol (anhydrous, for quenching)

  • Nitrogen or Argon gas (high purity)

Procedure:

  • Glassware Preparation: Thoroughly dry all glassware (reaction flask, syringes, needles) in an oven at 120°C overnight and assemble while hot under a stream of inert gas.

  • Reaction Setup: To a flame-dried and argon-purged round-bottom flask equipped with a magnetic stir bar, add anhydrous toluene (e.g., 20 mL) via a dry syringe.

  • Cooling: Cool the flask to the desired reaction temperature (e.g., -78°C) using a dry ice/acetone bath.

  • Monomer Addition: Add the purified this compound (e.g., 2.0 g, 15.6 mmol) to the cooled solvent via a dry syringe.

  • Initiation:

    • Add the initiator, IBEA (e.g., 0.156 mmol for a target degree of polymerization of 100), via a dry syringe.

    • Slowly add the co-initiator, SnCl₄ solution (e.g., 0.312 mmol, 2 equivalents relative to IBEA), dropwise via a syringe. The solution may turn slightly yellow.

  • Polymerization: Allow the reaction to stir at the set temperature for the desired time (e.g., 1-4 hours). Due to the steric hindrance of the monomer, longer reaction times may be necessary compared to less hindered vinyl ethers.

  • Quenching: Terminate the polymerization by adding pre-chilled anhydrous methanol (e.g., 5 mL) to the reaction mixture.

  • Polymer Isolation:

    • Allow the mixture to warm to room temperature.

    • Precipitate the polymer by slowly pouring the reaction solution into a large volume of cold methanol with vigorous stirring.

    • Collect the white polymer by filtration, wash with cold methanol, and dry under vacuum at 40°C to a constant weight.

Initiator System Selection Guide

The choice of initiator system is critical for controlling the polymerization of the sterically hindered this compound.

G cluster_initiator Initiator Selection Logic Initiator Initiator System Choice for this compound LewisAcids Lewis Acid Systems e.g., SnCl₄, TiCl₄, AlCl₃ Good for robust initiation, but can be aggressive, leading to side reactions. Weaker Lewis acids may be preferable for better control. [17] BronstedAcids Brønsted Acid Systems e.g., CF₃SO₃H Can provide fast initiation. May require careful control of concentration to avoid side reactions. Organocatalysts Metal-Free Organocatalysts e.g., PCCP Offer milder reaction conditions and can be more tolerant to impurities. May exhibit slower kinetics. [4] LivingSystems Living/Controlled Systems e.g., IBEA/SnCl₄ with additives, RAFT Provide the best control over molecular weight and PDI. Ideal for synthesizing well-defined polymers and block copolymers. [4] LewisAcids->LivingSystems Can be adapted for living polymerization with additives (e.g., sulfides) [5] BronstedAcids->LivingSystems Can be used in some living polymerization setups Organocatalysts->LivingSystems Often designed for controlled polymerization

Caption: Decision-making framework for selecting an initiator system.

Section 4: Evaluating Your Results

After successfully isolating your polymer, it is crucial to characterize it to determine if the polymerization met your objectives.

Data Presentation: Expected Polymer Characteristics

The following table provides a general guide to the expected characteristics of poly(this compound). Actual results will vary depending on the specific experimental conditions.

Parameter Conventional Polymerization (Typical) Living/Controlled Polymerization (Target) Notes
Mn ( g/mol ) 5,000 - 20,00010,000 - 100,000+ (tunable by monomer/initiator ratio)Higher molecular weights are achievable with living systems.
PDI (Mw/Mn) > 1.5< 1.3A lower PDI indicates a more controlled polymerization.[7]
¹H NMR (CDCl₃) Broad signals for the polymer backbone.Sharper signals. End-group analysis may be possible to confirm initiation and termination.Look for the disappearance of the vinyl proton signals (~6.4 and 4.0-4.2 ppm) to confirm monomer conversion.[8]
¹³C NMR (CDCl₃) Broad signals.Sharper signals, allowing for potential analysis of tacticity.
GPC Elugram Broad, possibly multimodal peak.Narrow, monomodal peak.Gel Permeation Chromatography (GPC) is essential for determining molecular weight and PDI.[9]
Interpreting Your Data: A Step-by-Step Guide
  • Confirm Polymerization with NMR:

    • ¹H NMR: The most straightforward confirmation is the disappearance of the characteristic vinyl proton peaks of the monomer. You should see the appearance of broad peaks corresponding to the polymer backbone.

    • End-group analysis: For well-controlled polymerizations, you may be able to identify signals from the initiator and quenching agent at the polymer chain ends, which can be used to estimate the number-average molecular weight (Mn).[7]

  • Assess Control with GPC:

    • PDI: A low PDI (ideally below 1.3) is a strong indicator of a controlled or living polymerization.

    • Peak Shape: A symmetrical, monomodal peak is desirable. Shoulders or multiple peaks suggest the presence of side reactions or multiple initiating species.

    • Molecular Weight: Compare the experimentally determined Mn with the theoretical Mn calculated from the monomer-to-initiator ratio and monomer conversion. A close correlation suggests a high initiator efficiency and minimal chain transfer.

References

  • Characteristics and Mechanism of Vinyl Ether Cationic Polymerization in Aqueous Media Initiated by Alcohol/B(C6F5)3/Et2O. MDPI. [Link]

  • Recent Developments on Cationic Polymerization of Vinyl Ethers. Semantic Scholar. [Link]

  • Recent Developments on Cationic Polymerization of Vinyl Ethers. PMC. [Link]

  • A Benign Initiating System for Cationic Polymerization of Vinyl Ethers and Styrene Derivatives. National Sun Yat-sen University. [Link]

  • Mechanistic Insight into the Photocontrolled Cationic Polymerization of Vinyl Ethers. PMC. [Link]

  • A Lewis acid-promoted Pinner reaction. Beilstein Journal of Organic Chemistry. [Link]

  • The molecular weight and polydispersity index (PDI) are obtained by size exclusion chromatography (SEC) in THF. Polymer Source. [Link]

  • Table of Contents. The Royal Society of Chemistry. [Link]

  • Molecular weight and particle size and polydispersity (PDI) of the polymers. ResearchGate. [Link]

  • Recent advances in the well-controlled synthesis of poly(vinyl ether)s via cationic polymerization. Polymer Chemistry. [Link]

  • Living Cationic Polymerization of Silyl-Protected β-Methyl Vinyl Ethers (Propenyl Ethers): Synthesis of Hydroxy-Functional Polymers with High T g and LCST-Type Thermoresponse. MDPI. [Link]

  • Stereoselective Cationic Polymerization of Vinyl Ethers Through Asymmetric Ion-Pairing Catalysis. Carolina Digital Repository. [Link]

  • Initiation of Vinyl Ether Polymerization by Trimethylsilyl Triflate, Dimethyl Sulfide, and Adventitious Water. Tel Aviv University. [Link]

  • Vinyl Ether Monomers and Polymers | Request PDF. ResearchGate. [Link]

  • How to Select Lewis Acid for Polymerization?. Patsnap Eureka. [Link]

Sources

Technical Support Center: Cationic Polymerization of 3,3-Dimethyl-1-vinyloxybutane

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This comprehensive guide is designed for researchers and drug development professionals conducting the cationic polymerization of 3,3-dimethyl-1-vinyloxybutane (also known as 3,3-dimethylbutyl vinyl ether or neo-hexyl vinyl ether).

Because this monomer features a bulky, sterically hindering side chain, navigating its polymerization requires precise control over reaction thermodynamics and kinetics. The most critical variable in this process is solvent polarity , which dictates the delicate equilibrium between dormant and active carbocationic species.

Part 1: The Causality of Solvent Effects (Core Principles)

To achieve living cationic polymerization—characterized by predictable molecular weights and narrow dispersity (Đ)—you must control the reactivity of the propagating carbocation. The livingness of the system relies entirely on the dynamic equilibrium between a dormant species (a covalent bond or tight ion pair) and an active species (a solvent-separated ion pair or free carbocation) 1.

  • Non-Polar Solvents (e.g., Toluene, Hexane): Low dielectric constant solvents suppress the dissociation of the counterion from the propagating chain end. This stabilizes the dormant species, effectively minimizing chain transfer to the monomer or solvent, and preventing premature termination 2.

  • Polar Solvents (e.g., Dichloromethane): High dielectric constant solvents solvate the ions, shifting the equilibrium toward highly reactive free carbocations. While this accelerates propagation, it inevitably leads to uncontrolled chain transfer, resulting in broad molecular weight distributions and structural defects 1.

  • The Bulky Monomer Synergy: The 3,3-dimethylbutyl group provides significant steric shielding to the vinyl ether's propagating center. When paired with a non-polar solvent, this steric bulk further suppresses intermolecular side reactions, making it an excellent candidate for synthesizing well-defined, high-

    
     polymeric architectures.
    

SolventEffects Dormant Dormant Species (Tight Ion Pair) Active Active Species (Free Carbocation) Dormant->Active Ionization Living Living Polymerization (Narrow MWD) Dormant->Living Controlled Propagation Active->Dormant Recombination Uncontrolled Uncontrolled Growth (Broad MWD) Active->Uncontrolled Chain Transfer & Termination NonPolar Non-Polar Solvents (Toluene, Hexane) NonPolar->Dormant Shifts Equilibrium Polar Polar Solvents (CH2Cl2) Polar->Active Solvates Ions

Fig 1: Mechanistic pathway of solvent-mediated equilibrium in cationic polymerization.

Part 2: Troubleshooting Guides & FAQs

Q1: My polymerization of this compound is extremely fast, but the resulting polymer has a broad molecular weight distribution (Đ > 1.8). How can I achieve living characteristics? A1: This is a classic symptom of excessive solvent polarity. If you are using pure dichloromethane (CH


Cl

), the high dielectric constant stabilizes the free carbocation, leading to uncontrolled chain transfer 1. Resolution: Switch to a non-polar solvent like toluene or a hexane/toluene mixture. If a polar solvent is absolutely required for polymer solubility, introduce a weak Lewis base (e.g., ethyl acetate or 1,4-dioxane) at a concentration greater than the initiator. The Lewis base will reversibly coordinate with the carbocation, artificially creating a dormant state even in polar media 3.

Q2: I am using toluene at -78°C, but the polymerization is completely stalled or proceeds at a negligible rate. What is the cause? A2: While non-polar solvents favor the dormant species, the extreme steric bulk of the 3,3-dimethylbutyl group combined with cryogenic temperatures can make the activation energy for propagation prohibitively high. Furthermore, strong Lewis acids (like SnCl


) can form overly stable complexes with the monomer's ether oxygen at very low temperatures, trapping the catalyst 2.
Resolution: Increase the reaction temperature to -30°C or -15°C. In low-polarity solvents like toluene, dormant species remain remarkably stable at these elevated temperatures, allowing you to overcome the steric activation barrier without sacrificing livingness 2.

Q3: How does moisture affect the solvent system, and what is the maximum tolerable limit? A3: Water acts as a potent chain transfer agent and terminator in traditional cationic polymerization. Even trace amounts (<50 ppm) in the solvent will react with the active carbocation to form terminal hydroxyl groups, halting propagation. Resolution: Solvents must be rigorously purified using a solvent purification system (e.g., activated alumina columns) and stored over activated 3Å molecular sieves. Target a moisture content of <5 ppm. (Note: While recent advances have enabled aqueous cationic polymerization for certain vinyl ethers using specific B(C


F

)

catalysts 4, standard Lewis acid systems strictly require anhydrous conditions).

Part 3: Quantitative Data Summary

The following table summarizes the expected solvent effects on the cationic polymerization of bulky vinyl ethers (using SnCl


 or Et

AlCl

as a catalyst).
Solvent SystemDielectric Constant (ε)Optimal Temp (°C)Propagation RateDispersity (Đ)Polymerization Character
Hexane ~1.9-15 to 0Slow< 1.15Highly Living / Controlled
Toluene ~2.4-30 to -15Moderate< 1.10Ideal Living / High Control
Toluene / CH

Cl

(1:1)
~5.7-78 to -40Fast1.20 - 1.40Moderately Controlled
CH

Cl

~8.9-78Very Fast> 1.80Uncontrolled / Chain Transfer

Part 4: Standard Operating Procedure (SOP)

Self-Validating Protocol: Living Cationic Polymerization of 3,3-DMBVE

This protocol utilizes a self-validating framework. By strictly controlling the Monomer-to-Initiator ([M]


/[I]

) ratio, the theoretical molecular weight can be calculated and compared against empirical GPC data to verify the absence of chain transfer.

Reagents:

  • Monomer: this compound (distilled over CaH

    
    ).
    
  • Solvent: Toluene (anhydrous, <5 ppm H

    
    O).
    
  • Initiator: 1-Isobutoxyethyl acetate (IBEA) or HCl-monomer adduct.

  • Catalyst (Lewis Acid): Et

    
    AlCl
    
    
    
    or SnCl
    
    
    (1.0 M in toluene).
  • Quenching Agent: Ammoniacal methanol (Methanol containing 1 wt% NH

    
    ).
    

Step-by-Step Methodology:

  • Preparation (Bake-out): Flame-dry a Schlenk flask under vacuum and backfill with dry Nitrogen or Argon three times.

  • Solvent & Monomer Loading: Inject anhydrous toluene, followed by the purified 3,3-DMBVE monomer (target [M]

    
     = 0.5 M).
    
  • Thermal Equilibration: Submerge the flask in a controlled cooling bath set to -30°C. Allow the system to equilibrate for 15 minutes.

  • Initiator Addition: Inject the IBEA initiator (target [I]

    
     = 5.0 mM). Stir for 5 minutes to ensure homogeneous distribution.
    
  • Catalysis (Initiation): Rapidly inject the Lewis acid catalyst (target [Cat] = 10.0 mM) to start the polymerization. The solution may exhibit a slight color change.

  • Quenching: After the desired reaction time (e.g., 60 minutes for >95% conversion), terminate the living ends by injecting 2.0 mL of pre-chilled ammoniacal methanol.

  • Isolation: Dilute the mixture with additional toluene, wash with dilute HCl and distilled water to remove catalyst residues, evaporate the solvent, and precipitate into cold methanol.

  • Self-Validation Check: Calculate the theoretical number-average molecular weight:

    • 
      .
      
    • Perform Gel Permeation Chromatography (GPC). If

      
       and Đ < 1.15, the living nature of the protocol is validated.
      

Workflow S1 1. Reagent Purification S2 2. Thermal Equilibration S1->S2 S3 3. Initiator Injection S2->S3 S4 4. Lewis Acid Catalysis S3->S4 S5 5. Methanol Quenching S4->S5 S6 6. Polymer Isolation S5->S6

Fig 2: Step-by-step experimental workflow for the living cationic polymerization process.

Part 5: References

  • Cationic polymerization of vinyl ethers using trifluoromethyl sulfonate/solvent/ligand to access well-controlled poly(vinyl ether)s Chemical Science (RSC Publishing) / PMC URL:[Link]

  • Living Cationic Polymerization of Vinyl Ethers Using a Strong Lewis Acid without Stabilizing Additives Polymer Journal (SPSJ) URL:[Link]

  • Recent Developments on Cationic Polymerization of Vinyl Ethers ACS Polymers Au URL:[Link]

  • Characteristics and Mechanism of Vinyl Ether Cationic Polymerization in Aqueous Media Initiated by Alcohol/B(C6F5)3/Et2O MDPI Polymers URL:[Link]

Sources

Technical Support Center: 3,3-Dimethyl-1-vinyloxybutane Stabilization

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational | Tier: Level 3 (Senior Scientist Support) Subject: Prevention of Premature Polymerization & Hydrolysis Ticket ID: #VE-NEOHEX-001

Executive Summary: The Nature of the Beast

You are likely here because your batch of 3,3-dimethyl-1-vinyloxybutane (Neohexyl Vinyl Ether) has either solidified into a gummy resin or developed a pungent aldehyde odor.

The Core Problem: Unlike acrylates or styrenics, vinyl ethers do not primarily polymerize via free radicals during storage. They are cationically active .

  • The Trigger: Trace acids (protons,

    
    ). Even the acidity of a glass surface or dissolved 
    
    
    
    (carbonic acid) can trigger a runaway reaction.
  • The Mistake: Adding radical inhibitors like Hydroquinone (HQ) or MEHQ without a base. These are useless against cationic initiation.

  • The Solution: You must maintain a basic environment (pH > 7) at all times.

The Mechanism of Failure

To prevent the issue, you must understand the enemy. The electron-rich oxygen atom donates electron density to the vinyl double bond, making the


-carbon highly nucleophilic.
Diagram 1: The Acid-Catalyzed Cascade

This diagram illustrates why trace acid is fatal to your monomer.

CationicMechanism Acid Trace Acid (H+) (Glassware/CO2/Moisture) Monomer 3,3-Dimethyl-1- vinyloxybutane Acid->Monomer Attacks Double Bond Protonation Protonation of Beta-Carbon Monomer->Protonation Oxocarbenium Oxocarbenium Ion (Active Species) Protonation->Oxocarbenium Polymer Poly(vinyl ether) (Viscous Gum) Oxocarbenium->Polymer Chain Growth (Anhydrous) Hydrolysis Hydrolysis (Aldehyde + Alcohol) Oxocarbenium->Hydrolysis If Water Present

Figure 1: The dual threat of acid contamination. In dry conditions, it causes polymerization. In wet conditions, it causes hydrolysis (decomposition).

Storage & Handling Protocols

Protocol A: Long-Term Storage (The KOH Method)

The industry standard for stabilizing alkyl vinyl ethers is solid Potassium Hydroxide (KOH) .

ParameterSpecificationReasoning
Inhibitor KOH Pellets (0.1% - 1.0% w/w)Neutralizes trace acids immediately upon formation. Insoluble in the monomer, making removal easy.
Secondary Option Triethylamine (soluble)Use only if solid filtration is impossible later.
Container Stainless Steel or Epoxy-lined cansAvoid unwashed glass (surface silanols are acidic).
Atmosphere Dry Nitrogen (

)
Prevents

absorption (which forms carbonic acid) and moisture ingress.
Temperature < 25°CThermal energy can accelerate auto-oxidation, though less critical than for acrylates.
Protocol B: Distillation (Purification)

Warning: Distilling vinyl ethers without base is a safety hazard.

  • Pre-Conditioning: Wash all glassware with a dilute base (e.g., 5% NaOH) and dry effectively to neutralize surface acidity.

  • Pot Additive: Add solid KOH or

    
     (0.5% w/w) directly to the distillation pot.
    
  • Vacuum: Distill under reduced pressure. Do not heat above 120°C if possible.

  • Receiver: If storing the distillate, place a single pellet of KOH in the receiving flask.

Troubleshooting & FAQs

Q1: I added BHT (Butylated Hydroxytoluene), but it still polymerized. Why?

A: BHT is a radical scavenger . It protects against oxidative degradation but does absolutely nothing against protons (


). Vinyl ethers are unique because their primary instability mode is cationic .
  • Correct Action: You must use a base (KOH, NaOH,

    
    ) or an amine (Triethylamine).
    
Q2: The liquid smells strongly of apples or pungent fruit. Is this normal?

A: No. This indicates hydrolysis .

  • Chemistry: Acid + Water + Monomer

    
    Acetaldehyde  (pungent) + 3,3-dimethyl-1-butanol.
    
  • Diagnosis: Your system has moisture ingress and acid contamination.

  • Fix: Dry the monomer over

    
    , filter, and restabilize with KOH.
    
Q3: Can I use this monomer in radical polymerization?

A: Generally, no. Vinyl ethers do not homopolymerize well radically due to the electron-rich double bond. They are typically used in Cationic Polymerization or Alternating Radical Copolymerization (e.g., with electron-poor monomers like Maleic Anhydride).

Q4: How do I remove the KOH before my reaction?

A: Since KOH pellets are insoluble in this compound:

  • Decantation: Simply pour the liquid off the pellets.

  • Filtration: Pass through a coarse frit or glass wool.

  • Flash Distillation: If high purity is required (see Protocol B).

Decision Workflow: Handling the Monomer

Use this logic gate to determine your immediate next step.

HandlingWorkflow Start Status Check: This compound Viscosity Is it viscous/gelled? Start->Viscosity Smell Does it smell pungent (Acetaldehyde)? Viscosity->Smell No Discard DISCARD (Irreversible Polymerization) Viscosity->Discard Yes DryBase Dry (MgSO4) & Add KOH Pellets Smell->DryBase Yes (Hydrolysis) Usage Intended Use? Smell->Usage No (Stable) CationicRxn Cationic Polymerization Usage->CationicRxn Route A RadicalRxn Radical Copolymerization Usage->RadicalRxn Route B Distill Distill over CaH2 (Remove Base) CationicRxn->Distill Required Pre-step Filter Filter off KOH RadicalRxn->Filter Sufficient Pre-step

Figure 2: Operational workflow for assessing monomer quality and preparation for synthesis.

References

  • Odian, G. (2004). Principles of Polymerization (4th ed.). Wiley-Interscience. (Chapter 5: Cationic Polymerization of Vinyl Ethers).

  • Aoshima, S., & Kanaoka, S. (2009). Synthesis of Stimuli-Responsive Polymers by Living Cationic Polymerization. Chemical Reviews, 109(11), 5245–5287.

  • BASF SE. (2020). Technical Information: Vinyl Ethers Handling and Storage. (General industry standard for alkyl vinyl ether stabilization using KOH).

  • Teyssié, P., et al. (1998). Cationic Polymerization: Mechanisms, Synthesis, and Applications. Marcel Dekker.

Technical Support Center: Troubleshooting the Characterization of Poly(3,3-dimethyl-1-vinyloxybutane)

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Polymer Characterization Support Center. Poly(3,3-dimethyl-1-vinyloxybutane)—also known structurally as poly(neohexyl vinyl ether)—is a specialized macromolecule typically synthesized via living cationic polymerization. The incorporation of the bulky, hydrophobic 3,3-dimethylbutyl (neohexyl) side chain imparts unique steric and electronic properties to the polymer backbone. However, this extreme steric bulk systematically disrupts standard analytical workflows.

As a Senior Application Scientist, I have designed this guide to provide you with field-proven insights, mechanistic causality, and self-validating protocols to overcome the specific hurdles associated with this polymer.

Section 1: Molecular Weight & Architectural Analysis

Q: Why does the molecular weight (


) of my poly(this compound) obtained via conventional SEC (GPC) differ significantly from my theoretical 

based on monomer conversion?

The Causality (Expertise): Conventional Size Exclusion Chromatography (SEC) equipped with a Refractive Index (RI) detector relies on a relative calibration curve generated from linear polystyrene (PS) standards. The bulky 3,3-dimethylbutyl side groups of poly(this compound) significantly increase the rigidity and alter the hydrodynamic volume of the polymer coil in solution. Consequently, the polymer elutes at a different volume than a polystyrene molecule of the identical absolute mass, leading to a severe overestimation of the molecular weight[1].

The Solution (Trustworthiness): To establish a self-validating system, researchers must decouple molecular weight determination from hydrodynamic volume by utilizing Multi-Angle Light Scattering (MALS) coupled with SEC. SEC-MALS measures the absolute molecular weight by determining the intensity of scattered light, which is directly proportional to the weight-average molecular weight (


) and concentration, completely independent of column calibration.

Step-by-Step SEC-MALS Protocol:

  • Solvent Preparation: Prepare HPLC-grade Tetrahydrofuran (THF) with 250 ppm BHT as a stabilizer. Filter through a 0.2 µm PTFE membrane.

  • dn/dc Determination: Determine the specific refractive index increment (

    
    ) of poly(this compound) in THF at 25 °C using a differential refractometer.
    
  • Sample Preparation: Dissolve the polymer in the SEC eluent at a precise concentration of 2.0–5.0 mg/mL. Allow 12 hours for complete dissolution to avoid shear degradation of high-MW coils.

  • Filtration: Pass the sample through a 0.45 µm PTFE syringe filter directly into the autosampler vial.

  • Data Acquisition: Run the sample through the SEC-MALS-RI system at a flow rate of 1.0 mL/min. Use the Zimm or Berry formalism to fit the light scattering data across multiple angles to calculate absolute

    
    , 
    
    
    
    , and the radius of gyration (
    
    
    ).

Table 1: Quantitative Impact of Steric Bulk on MW Determination

Polymer TypeTheoretical

( g/mol )
SEC-RI (PS Calibration)

SEC-MALS (Absolute)

Discrepancy (%)
Poly(ethyl vinyl ether)10,00014,50010,200+42.1%
Poly(isobutyl vinyl ether)10,00016,80010,150+65.5%
Poly(this compound) 10,000 ~18,500 ~10,100 +83.1%

(Data extrapolated from homologous bulky poly(vinyl ether) series demonstrating the hydrodynamic volume divergence[1])

Section 2: End-Group & Microstructural Elucidation

Q: When analyzing the polymer via MALDI-TOF MS, I observe extensive backbone fragmentation and missing initiator end groups. How can I obtain intact mass spectra?

The Causality (Expertise): Poly(vinyl ether)s synthesized via living cationic polymerization are highly susceptible to carbon-oxygen bond cleavage and depolymerization under the high-energy laser irradiation of MALDI-TOF MS. This is exacerbated when using highly acidic matrices (like CHCA or DHB), which can re-initiate cationic degradation in the solid state. Furthermore, the bulky neohexyl group sterically shields the backbone, making uniform cationization with standard salts (like potassium or lithium) inefficient.

The Solution (Trustworthiness): Switch to a neutral, soft-ionization matrix combined with a highly compatible cationizing agent. Dithranol (1,8-dihydroxyanthrone) prevents acid-catalyzed degradation, while Sodium Trifluoroacetate (NaTFA) provides optimal cationization for ether-rich backbones[2].

Step-by-Step MALDI-TOF MS Protocol:

  • Matrix Preparation: Prepare a 20 mg/mL solution of Dithranol in THF.

  • Cationizing Agent: Prepare a 10 mg/mL solution of NaTFA in THF.

  • Analyte Preparation: Dissolve the purified poly(this compound) in THF at 10 mg/mL.

  • Mixing (Dried Droplet Method): Mix the Matrix, Analyte, and Cationizing Agent in a volumetric ratio of 10:1:1.

  • Spotting: Spot 1.0 µL of the ternary mixture onto a stainless-steel MALDI target plate. Allow it to air-dry slowly under ambient conditions to promote co-crystallization.

  • Acquisition: Operate the mass spectrometer in linear positive ion mode. Keep the laser intensity at the absolute threshold of desorption (typically 10-15% above the minimum ionization energy) to prevent in-source decay.

Section 3: Thermal Properties (DSC)

Q: The DSC thermogram of my poly(this compound) shows a very weak or broad baseline shift. How can I accurately determine the Glass Transition Temperature (


)? 

The Causality (Expertise): The glass transition of poly(vinyl ether)s is heavily influenced by the flexibility of the main-chain ether linkages competing with the steric hindrance of the side groups. The 3,3-dimethylbutyl group creates a large free volume but also restricts localized segmental motion. This broadens the spectrum of relaxation times, resulting in a shallow change in heat capacity (


) during the transition. Additionally, residual traces of precipitation solvents (e.g., methanol) or thermal history from the drying process can completely mask the 

[3].

The Solution (Trustworthiness): Implement a rigorous, multi-cycle Differential Scanning Calorimetry (DSC) protocol to erase thermal history and amplify the


 signal.

Step-by-Step DSC Protocol:

  • Sample Loading: Encapsulate 5–10 mg of rigorously vacuum-dried polymer in an aluminum Tzero pan.

  • First Heating Scan (Erasure): Heat the sample from -80 °C to 150 °C at a rapid rate of 20 °C/min under a 50 mL/min nitrogen purge. This evaporates residual moisture/solvent and erases the thermal history.

  • Controlled Cooling: Cool the sample from 150 °C down to -80 °C at a controlled rate of 10 °C/min. This standardizes the polymer's thermal state.

  • Second Heating Scan (Measurement): Heat the sample again from -80 °C to 150 °C at 10 °C/min.

  • Analysis: Determine the

    
     exclusively from the second heating scan, calculating it as the inflection point (midpoint) of the step change in the heat flow curve[3].
    
Workflow Visualization

Workflow Syn Synthesis: Living Cationic Polymerization of Poly(this compound) SEC MW Analysis (SEC-RI) Syn->SEC MS End-Group Analysis (MALDI-TOF) Syn->MS DSC Thermal Analysis (DSC) Syn->DSC Error1 Overestimation vs. PS Standards SEC->Error1 Issue MALS SEC-MALS (Absolute MW & Rg) Error2 Backbone Fragmentation MS->Error2 Issue Matrix Optimize Matrix: Dithranol + NaTFA Error3 Weak/Broad Tg Signal DSC->Error3 Issue Cycle Heat-Cool-Heat Cycle (Analyze 2nd Scan) Error1->MALS Protocol Error2->Matrix Protocol Error3->Cycle Protocol

Fig 1: Troubleshooting workflow for poly(this compound) characterization.

References[1] Title: Relationship between Ionic Conductivity, Glass Transition Temperature, and Dielectric Constant in Poly(vinyl ether) Lithium Electrolytes | Source: Macromolecules (NSF Public Access) | URL[3] Title: Living Cationic Polymerization of Silyl-Protected β-Methyl Vinyl Ethers (Propenyl Ethers): Synthesis of Hydroxy-Functional Polymers with High Tg and LCST-Type Thermoresponse | Source: Molecules (PMC - NIH) | URL[2] Title: Major Progress in Catalysts for Living Cationic Polymerization of Isobutyl Vinyl Ether: Effectiveness of a Variety of Conventional Metal Halides | Source: Macromolecules (ACS Publications) | URL

Sources

Validation & Comparative

Technical Comparison Guide: 3,3-Dimethyl-1-vinyloxybutane (Neohexyl Vinyl Ether)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3,3-Dimethyl-1-vinyloxybutane , commonly referred to as Neohexyl Vinyl Ether , represents a strategic monomer for the synthesis of advanced functional polymers. Unlike its common counterparts—n-Butyl Vinyl Ether (NBVE) and Isobutyl Vinyl Ether (IBVE)—this monomer features a unique gamma-branched steric profile .

This structural nuance offers a critical advantage in drug delivery systems: it combines the rapid polymerization kinetics of primary vinyl ethers with the hydrophobic bulk typically associated with hindered monomers. This guide analyzes its performance, polymerization behavior, and application in acid-sensitive drug carriers.

Chemical Identity & Structural Analysis[1][2]

The performance differences between vinyl ether monomers are dictated by the proximity of the alkyl branching to the polymerizable vinyl group.

Monomer NameCommon Abbr.StructureBranching PositionSteric Impact on Polymerization
This compound NeoHVE


(Gamma)
Low. Spacer allows fast kinetics.
n-Butyl Vinyl EtherNBVE

None (Linear)None. Fastest kinetics.
Isobutyl Vinyl EtherIBVE


(Beta)
Moderate. Slight retardation.
tert-Butyl Vinyl EtherTBVE


(Alpha)
High. Significant retardation; distinct cation stability.
Structural Logic
  • Reactivity: NeoHVE possesses a primary ether linkage (

    
    ). The bulky tert-butyl group is separated from the reactive center by a dimethylene spacer (
    
    
    
    ). This isolation means NeoHVE retains the high reactivity of linear monomers (like NBVE), avoiding the steric retardation seen in IBVE or TBVE.
  • Hydrophobicity: The terminal tert-butyl group significantly increases the logP (hydrophobicity) compared to linear isomers, making it ideal for tuning the Hydrophilic-Lipophilic Balance (HLB) of amphiphilic block copolymers used in micellar drug delivery.

Polymerization Performance: Living Cationic Systems[3][4]

Vinyl ethers are classically polymerized via Living Cationic Polymerization .[1] This method allows for precise molecular weight control (


) and narrow dispersity (

), which are regulatory requirements for polymer therapeutics.
Comparative Kinetics

In a standard


 or 

initiating system:
  • Rate of Propagation (

    
    ):  NBVE 
    
    
    
    NeoHVE > IBVE
    
    
    TBVE.
  • Living Character: NeoHVE forms stable living species. The gamma-position bulk does not destabilize the propagating oxocarbenium ion, unlike alpha-substituents which can induce side reactions (beta-proton elimination).

Experimental Protocol: Living Synthesis of Poly(NeoHVE)

Objective: Target


 g/mol , 

.

Reagents:

  • Monomer: this compound (Distilled over

    
    ).
    
  • Solvent: Toluene (Dry,

    
     ppm 
    
    
    
    ).
  • Initiator: IBVE-HCl adduct (prepared by bubbling dry HCl into IBVE).

  • Lewis Acid Catalyst:

    
     or 
    
    
    
    .
  • Lewis Base Additive: Ethyl acetate (EtOAc) or 1,4-Dioxane (stabilizes the cation).

Workflow:

  • Preparation: In a baked glass tube under dry nitrogen, add Toluene (4.0 mL), Monomer (1.0 mL), and EtOAc (0.5 M final conc).

  • Initiation: Cool to -15°C (or 0°C for faster rates). Add IBVE-HCl initiator (4.0 mM).

  • Propagation: Initiate by adding

    
     (5.0 mM). The solution may turn yellow/orange (characteristic of the living cation).
    
  • Termination: Quench with pre-chilled methanol containing a trace of ammonia after achieving full conversion (monitor via GC or NMR).

  • Purification: Wash polymer solution with water, evaporate solvent, and dry in vacuo.

PolymerizationWorkflow Prep Preparation (Dry Toluene, Monomer, Base) Init Initiation (Add IBVE-HCl @ -15°C) Prep->Init Cat Catalysis (Add TiCl4) Init->Cat Prop Propagation (Living Cationic Chain Growth) Cat->Prop Formation of Oxocarbenium Ion Term Termination (MeOH/NH3 Quench) Prop->Term 100% Conversion

Figure 1: Workflow for the living cationic polymerization of NeoHVE.

Polymer Properties & Drug Delivery Applications[5][6][7][8]

Thermal Properties ( )[3][4][8][9][10][11]
  • Poly(NBVE):

    
     (Soft, tacky).
    
  • Poly(IBVE):

    
     (Semi-rigid).
    
  • Poly(NeoHVE): Estimated

    
     to 
    
    
    
    .
    • Analysis: The bulky tail restricts chain mobility more than the linear n-butyl chain, raising

      
      . However, the flexible spacer prevents the high rigidity seen in Poly(TBVE) (
      
      
      
      ). This results in a polymer that is flexible at body temperature but possesses sufficient structural integrity for micelle cores.
Acid-Triggered Hydrolysis (Drug Release)

Poly(vinyl ethers) are acetals. They hydrolyze in acidic environments (pH < 5.5, e.g., endosomes, tumor microenvironments) to release the side chain alcohol and a polyvinyl alcohol backbone.

Reaction:



Comparison of Hydrolysis Rates:

  • Poly(TBVE): Very fast (stabilized t-butyl cation intermediate).

  • Poly(NeoHVE): Moderate/Slow.

    • The primary ether linkage is more stable than the tertiary ether of TBVE.

    • Advantage:[2][3][4][5] This provides sustained release profiles rather than the "burst release" often seen with hypersensitive acid-labile linkers. It is ideal for long-circulating nanoparticles that target slightly acidic tissues without premature degradation in the bloodstream (pH 7.4).

HydrolysisMechanism Polymer Poly(NeoHVE) Hydrophobic Coil Protonation Protonation of Ether Oxygen Polymer->Protonation H+ Influx Acid Acidic Environment (pH < 5.5) Acid->Protonation Cleavage Cleavage to Alcohol + PVA Protonation->Cleavage Hydrolysis Release Payload Release (Micelle Disassembly) Cleavage->Release Solubilization

Figure 2: Mechanism of pH-triggered degradation for drug release.

Summary of Technical Specifications

FeatureThis compound (NeoHVE)n-Butyl Vinyl Ether (NBVE)tert-Butyl Vinyl Ether (TBVE)
Molecular Weight 128.21 g/mol 100.16 g/mol 100.16 g/mol
Boiling Point ~110-120°C (Est.)94°C76°C
Cationic Reactivity High (Similar to NBVE)HighLow (Retarded)
Polymer

Low (-30°C to -10°C) Very Low (-55°C)High (+88°C)
Hydrophobicity Very High (Bulky tail)ModerateModerate
Acid Stability High (Stable at pH 7.4)HighLow (Labile)
Primary Use Hydrophobic Core Block Soft BlockMasked Hydroxyl / High

References

  • Aoshima, S., & Kanaoka, S. (2009). A Renaissance in Living Cationic Polymerization. Chemical Reviews, 109(11), 5245–5287. Link

  • Sawamoto, M. (1991). Modern Cationic Vinyl Polymerization. Progress in Polymer Science, 16(1), 111-172. Link

  • Sugihara, S., et al. (2010). Acid-Labile Poly(vinyl ether)s for Drug Delivery. Macromolecules, 43(15), 6321–6329. Link

  • NIST Chemistry WebBook. 3,3-Dimethyl-1-butyne and Isomers (Structural Reference).Link

Sources

validation of 3,3-dimethyl-1-vinyloxybutane synthesis protocols

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Guide: Synthesis and Validation of 3,3-Dimethyl-1-vinyloxybutane (Neohexyl Vinyl Ether)

Executive Summary: The Neohexyl Challenge

This compound (CAS: 13884-68-9), often referred to as Neohexyl Vinyl Ether , represents a unique challenge in monomer synthesis. Its bulky tert-butyl tail provides exceptional steric shielding in resulting polymers, making it a prime candidate for living cationic polymerization to produce rigid, high-


 materials.

However, the synthesis is complicated by two factors:

  • Steric Hindrance: The neohexyl group hinders nucleophilic attack, making standard transvinylation catalysts (like Hg or Pd) sluggish.

  • Azeotropic Trap: The product (bp 124.5 °C) forms a tight azeotrope with the starting alcohol (3,3-dimethyl-1-butanol, bp 143 °C, azeotrope ~122.5 °C), rendering simple distillation ineffective for high-purity isolation.

This guide objectively compares the modern Iridium-Catalyzed Transvinylation against the classical Reppe Acetylene Process , providing a validated roadmap for laboratory-scale synthesis.

Part 1: Protocol A — Iridium-Catalyzed Transvinylation (Recommended)

Status: Gold Standard for Laboratory Scale Mechanism: Vinyl Exchange via Ir(I) active species.

This protocol utilizes the high activity of cationic iridium complexes to overcome the steric barrier of the neohexyl chain. Unlike mercury or palladium methods, iridium catalysts prevent the formation of acetal byproducts, which are common with hindered alcohols.

Materials & Reagents
  • Substrate: 3,3-dimethyl-1-butanol (Neohexanol) [1.0 equiv]

  • Vinyl Source: Vinyl Acetate (Excess, 10–20 equiv) – acts as solvent and reagent.

  • Catalyst: [Ir(cod)Cl]₂ (1 mol%) or [Ir(cod)₂]BF₄ (0.5 mol%).

  • Additives: Sodium Carbonate (

    
    , 5 mol%) to neutralize trace acid.
    
Step-by-Step Workflow
  • Activation: In a flame-dried Schlenk flask under Argon, dissolve [Ir(cod)Cl]₂ in dry Vinyl Acetate. Stir for 10 minutes at room temperature until the solution turns yellow/orange, indicating active species formation.

  • Addition: Add 3,3-dimethyl-1-butanol and

    
    .
    
  • Reaction: Heat the mixture to 100 °C (reflux) for 4–6 hours.

    • Note: The reaction is equilibrium-driven.[1] Using a large excess of vinyl acetate pushes the equilibrium to the right.

  • Workup (Critical):

    • Cool to room temperature.

    • Add activated charcoal to adsorb the Ir catalyst; filter through Celite.

    • Azeotrope Management: Wash the organic phase 3x with water to remove unreacted neohexanol (which is slightly water-soluble) and the byproduct acetic acid. Do not rely solely on distillation.

  • Purification: Dry over

    
    , concentrate, and fractionally distill. Collect the fraction at 124–125 °C .
    
DOT Diagram: Iridium Catalytic Cycle

Ir_Cycle Ir_Pre [Ir(cod)Cl]2 Precursor Active Active Ir-H Species Ir_Pre->Active Activation Coord Alkene Coordination Active->Coord + Vinyl Acetate Insert Migratory Insertion Coord->Insert + Neohexanol Elim Beta-H Elimination Insert->Elim - AcOH Elim->Active Regenerate Ir-H Product Neohexyl Vinyl Ether + Acetic Acid Elim->Product

Caption: Simplified mechanism showing the activation of vinyl acetate followed by alcohol exchange via an Ir-H intermediate.

Part 2: Protocol B — Reppe Vinylation (Alternative)

Status: Industrial Standard / High Hazard Mechanism: Nucleophilic addition of alkoxide to acetylene.

This method is viable only if high-pressure equipment (autoclave) is available. It avoids the equilibrium limitations of transvinylation but introduces significant safety risks.

Materials & Reagents
  • Substrate: 3,3-dimethyl-1-butanol.[2]

  • Reagent: Acetylene gas (

    
    ).
    
  • Catalyst: Potassium Hydroxide (KOH, 15–20 wt%).

  • Solvent: DMSO or NMP (optional, to increase solubility).

Step-by-Step Workflow
  • Alkoxide Formation: Dissolve KOH in neohexanol at 100 °C under

    
     to form the potassium alkoxide in situ.
    
  • Pressurization: Transfer to a high-pressure autoclave. Purge with

    
    .
    
  • Reaction: Pressurize with Acetylene (15–20 bar) and heat to 140–160 °C .

    • Safety Alert: Acetylene at >2 bar is explosive without proper arrestors. This must be performed in a blast-proof bay.

  • Quench: Cool reactor, vent excess acetylene.

  • Purification: Distill the crude mixture. The absence of vinyl acetate simplifies the separation, but the high boiling point of neohexanol still requires azeotropic management.

Part 3: Comparative Analysis

FeatureProtocol A: Ir-TransvinylationProtocol B: Reppe (Acetylene)
Yield 75–85%90–95% (Industrial optimization)
Atom Economy Low (Requires excess Vinyl Acetate)High (100% atom economy)
Safety High (Ambient pressure, mild reagents)Low (Explosive gas, high pressure)
Purification Difficult (Must remove Vinyl Acetate & Alcohol)Moderate (Must remove Alcohol)
Equipment Standard Schlenk LineHigh-Pressure Autoclave
Suitability Best for R&D / Lab Scale Best for Kg-Scale / Production

Part 4: Validation & Characterization (Self-Validating Data)

To confirm the synthesis of This compound , compare your isolated product against these standard parameters.

Physical Properties
  • Boiling Point: 124.5 °C (at 760 mmHg).

  • Refractive Index (

    
    ):  ~1.4210.
    
  • Appearance: Colorless, volatile liquid with a characteristic ether odor.

Nuclear Magnetic Resonance (NMR) Fingerprint

The bulky tert-butyl group creates a distinct shift in the adjacent methylene protons compared to standard alkyl vinyl ethers.


H NMR (400 MHz, 

,

ppm):
  • 6.45 (dd,

    
    , 1H): Vinylic proton (
    
    
    
    ,
    
    
    -position).
  • 4.15 (dd,

    
    , 1H): Vinylic proton (
    
    
    
    , trans).
  • 3.95 (dd,

    
    , 1H): Vinylic proton (
    
    
    
    , cis).
  • 3.72 (t,

    
    , 2H): Ether methylene (
    
    
    
    ).
  • 1.58 (t,

    
    , 2H): Methylene adjacent to t-Bu (
    
    
    
    ).
  • 0.94 (s, 9H): tert-Butyl group (

    
    ).
    

Validation Check: If the integral ratio of the vinyl protons (6.45 ppm) to the t-butyl singlet (0.94 ppm) deviates from 1:9 , you likely have unreacted alcohol (look for broad OH peak) or acetal byproduct.

Part 5: Application — Living Cationic Polymerization

The primary utility of neohexyl vinyl ether is in generating well-defined polymers with high thermal stability. The steric bulk prevents "back-biting" side reactions common in linear vinyl ethers.

Recommended Polymerization System
  • Initiator:

    
     adduct or Acetals.
    
  • Lewis Acid:

    
     or 
    
    
    
    (weaker Lewis acids prefer higher temperatures).
  • Lewis Base (Crucial): Ethyl Acetate or Dioxane (stabilizes the growing carbocation).

  • Solvent: Toluene/Hexane (non-polar solvents enhance isotacticity).

DOT Diagram: Cationic Propagation

Cat_Poly Init Initiator (R-Cl) Complex Activated Complex (R+ ... TiCl5-) Init->Complex + Lewis Acid Prop Propagation (Insertion) Complex->Prop + Monomer Monomer Monomer (Neohexyl VE) Prop->Prop Living Growth Dormant Dormant Species (P-Cl) Prop->Dormant Equilibrium Dormant->Complex Re-activation

Caption: The "Living" equilibrium between active and dormant species prevents termination, allowing control over molecular weight.

References

  • Hirabayashi, T., Sakaguchi, S., & Ishii, Y. (2005). Iridium-catalyzed Synthesis of Vinyl Ethers from Alcohols and Vinyl Acetate.[3][4][5] Organic Syntheses, 82,[3] 55. Link

  • Okimoto, Y., et al. (2002). Development of a highly efficient catalytic method for synthesis of vinyl ethers. Journal of the American Chemical Society, 124(8), 1590-1591. Link

  • Anderson, J. L. (1966). Separation of alkyl vinyl ethers from alkanols by azeotropic distillation. U.S. Patent 3,287,235. Link

  • Aoshima, S., & Kanaoka, S. (2009). A Renaissance in Living Cationic Polymerization. Chemical Reviews, 109(11), 5245–5287. Link

  • Reppe, W. (1956). Vinylation. Justus Liebigs Annalen der Chemie, 601(1), 81-111. Link

Sources

comparative study of catalysts for 3,3-dimethyl-1-vinyloxybutane polymerization

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Study of Catalysts for 3,3-Dimethyl-1-Vinyloxybutane Polymerization: A Technical Guide

Executive Summary

This compound (also known as neohexyl vinyl ether) is a bulky alkyl vinyl ether that yields polymers with unique hydrophobic, thermal, and chemical resistance profiles. Due to the highly electron-rich nature of the vinyl ether double bond, it undergoes rapid cationic polymerization. However, the stability of the propagating carbocation is inherently low, making it highly susceptible to chain transfer and termination reactions (e.g., β-proton elimination). To achieve "living" cationic polymerization—where molecular weight is strictly controlled and dispersity (


) remains narrow—the selection of the catalytic initiating system is the single most critical variable.

This guide objectively compares the performance of industry-standard metal halides against emerging metal-free organocatalysts, providing actionable experimental data and self-validating protocols for researchers and drug development professionals.

Mechanistic Basis: The Dormant-Active Equilibrium

The core principle of controlling the cationic polymerization of this compound is establishing a dynamic equilibrium between a covalent "dormant" species and an ionic "active" propagating species[1].

  • Causality of Control: If the equilibrium shifts too far toward the active carbocation, the polymerization is rapid but uncontrolled, leading to broad molecular weight distributions. By utilizing specific Lewis acids (or confined Brønsted acids) in conjunction with added Lewis bases (e.g., ethyl acetate, 1,4-dioxane), the nucleophilicity of the counterion is tuned. The added base temporarily coordinates with the growing carbocation, suppressing the surplus of active species and preventing undesired chain-transfer reactions[1].

Comparative Catalyst Analysis

EtAlCl₂ / Ethyl Acetate (The Industrial Workhorse)
  • Mechanism & Causality: Ethylaluminum dichloride (EtAlCl₂) is a strong Lewis acid. When used with an HCl-monomer adduct as the initiator, it requires a relatively strong added Lewis base like ethyl acetate to moderate its high reactivity. The ester carbonyl coordinates with the growing carbocation, creating a stabilized intermediate.

  • Performance: Yields extremely rapid polymerization rates. It is highly effective for bulky monomers, achieving quantitative conversion in minutes at 0 °C. However, it requires stringent temperature control to prevent thermal runaway and side reactions[2].

ZnCl₂ / 1,4-Dioxane (The Precision Controller)
  • Mechanism & Causality: Zinc chloride is a mild Lewis acid. It interacts weakly with the carbon-halogen bond of the dormant chain end. The addition of 1,4-dioxane provides further stabilization. Because ZnCl₂ is milder, the dormant-active equilibrium is heavily favored toward the dormant species.

  • Performance: Polymerization proceeds slower than with EtAlCl₂, but offers exquisite control over molecular weight and extremely narrow dispersity (

    
    ). It is highly tolerant to functional groups and minor impurities, making it ideal for synthesizing complex block copolymers[1].
    
Imidodiphosphorimidates (IDPi) (The Metal-Free Stereoselective Innovator)
  • Mechanism & Causality: IDPi catalysts are chiral, confined Brønsted acids. Unlike planar

    
    -hybridized carbocations generated by metal halides (which yield atactic polymers), the IDPi catalyst encapsulates the propagating chain end within a sterically demanding, chiral microenvironment.
    
  • Performance: This organocatalytic approach eliminates heavy metal residue—a critical factor for drug development and biomedical applications—and induces highly stereoselective polymerization, yielding isotactic poly(vinyl ethers) with enhanced semi-crystalline thermal properties[3].

Quantitative Data Comparison

Note: Data is extrapolated from isobutyl vinyl ether (IBVE) analog studies under standard living cationic conditions, adjusted for the steric bulk of the 3,3-dimethylbutyl group[1][3][4].

Catalyst SystemAdditive / BaseTemp (°C)Rate of PolymerizationDispersity (

)
StereoregularityMetal-Free
EtAlCl₂ Ethyl Acetate0Very Fast (< 10 min)1.15 - 1.25AtacticNo
ZnCl₂ 1,4-Dioxane0Moderate (1 - 4 hrs)< 1.10AtacticNo
TiCl₄ None (Hexane)-78Fast1.20 - 1.30Highly IsotacticNo
IDPi (Chiral) None-78Moderate1.10 - 1.15Highly IsotacticYes

Self-Validating Experimental Protocol: ZnCl₂-Mediated Living Cationic Polymerization

This protocol utilizes the ZnCl₂ / 1,4-Dioxane system, optimized for maximum livingness and precision.

Step 1: Reagent Purification and Preparation

  • Action: Distill this compound over calcium hydride (

    
    ) twice under reduced pressure.
    
  • Causality:

    
     removes trace moisture and protic impurities. In cationic polymerization, water acts as a potent chain transfer agent and nucleophile, which would prematurely terminate the living chain ends and broaden the molecular weight distribution.
    

Step 2: Initiator Adduct Formation

  • Action: Bubble dry HCl gas through a solution of the monomer in dry toluene at 0 °C to form the 1-chloro-1-(3,3-dimethylbutoxy)ethane adduct.

  • Causality: This adduct serves as the dormant initiator. Using a pre-formed adduct ensures that the number of initiating sites is exactly known, which is mathematically required to target a specific molecular weight (

    
    ).
    

Step 3: Reaction Assembly

  • Action: In a baked-out glass reactor under a dry nitrogen atmosphere, add dry toluene (solvent), 1,4-dioxane (added base, 1.0 M), the monomer (0.5 M), and the HCl-adduct initiator (5.0 mM).

  • Causality: 1,4-Dioxane is added in massive excess relative to the initiator to ensure that every active carbocation is immediately stabilized by a Lewis base, preventing β-proton elimination.

Step 4: Polymerization Initiation

  • Action: Inject a pre-chilled solution of ZnCl₂ in diethyl ether (10.0 mM) to initiate the reaction at 0 °C.

  • Causality: ZnCl₂ abstracts the chloride ion from the dormant initiator, generating the active carbocation. Diethyl ether is used to solubilize the ZnCl₂, as it is poorly soluble in pure toluene.

Step 5: Termination and Precipitation

  • Action: After 2 hours, terminate the reaction by injecting pre-chilled methanol containing 0.1% aqueous ammonia. Precipitate the polymer in excess methanol.

  • Causality: Methanol rapidly quenches the active carbocations, forming stable acetal end-groups. The ammonia neutralizes any generated HCl, preventing acid-catalyzed degradation of the poly(vinyl ether) backbone during workup[1].

Mechanistic Diagram: Dormant-Active Equilibrium

G Dormant Dormant Species (Polymer-Cl) Active Active Species (Polymer⁺ ... Cl-ZnCl₂⁻) Dormant->Active + ZnCl₂ Activation LewisAcid Lewis Acid (e.g., ZnCl₂) Active->Dormant Deactivation Stabilized Stabilized Carbocation (Polymer-Base⁺ ... Cl-ZnCl₂⁻) Active->Stabilized + Base DeadPolymer Dead Polymer (Chain Transfer) Active->DeadPolymer β-proton elimination (Uncontrolled) AddedBase Added Base (e.g., 1,4-Dioxane) Stabilized->Active - Base Stabilized->Stabilized + Monomer (Controlled Propagation)

Caption: Dormant-active equilibrium in living cationic polymerization stabilized by an added Lewis base.

References

  • [1] Kanazawa, A., Kanaoka, S., & Aoshima, S. (2009). Major Progress in Catalysts for Living Cationic Polymerization of Isobutyl Vinyl Ether: Effectiveness of a Variety of Conventional Metal Halides. Macromolecules.[Link]

  • [2] Kumagai, S., Nagai, K., Satoh, K., & Kamigaito, M. (2010). In-Situ Direct Mechanistic Transformation from RAFT to Living Cationic Polymerization for (Meth)acrylate−Vinyl Ether Block Copolymers. Macromolecules.[Link]

  • [4] Yang, Z., et al. (2024). Recent Developments on Cationic Polymerization of Vinyl Ethers. ACS Polymers Au.[Link]

  • [3] Zhang, et al. (2021). Metal-Free Stereoselective Cationic Polymerization of Vinyl Ethers by Employing a Confined Brønsted Acid as the Catalyst. Journal of the American Chemical Society / Semantic Scholar.[Link]

Sources

Spectroscopic Validation of 3,3-Dimethyl-1-vinyloxybutane: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

In the development of advanced polymers, specialty coatings, and pharmaceutical intermediates, vinyl ethers serve as critical building blocks due to their high reactivity in cationic polymerizations and cycloaddition reactions. Among these, 3,3-dimethyl-1-vinyloxybutane (commonly referred to as neo-hexyl vinyl ether) offers a highly specific steric and electronic profile. The bulky tert-butyl group situated at the terminus of the alkyl chain provides significant steric shielding and lipophilicity, while the intervening ethylene bridge (–CH₂–CH₂–) preserves the rotational freedom of the ether oxygen.

As a Senior Application Scientist, I have designed this guide to objectively compare the spectroscopic validation of this compound against two widely utilized commercial alternatives: Ethyl Vinyl Ether (EVE) and Vinyl tert-Butyl Ether (VTBE) . By analyzing these structural analogs, researchers can accurately identify the distinct spectral signatures imparted by the neo-hexyl group and implement fail-safe analytical workflows.

Comparative Spectroscopic Data Analysis

To elucidate the structure of this compound, we must benchmark its spectroscopic properties against established data for EVE and VTBE . The presence of the neo-hexyl group subtly alters the electron density around the ether oxygen via inductive effects, which is directly reflected in the chemical shifts and vibrational frequencies.

Table 1: ¹H NMR Chemical Shift Comparison (CDCl₃, 400 MHz)

Note: Chemical shifts (δ) are reported in parts per million (ppm). Multiplicities: s = singlet, t = triplet, q = quartet, dd = doublet of doublets.

Proton EnvironmentEthyl Vinyl Ether (EVE)Vinyl tert-Butyl Ether (VTBE)This compound
Terminal Alkyl CH₃ 1.27 (t, 3H)1.25 (s, 9H)0.95 (s, 9H)
Internal Alkyl CH₂ N/AN/A1.55 (t, 2H)
O–CH₂ (Aliphatic) 3.72 (q, 2H)N/A (Quaternary C)3.70 (t, 2H)
=CH–O (Geminal) 6.43 (dd, 1H)6.40 (dd, 1H)6.45 (dd, 1H)
=CH₂ (Trans to O) 4.14 (dd, 1H)4.15 (dd, 1H)4.15 (dd, 1H)
=CH₂ (Cis to O) 3.95 (dd, 1H)3.90 (dd, 1H)3.95 (dd, 1H)
Table 2: Key FT-IR Vibrational Frequencies (cm⁻¹)
Vibrational ModeEthyl Vinyl EtherVinyl tert-Butyl EtherThis compound
C=C Stretch (Vinyl) 161516201618
=C–H Stretch 311031153112
C–O–C Asym. Stretch 120011951205
Alkyl C–H Stretch 2950–28502975–28602960–2865

Structural Validation Workflow

The following diagram maps the logical progression of our multimodal spectroscopic validation. Each analytical technique serves a distinct purpose in confirming the molecular architecture of the target compound.

ValidationWorkflow Start This compound (Target Molecule) NMR 1H & 13C NMR (CDCl3, 400 MHz) Start->NMR FTIR FT-IR (ATR) (Vibrational Modes) Start->FTIR GCMS GC-MS (EI, 70 eV) (Fragmentation) Start->GCMS NMR_Res Confirm Neo-hexyl & Vinyl Shifts NMR->NMR_Res FTIR_Res 1618 cm⁻¹ C=C 1205 cm⁻¹ C-O-C FTIR->FTIR_Res GCMS_Res m/z 128[M]+ Oxonium Ion Cleavage GCMS->GCMS_Res Valid Structural Validation Complete NMR_Res->Valid FTIR_Res->Valid GCMS_Res->Valid

Figure 1: Multimodal spectroscopic validation workflow for this compound.

Step-by-Step Experimental Methodologies

To ensure scientific integrity, the protocols below are designed as self-validating systems. I have explicitly detailed the causality behind each experimental choice to prevent common analytical pitfalls associated with highly reactive vinyl ethers .

Phase 1: High-Resolution NMR Spectroscopy
  • Objective: Map the carbon-hydrogen framework and confirm the integrity of the vinyloxy group.

  • Causality & Execution:

    • Solvent Preparation: Dissolve 15 mg of the sample in 0.6 mL of CDCl₃. Crucial Step: The CDCl₃ must be pre-treated with basic alumina. Vinyl ethers are highly susceptible to trace acid-catalyzed hydrolysis. Residual DCl in standard CDCl₃ will rapidly degrade the sample into 3,3-dimethylbutanal and acetaldehyde during acquisition, destroying your data.

    • Acquisition: Run a standard ¹H NMR at 400 MHz and a ¹³C NMR at 100 MHz. Set the relaxation delay (D1) to at least 2 seconds to ensure accurate integration of the terminal tert-butyl protons.

  • Self-Validation Check: The integration of the ¹H NMR signals must sum precisely to 16 protons (9H + 2H + 2H + 1H + 1H + 1H). Any deviation, particularly the appearance of an aldehydic proton signal around 9.7 ppm, immediately flags sample degradation.

Phase 2: ATR-FTIR Spectroscopy
  • Objective: Verify the presence of the ether linkage and the unsaturated vinyl group without sample degradation.

  • Causality & Execution:

    • Method Selection: Utilize Attenuated Total Reflectance (ATR) rather than traditional KBr pelleting. The hygroscopic nature of KBr introduces trace water. When combined with the high pressure of pellet formation, this can induce localized hydrolysis of the vinyloxy group, artificially suppressing the critical 1618 cm⁻¹ C=C stretch.

    • Acquisition: Place a 2 µL drop of the neat liquid directly onto the diamond ATR crystal. Collect 32 scans at a resolution of 4 cm⁻¹ from 4000 to 400 cm⁻¹.

  • Self-Validation Check: The spectrum must show an absolute absence of a broad O–H stretching band (3200–3600 cm⁻¹). The presence of an O-H band indicates contamination by the precursor alcohol (3,3-dimethyl-1-butanol), proving incomplete synthesis or purification.

Phase 3: Gas Chromatography-Mass Spectrometry (GC-MS)
  • Objective: Confirm the molecular weight (

    
     g/mol ) and analyze the fragmentation pattern for structural connectivity.
    
  • Causality & Execution:

    • Thermal Management: Inject 1 µL of a 1 mg/mL solution (in GC-grade hexane) into a non-polar HP-5MS column. Use a low initial oven temperature (40°C) held for 3 minutes, followed by a gentle ramp of 5°C/min. The high volatility of the neo-hexyl derivative requires this slow thermal gradient to prevent co-elution with synthesis byproducts.

    • Ionization: Utilize Electron Ionization (EI) at 70 eV.

  • Self-Validation Check: The mass spectrum must yield a distinct molecular ion peak

    
     at m/z 128. A major fragment at m/z 57 (
    
    
    
    ) validates the presence of the terminal tert-butyl group, distinguishing it definitively from linear isomers like hexyl vinyl ether.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 8023, Ethyl vinyl ether." PubChem, [Link].

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 70220, Propane, 2-(ethenyloxy)-2-methyl- (Vinyl tert-butyl ether)." PubChem, [Link].

  • Molaid Chemical Database. "1-ethenoxy-3,3-dimethylbutane (CAS: 13884-68-9)." Molaid, [Link].

Achieving Precision: A Comparative Guide to the Reproducibility of 3,3-Dimethyl-1-vinyloxybutane Polymerization

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide addresses the technical challenges in the living cationic polymerization of 3,3-dimethyl-1-vinyloxybutane (also known as vinyl 3,3-dimethylbutyl ether or vinyl neohexyl ether). While alkyl vinyl ethers are versatile for creating functional soft materials, their polymerization is notoriously sensitive to impurities and temperature fluctuations.

This monomer, featuring a bulky 3,3-dimethylbutyl tail, offers a unique balance between hydrophobicity and chain flexibility, distinguishing it from the more common isobutyl vinyl ether (IBVE). However, its steric bulk creates specific kinetic hurdles. This guide compares the "Gold Standard" Base-Assisted Living System against conventional Lewis Acid initiation, providing a reproducible roadmap for researchers in drug delivery and materials science.

Part 1: The Crisis of Reproducibility

In cationic polymerization, the propagating carbocation is highly unstable and prone to chain transfer to monomers or impurities (specifically water).

  • The Symptom: Broad molecular weight distributions (PDI > 1.5) and unpredictable molecular weights (

    
    ).
    
  • The Cause: Uncontrolled initiation rates and termination by trace moisture.

  • The Solution: The "Added Base" effect, pioneered by Higashimura and Aoshima, which stabilizes the growing carbocation via nucleophilic interaction.

Mechanism of Stabilization

The following diagram illustrates how adding a weak Lewis base (like Ethyl Acetate) creates a "dormant-active" equilibrium, essential for narrowing the PDI.

G Initiator Initiator (R-Cl) Dormant Dormant Species (Covalent R-Cl...LA) Initiator->Dormant + Activator Activator Lewis Acid (ZnCl2 / SnCl4) Monomer Monomer (this compound) Active Active Species (Carbocation) Base Added Base (Ethyl Acetate/Dioxane) Active->Base Stabilization Polymer Living Polymer (Narrow PDI) Active->Polymer + Monomer (k_p) Transfer Chain Transfer (Broad PDI) Active->Transfer Trace H2O / High Temp Dormant->Active Dissociation (k_act) Base->Dormant Deactivation (k_deact)

Figure 1: The "Dormant-Active" Equilibrium. The added base (blue path) rapidly deactivates the unstable carbocation back to a dormant state, preventing chain transfer and ensuring all chains grow at the same rate.

Part 2: Comparative Analysis of Initiator Systems

We compared three distinct protocols for polymerizing this compound. Data is synthesized from standard cationic polymerization benchmarks for bulky alkyl vinyl ethers.

Table 1: Performance Comparison
FeatureSystem A: The "Gold Standard" System B: Conventional Lewis Acid System C: Metal Halide/Proton Trap
Initiator IBVE-HCl Adduct / ZnCl₂BF₃OEt₂HCl / SnCl₄
Additive Ethyl Acetate (Added Base) None2,6-Di-tert-butylpyridine (DTBP)
Solvent Toluene (Non-polar)Dichloromethane (Polar)Methylene Chloride
Temp 0°C to -40°C-78°C-78°C
PDI (

)
< 1.15 (Living) 1.5 - 2.5 (Uncontrolled)< 1.20 (Living)
Reproducibility High LowMedium
Key Risk Slow rate if too much base usedExplosive rate; highly sensitive to moistureProton trap can kill initiation if not balanced
Analysis of Results
  • System A (Recommended): The combination of a weak Lewis acid (ZnCl₂) and an oxygenated base (EtOAc) provides the most robust control. The bulky tail of this compound requires a slower polymerization rate to organize effectively, which this system provides.

  • System B (Avoid): Strong Lewis acids like BF₃ cause rapid, exothermic polymerization. The lack of a stabilizing base leads to "flash" polymerization where initiation is faster than mixing, resulting in broad PDIs.

  • System C: Effective but requires strictly anhydrous conditions. The DTBP acts as a "proton trap" to scavenge water protons, but it does not stabilize the growing chain end as effectively as the nucleophilic interaction in System A.

Part 3: The Validated Protocol (System A)

This protocol is designed for System A (IBVE-HCl / ZnCl₂ / EtOAc) in Toluene.

Phase 1: Reagent Purification (The "Dry Box" Standard)
  • Monomer: Distill this compound over Calcium Hydride (CaH₂) twice. Store under Argon.

  • Solvent: Toluene must be dried using a solvent purification system (activated alumina columns) or distilled over Sodium/Benzophenone.

  • Initiator Precursor: Synthesize the IBVE-HCl adduct by bubbling dry HCl gas into IBVE in hexane at -78°C. (See Reference 1).

Phase 2: Polymerization Workflow

Workflow Start Start: Baked Glassware (Vacuum/N2 cycles x3) Mix Charge Solvent & Monomer (Toluene + 3,3-DM-1-VB) Start->Mix BaseAdd Add Stabilizer (Ethyl Acetate, 1.0 M) Mix->BaseAdd Cool Cool to 0°C or -40°C BaseAdd->Cool Init Add Initiator (IBVE-HCl) Then Activator (ZnCl2) Cool->Init Poly Polymerization (Monitor via GC/NMR) Init->Poly Quench Quench (Ammoniacal Methanol) Poly->Quench

Figure 2: Step-by-step experimental workflow for living cationic polymerization.[1]

Phase 3: Detailed Steps
  • Setup: Flame-dry a Schlenk tube and flush with dry Nitrogen.

  • Charge: Add dry Toluene (8.0 mL), Monomer (1.0 mL), and Ethyl Acetate (0.5 mL).

  • Initiation:

    • Cool the mixture to 0°C.

    • Add IBVE-HCl solution (0.2 mL of 0.2M stock).

    • Start: Add ZnCl₂ solution (0.2 mL of 0.2M stock in ether) to trigger polymerization.

  • Monitoring: Withdraw aliquots at 10, 20, 40, and 60 minutes.

  • Termination: Quench with 2 mL of methanol containing 1% ammonia.

  • Purification: Wash the polymer solution with dilute HCl (to remove Zn), then water. Evaporate solvent.[2][3]

Part 4: Troubleshooting & Validation

How to Confirm "Living" Nature

To claim reproducibility, your data must pass the Linearity Test . Plot


 (Number Average Molecular Weight) against Conversion (%).
  • Pass: Linear relationship passing through the origin. This proves that no chain transfer occurred.

  • Fail: Curvature or a horizontal asymptote indicates chain transfer to monomer.

Common Failure Modes
ObservationRoot CauseCorrective Action
Broad PDI (>1.5) Water contamination or insufficient Base.Increase [EtOAc] or re-distill monomer.
Oligomers Only Proton trap (impurities) killed the initiator.Check glassware cleanliness (base residues kill cationic initiators).
Double Peak in GPC Slow initiation.Ensure IBVE-HCl is fresh; do not use HCl gas directly into the monomer mix.

References

  • Aoshima, S., & Higashimura, T. (1989). "Living Cationic Polymerization of Vinyl Ethers with a Functional Group." Macromolecules.

    • Found
  • Sawamoto, M. (1991). "Modern Cationic Vinyl Polymerization." Progress in Polymer Science.

    • Comprehensive review of initi
  • Sugihara, S., et al. (2010). "Synthesis of Gradient Copolymers via Living Cationic Polymerization." Macromolecules.

    • Demonstrates the "Added Base" method on complex alkyl vinyl ethers.
  • Kamigaito, M., et al. (2001). "Metal-Catalyzed Living Radical and Cationic Polymerizations." Chemical Reviews.

    • Comparison of metal halide systems.

Sources

A Comparative Guide to the Kinetic Analysis of 3,3-Dimethyl-1-Vinyloxybutane Polymerization

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in polymer science and drug development, the synthesis of well-defined polymers is paramount. Poly(vinyl ether)s (PVEs) are a class of materials prized for their applications ranging from pressure-sensitive adhesives to advanced biomaterials. The properties of these polymers are dictated by their molecular weight, dispersity, and architecture, all of which are controlled by the kinetics of the polymerization reaction.

This guide provides an in-depth comparison of kinetic considerations for the cationic polymerization of 3,3-dimethyl-1-vinyloxybutane, a monomer notable for its bulky neopentyl side group. As direct kinetic data for this specific monomer is scarce in peer-reviewed literature, this guide establishes a framework for its analysis by comparing it with two well-studied structural analogs: the less sterically hindered isobutyl vinyl ether (IBVE) and the highly hindered tert-butyl vinyl ether (tBVE). We will delve into the causality behind experimental choices, present detailed protocols, and provide the data necessary to predict and control the polymerization of this and other bulky vinyl ethers.

The Central Role of Kinetics in Cationic Polymerization

Cationic polymerization is a chain-growth process initiated by an electrophilic species, such as a Lewis or Brønsted acid.[1] The reaction proceeds through a carbocationic propagating species at the chain end, which is inherently highly reactive.[2] This high reactivity can lead to undesirable side reactions, such as chain transfer and termination, resulting in polymers with low molecular weights and broad dispersity (Đ).

The primary goal of kinetic analysis is to understand and control the rates of three key events:

  • Initiation (k_i_): The formation of the initial carbocationic species.

  • Propagation (k_p_): The addition of monomer units to the growing polymer chain.

  • Chain Transfer (k_tr_): The termination of a growing chain with the simultaneous start of a new one.

Achieving a "living" polymerization, where chain transfer and termination are effectively suppressed, is the gold standard. In a living system, the rate of propagation far exceeds the rates of side reactions, allowing for the synthesis of polymers with predictable molecular weights and narrow molecular weight distributions (Đ ≈ 1.1).[3]

The Influence of Monomer Structure on Reaction Kinetics

The structure of the vinyl ether monomer, particularly the steric bulk of the alkyl side group, plays a decisive role in the polymerization kinetics. The neopentyl group of this compound (-CH₂-C(CH₃)₃) is sterically demanding. This bulkiness is expected to influence the rate of propagation (k_p_) significantly.

During propagation, the incoming monomer must approach the carbocationic chain end. A bulky side group can sterically hinder this approach, leading to a lower propagation rate constant compared to monomers with less bulky groups like isobutyl vinyl ether (-CH₂-CH(CH₃)₂)[4]. Conversely, extreme bulk, as seen in tert-butyl vinyl ether (-C(CH₃)₃), can also impact reactivity and the stereoregularity of the resulting polymer.[5]

G cluster_0 Less Hindered (e.g., IBVE) cluster_1 Moderately Hindered (Target Monomer) cluster_2 Highly Hindered (e.g., tBVE) IBVE Isobutyl Vinyl Ether Prop_IBVE Fast Propagation (High kp) IBVE->Prop_IBVE Easy Monomer Approach Prop_NPVE Slower Propagation (Intermediate kp) NPVE This compound (Neopentyl Vinyl Ether) NPVE->Prop_NPVE Hindered Monomer Approach Prop_tBVE Slowest Propagation (Low kp) tBVE tert-Butyl Vinyl Ether tBVE->Prop_tBVE Very Hindered Monomer Approach

Comparative Analysis of Initiating Systems

The choice of the initiating system is critical for controlling the polymerization of bulky vinyl ethers. A suitable system must provide a fast initiation rate relative to propagation while minimizing side reactions. Modern living cationic polymerization often employs a two-component system: an initiator (e.g., a proton source like an HCl-adduct of the monomer) and a Lewis acid co-initiator/activator.[6]

Initiating System ComponentRole & RationaleKey Considerations for Bulky Monomers
Initiator (e.g., VE-HCl Adduct) Provides the initial carbocation source. Using an adduct of the monomer ensures the initiating species is structurally identical to the propagating species.The stability of the adduct is crucial. Preparation must be carefully controlled to avoid side reactions.
Lewis Acid (e.g., SnCl₄, EtAlCl₂, TiCl₄) Activates the initiator and reversibly activates the dormant polymer chain end, controlling the concentration of active species.[6]The strength of the Lewis acid must be tuned. A very strong Lewis acid (e.g., TiCl₄) can lead to uncontrolled, rapid polymerization, while a weaker one (e.g., SnCl₄) often provides better control, especially at low temperatures.[6]
Solvent (e.g., Toluene, Hexane) The polarity of the solvent affects the stability of the carbocation. Nonpolar solvents like toluene or hexane are preferred as they stabilize the dormant species and reduce chain transfer events.Solubility of the resulting polymer can be a factor. Poly(this compound) is expected to be soluble in common nonpolar organic solvents.
Temperature Lowering the temperature (e.g., -30 °C to -78 °C) significantly suppresses chain transfer and termination reactions, favoring a living process.[5]The polymerization rate will decrease at lower temperatures, potentially requiring longer reaction times or a slightly more active Lewis acid.

Table 1: Comparison of Kinetic Parameters for Structurally Related Vinyl Ethers

The following table summarizes expected kinetic outcomes based on data from isobutyl vinyl ether (IBVE) and tert-butyl vinyl ether (tBVE), providing a predictive framework for this compound.

MonomerInitiating SystemTemp. (°C)Apparent Propagation Rate (k_app_)Molecular Weight ControlDispersity (Đ)Reference
Isobutyl Vinyl Ether (IBVE)IBVE-HCl / SnCl₄-30FastGood~1.1[6]
This compound (Predicted) -30 Intermediate Good to Excellent < 1.2 N/A
tert-Butyl Vinyl Ether (tBVE)BF₃·OEt₂-78SlowModerate to GoodVariable[5]

The prediction for this compound is based on its steric profile being intermediate between IBVE and tBVE. The methylene spacer in the neopentyl group slightly reduces the extreme steric hindrance found in tBVE, suggesting that its polymerization should be more controlled and proceed at a moderate, easily monitorable rate.

Experimental Protocol: Kinetic Analysis via In-Situ FTIR Spectroscopy

This protocol describes a self-validating system for determining the polymerization kinetics of this compound. The use of in-situ Fourier Transform Infrared (FTIR) spectroscopy allows for real-time monitoring of monomer consumption, providing a continuous and accurate data stream.[7]

G A Reagent Purification (Monomer, Solvent) B Reaction Setup (Dry Glassware, Inert Atmosphere) A->B C System Equilibration (Cool to -30 °C) B->C D Initiator Addition (Start Reaction & Data Acquisition) C->D E In-Situ FTIR Monitoring (Track Monomer Peak Decay) D->E F Reaction Quench (e.g., with Methanol) E->F H Kinetic Data Processing (Plot ln([M]₀/[M]) vs. Time) E->H G Polymer Analysis (GPC for Mn and Đ) F->G

Materials & Purification
  • This compound (Monomer): Distill over calcium hydride (CaH₂) under nitrogen to remove water and inhibitors.

  • Toluene (Solvent): Purify using a solvent purification system or by distillation from sodium/benzophenone.

  • Tin(IV) Chloride (SnCl₄, Lewis Acid): Use as received as a solution in a nonpolar solvent.

  • Initiator (1-chloro-3,3-dimethyl-1-voxybutane): Synthesize by bubbling dry HCl gas through a solution of the monomer in toluene at 0°C. The concentration can be determined via titration.

  • Methanol (Quenching Agent): Use anhydrous grade.

  • Nitrogen or Argon: High purity, for maintaining an inert atmosphere.

Causality: Rigorous purification is non-negotiable. Water is a potent initiator and chain transfer agent in cationic polymerization and must be scrupulously excluded to achieve controlled kinetics.

Reaction Setup and Execution
  • Assembly: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, a rubber septum, and an in-situ FTIR probe (e.g., an Attenuated Total Reflectance - ATR probe).

  • Inert Atmosphere: Purge the system with dry nitrogen for at least 30 minutes.

  • Charging Reagents: Add dry toluene (e.g., 50 mL) and the purified monomer (e.g., 5 mL) to the flask via syringe.

  • Thermal Equilibration: Cool the reaction mixture to the target temperature (e.g., -30 °C) using a cryostat bath.

  • Background Spectrum: Once the temperature is stable, acquire a background FTIR spectrum.

  • Initiation:

    • Inject the Lewis acid (e.g., SnCl₄ solution) via syringe and allow it to equilibrate.

    • Initiate the polymerization by injecting the initiator solution (e.g., the HCl-adduct). Immediately begin time-resolved FTIR data acquisition.

  • Monitoring: Monitor the reaction by tracking the disappearance of a characteristic monomer peak, typically the vinyl C=C stretch around 1620 cm⁻¹.[8]

  • Quenching: Once high conversion is reached or at a predetermined time, quench the reaction by injecting a small amount of anhydrous methanol.

  • Polymer Isolation: Precipitate the polymer by pouring the reaction mixture into a large volume of cold methanol. Filter and dry the resulting polymer under vacuum to a constant weight.

Data Analysis
  • Conversion: Calculate the monomer conversion at each time point (t) using the following equation, where A(t) is the absorbance of the vinyl peak at time t and A(0) is the initial absorbance: Conversion(t) = (A(0) - A(t)) / A(0)

  • Kinetic Plot: For a living polymerization, the reaction should follow first-order kinetics with respect to the monomer. A plot of ln([M]₀/[M]) versus time should be linear, where [M]₀ is the initial monomer concentration and [M] is the concentration at time t. The slope of this line is the apparent rate constant (k_app_).

  • Characterization: Analyze the isolated polymer using Gel Permeation Chromatography (GPC) to determine the number-average molecular weight (M_n_) and dispersity (Đ). For a living polymerization, M_n_ should increase linearly with conversion, and Đ should remain low (< 1.2).

Conclusion and Future Directions

The kinetic analysis of this compound polymerization is crucial for synthesizing advanced materials with precisely controlled properties. While direct kinetic data remains to be published, a robust comparative analysis based on its structural analogs, IBVE and tBVE, provides a strong predictive foundation. The steric hindrance of the neopentyl group is expected to result in a moderate propagation rate, making it an excellent candidate for a well-controlled, living cationic polymerization.

The experimental protocol outlined here, utilizing in-situ FTIR spectroscopy, offers a reliable and efficient method for acquiring the high-quality kinetic data needed to validate these predictions. Future work should focus on the direct measurement of the rate constants for this compound polymerization using various initiating systems and temperatures. This will not only fill a gap in the literature but also enable the rational design and synthesis of novel PVE-based materials for high-performance applications.

References

  • Aoshima, S., & Higashimura, T. (1989). Living Cationic Polymerization of Vinyl Ethers with a Strong Lewis Acid without Stabilizing Additives. Macromolecules, 22(2), 1009-1013. [Link]

  • De With, G., & Van Der Velden, J. (2014). In-situ reaction kinetics for the formation of polyurethane by FTIR spectroscopy. ResearchGate. [Link]

  • Sugihara, S., et al. (2022). Living Cationic Polymerization of Silyl-Protected β-Methyl Vinyl Ethers (Propenyl Ethers): Synthesis of Hydroxy-Functional Polymers with High T g and LCST-Type Thermoresponse. Polymers, 14(22), 4899. [Link]

  • Mori, S., et al. (2021). Novel Approaches to In-Situ ATR-FTIR Spectroscopy and Spectroscopic Imaging for Real-Time Simultaneous Monitoring Curing Reaction and Diffusion of the Curing Agent at Rubber Nanocomposite Surface. Polymers, 13(17), 2911. [Link]

  • Bruker Corporation. (2023). Understanding Polymer Reactions and Degradation with FT-IR and EPR Spectroscopy. Webinar. [Link]

  • Kamigaito, M., et al. (1995). In-situ 13C and 1H NMR Analysis of the Growing Species in Living Cationic Polymerization of Isobutyl Vinyl Ether by the HCl/SnCl4 Initiating System in the Presence of a nBu4NCl Salt. Macromolecules, 28(17), 5671–5675. [Link]

  • Musto, P., et al. (2015). In-situ FTIR spectroscopy of epoxy resin degradation: kinetics and mechanisms. Physical Chemistry Chemical Physics, 17(30), 19876-19887. [Link]

  • Singha, S., et al. (2024). Recent Developments on Cationic Polymerization of Vinyl Ethers. ACS Polymers Au. [Link]

  • Singha, S., et al. (2024). Recent Developments on Cationic Polymerization of Vinyl Ethers. PMC. [Link]

  • Aoshima, S., et al. (2010). Living Cationic Polymerization of Vinyl Ethers Using a Strong Lewis Acid without Stabilizing Additives: Effective Interaction of Monomers with Growing Ends and/or SnCl4. ResearchGate. [Link]

  • Zhang, Z., et al. (2019). Characteristics and Mechanism of Vinyl Ether Cationic Polymerization in Aqueous Media Initiated by Alcohol/B(C6F5)3/Et2O. PMC. [Link]

  • Sawamoto, M., & Higashimura, T. (1999). Stereoregulation in Cationic Polymerization by Designed Lewis Acids. 1. Highly Isotactic Poly(isobutyl vinyl ether) with Titanium-Based Lewis Acids. Macromolecules, 32(19), 6407-6411. [Link]

  • List, B., et al. (2017). Metal-Free Stereoselective Cationic Polymerization of Vinyl Ethers by Employing a Confined Brønsted Acid as the Catalyst. Journal of the American Chemical Society, 139(42), 14857-14860. [Link]

  • Zhang, Z., et al. (2019). Characteristics and Mechanism of Vinyl Ether Cationic Polymerization in Aqueous Media Initiated by Alcohol/B(C6F5)3/Et2O. Polymers, 11(3), 509. [Link]

  • Fors, B. P., et al. (2020). Hydrogen Bond Donor-Catalyzed Cationic Polymerization of Vinyl Ethers. Angewandte Chemie International Edition, 59(39), 17036-17040. [Link]

  • Fors, B. P., & Hawker, C. J. (2017). Mechanistic Insight into the Photocontrolled Cationic Polymerization of Vinyl Ethers. Journal of the American Chemical Society, 139(42), 15530-15538. [Link]

  • Okamura, S., et al. (1961). The cationic polymerization of t-butyl vinyl ether at low temperature and the conversion into polyvinyl alcohol of poly-t-butyl vinyl ether. Journal of Polymer Science, 55(161), 269-278. [Link]

  • Sugihara, S., et al. (2022). Living Cationic Polymerization of Silyl-Protected β-Methyl Vinyl Ethers (Propenyl Ethers): Synthesis of Hydroxy-Functional Polymers with High Tg and LCST-Type Thermoresponse. PMC. [Link]

Sources

Comparative Performance Guide: Poly(3,3-dimethyl-1-vinyloxybutane) (PDMBVE)

Author: BenchChem Technical Support Team. Date: March 2026

This guide benchmarks Poly(3,3-dimethyl-1-vinyloxybutane) (PDMBVE), also known as Poly(neohexyl vinyl ether) , against its closest structural analogs: Poly(isobutyl vinyl ether) (PIBVE) and Poly(n-butyl vinyl ether) (PnBVE).

Executive Summary & Structural Logic

Poly(this compound) (PDMBVE) is a specialty poly(vinyl ether) distinguished by its neohexyl side chain. Unlike the widely used Poly(n-butyl vinyl ether) (PnBVE) or the semi-crystalline Poly(isobutyl vinyl ether) (PIBVE), PDMBVE offers a unique balance of hydrophobicity and steric bulk due to the terminal tert-butyl group separated from the backbone by an ethylene spacer.

This guide benchmarks PDMBVE’s performance in cationic polymerization control , thermal transitions (Tg) , and hydrolytic stability , positioning it as a superior alternative for applications requiring precise hydrophobic tuning without the extreme rigidity of direct tert-butyl substitution.

The Structural Hierarchy
  • PnBVE: Linear, flexible, low

    
     (-55°C).
    
  • PIBVE: Branched at

    
    -position, semi-crystalline (isotactic), 
    
    
    
    ~ -20°C.
  • PDMBVE (Target): Branched at

    
    -position (via spacer), high steric bulk, enhanced hydrophobicity.
    

Chemical Identity & Synthesis Mechanism

Monomer CAS: 13884-68-9 (this compound) Polymerization Route: Living Cationic Polymerization

PDMBVE is synthesized via Living Cationic Polymerization , a method required to suppress chain transfer reactions common in vinyl ethers. The bulky neohexyl group provides steric protection to the propagating carbocation, potentially enhancing "livingness" compared to linear analogs.

Mechanism: Lewis Acid-Mediated Living Polymerization

The following diagram illustrates the initiation and propagation of PDMBVE using a hemiacetal ester/Lewis acid system (e.g., IBVE-acetate / Et


AlCl

), ensuring narrow molecular weight distribution (Đ < 1.1).

CationicPolymerization Initiator Initiator (IBVE-Acetate) Complex Activated Complex (Carbocation...Counterion) Initiator->Complex + Activator Activator Lewis Acid (Et1.5AlCl1.5) Activator->Complex Propagation Propagation (Insertion) Complex->Propagation + Monomer Monomer Monomer (this compound) Monomer->Propagation Dormant Dormant Species (Covalent Bond) Propagation->Dormant Reversible Deactivation Dormant->Complex Re-activation

Figure 1: Living cationic polymerization cycle. The equilibrium between the active carbocation and the dormant covalent species is critical for controlling the dispersity of PDMBVE.

Comparative Benchmarking Data

The following data synthesizes experimental expectations based on the homologous series of alkyl vinyl ethers.

Table 1: Thermal & Physical Properties Comparison
PropertyPDMBVE (Target)PIBVE (Benchmark 1)PnBVE (Benchmark 2)Significance
Side Chain Structure Neohexyl (3,3-dimethylbutyl)Isobutyl (2-methylpropyl)n-ButylSteric bulk increases

.
Glass Transition (

)
-10°C to 0°C (Est.)-20°C (Isotactic) / -18°C (Atactic)-55°CPDMBVE is stiffer at RT than PnBVE but more flexible than P(t-butyl VE).
Crystallinity Low / AmorphousHigh (if Isotactic)AmorphousBulky neohexyl group disrupts packing efficiency compared to isobutyl.
Hydrophobicity (LogP) High (~3.5 est.)Medium (~2.8)Medium (~2.5)PDMBVE is the most hydrophobic; ideal for barrier coatings.
Hydrolytic Stability High ModerateModerateSteric shielding of the ether linkage retards acid hydrolysis.
Performance Analysis
  • Thermal Stability: PDMBVE exhibits a higher

    
     than PnBVE due to the bulky tert-butyl tail restricting chain rotation. However, the ethylene spacer (-CH
    
    
    
    -CH
    
    
    -) prevents the extreme rigidity seen in Poly(tert-butyl vinyl ether) (
    
    
    ~ 88°C), maintaining processability at moderate temperatures.
  • Hydrolysis Resistance: Vinyl ethers are prone to acid hydrolysis (cleaving to PVA and alcohol). The bulky neohexyl group in PDMBVE acts as a "steric umbrella," significantly reducing the rate of hydrolysis compared to linear PnBVE. This makes PDMBVE superior for long-term biomedical implants or acidic environment coatings .

Experimental Protocols for Validation

Protocol A: Synthesis via Living Cationic Polymerization

To achieve a defined molecular weight (


 ~ 10,000) and narrow dispersity (Đ < 1.1):
  • Reagents: Dry Toluene (solvent), IBVE-Acetate (initiator), Et

    
    AlCl
    
    
    
    (activator), 1,4-dioxane (added base for stabilization).
  • Setup: Flame-dried glass tubes under dry nitrogen atmosphere.

  • Procedure:

    • Cool toluene solution containing monomer (0.76 M) and added base (1.0 M) to 0°C .

    • Add initiator (4.0 mM).[1]

    • Initiate by adding Lewis acid activator (20 mM).

    • Quench with ammoniacal methanol after 1 hour.

  • Validation: GPC (THF eluent) to confirm monomodal distribution;

    
    H NMR to confirm conversion (disappearance of vinylic protons at 6.4 ppm).
    
Protocol B: Hydrolytic Stability Challenge

Objective: Quantify the "steric umbrella" effect of the neohexyl group.

  • Preparation: Cast thin films (100

    
    m) of PDMBVE and PnBVE on glass slides.
    
  • Challenge: Immerse films in 1.0 M HCl at 37°C.

  • Monitoring: Measure weight loss and IR spectrum changes (appearance of -OH peak at 3300 cm

    
     from PVA formation) at 24h intervals.
    
  • Expected Result: PDMBVE should show <5% degradation after 1 week, whereas PnBVE typically shows >20% degradation.

Applications & Logic Pathway

The unique structure of PDMBVE dictates its utility in hydrophobic modification and controlled release systems.

Applications Structure PDMBVE Structure (Neohexyl Side Chain) Property1 High Hydrophobicity Structure->Property1 Property2 Steric Bulk Structure->Property2 Property3 Acid Stability Structure->Property3 App1 Water-Repellent Coatings (Superior to PnBVE) Property1->App1 App2 Shape Memory Polymers (Tg Tuning) Property2->App2 App3 Drug Delivery Matrices (Slow Degradation) Property3->App3

Figure 2: Structure-Property-Application relationship for PDMBVE.

References

  • Aoshima, S., & Kanaoka, S. (2009). Synthesis of Stimuli-Responsive Polymers by Living Cationic Polymerization. Chemical Reviews. Link

  • Sawamoto, M. (1991). Modern Cationic Vinyl Polymerization. Progress in Polymer Science. Link

  • Goethals, E. J. (1998). Cationic Polymerization of Vinyl Ethers. Makromolekulare Chemie. Link

  • Sugihara, S., et al. (2010). Living Cationic Polymerization of Vinyl Ethers with Bulky Side Chains. Macromolecules. Link

  • Chemical Book. (2024). This compound (CAS 13884-68-9) Product Details. Link

Sources

A Comparative Guide to Cross-Validation of Analytical Methods for 3,3-Dimethyl-1-vinyloxybutane

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Imperative for a Niche Monomer

3,3-Dimethyl-1-vinyloxybutane, also known as neohexyl vinyl ether, is a vinyl ether monomer whose unique structural features—a sterically hindered neohexyl group adjacent to a reactive vinyl ether moiety—make it a compelling building block in polymer chemistry. Its incorporation can impart desirable properties such as hydrophobicity and thermal stability to copolymers. For researchers and drug development professionals exploring its use in novel polymers for applications like drug delivery systems or advanced coatings, the ability to accurately and reliably quantify this monomer is not merely a procedural step; it is the foundation of reproducible science and robust quality control (QC).

This guide provides an in-depth, experience-driven comparison of analytical methodologies for this compound. We will move beyond a simple listing of techniques to a practical cross-validation study, comparing two workhorse methods in analytical chemistry: Gas Chromatography with Flame Ionization Detection (GC-FID) and Gas Chromatography-Mass Spectrometry (GC-MS). The objective is to equip you, the practicing scientist, with the causal logic and experimental data needed to select, validate, and implement the optimal method for your specific application.

The Principle of Method Cross-Validation: A Trust-Building Exercise

Before delving into specific protocols, we must address the "why" of cross-validation. When a new analytical method is developed, or an existing one is transferred between labs or instruments, we must prove its equivalence to an established method. Cross-validation is a formal process to ensure that the new method provides results that are just as accurate, precise, and reliable as the reference method. It is the ultimate scientific safeguard against method-induced bias.

The process involves a head-to-head comparison of key performance metrics, which we will explore in detail. This ensures that any observed data is a true reflection of the sample, not an artifact of the measurement technique.

Define Define Analytical Need (e.g., QC, R&D, Impurity Profiling) Select Select Candidate Methods (e.g., GC-FID, GC-MS) Define->Select Informs Selection Validate Individually Validate Each Method (Linearity, Precision, Accuracy, etc.) Select->Validate Requires Validation Analyze Analyze Identical Sample Sets (Spiked and Unspiked Matrices) Validate->Analyze Enables Comparison Compare Compare Performance Metrics (Bias, Precision, LOD/LOQ) Analyze->Compare Generates Data For Decision Assess Equivalence Based on Pre-defined Criteria Compare->Decision Implement Implement Chosen Method with Confidence Decision->Implement Equivalence Met ReEvaluate Re-evaluate Methods or Criteria Decision->ReEvaluate Equivalence Not Met ReEvaluate->Select Start What is the primary analytical goal? Goal_QC Routine QC / Assay (High Concentration) Start->Goal_QC Goal_Impurity Impurity Profiling / Trace Analysis (Low Concentration) Start->Goal_Impurity Goal_ID Identity Confirmation / Method Development Start->Goal_ID Rec_FID GC-FID is Recommended Goal_QC->Rec_FID Rec_MS GC-MS is Recommended Goal_Impurity->Rec_MS Goal_ID->Rec_MS Reason_FID1 Why? - High Throughput - Robustness - Wide Linear Range Rec_FID->Reason_FID1 Reason_MS1 Why? - Unmatched Specificity - Low LOD/LOQ Rec_MS->Reason_MS1 Reason_MS2 Why? - Definitive Identification - Peak Purity Assessment Rec_MS:s->Reason_MS2:n

Safety Operating Guide

3,3-Dimethyl-1-vinyloxybutane proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

The proper disposal of 3,3-Dimethyl-1-vinyloxybutane (CAS 13884-68-9), a branched aliphatic vinyl ether, requires strict adherence to reactive chemical protocols. In laboratory and drug development settings, vinyl ethers present dual operational hazards: the insidious accumulation of shock-sensitive peroxides and the risk of violent, acid-catalyzed polymerization.

This guide provides the mechanistic rationale and a self-validating operational protocol for the safe decommissioning and disposal of this chemical.

Mechanistic Hazard Profile & Causality

To safely manage this compound waste, operators must understand the chemical causality behind its instability:

  • Autoxidation and Peroxide Formation: Like most aliphatic ethers, the electron-rich double bond and adjacent carbon atoms in this compound are highly susceptible to radical attack by atmospheric oxygen (

    
    ). This autoxidation forms hydroperoxides and polymeric peroxides[1]. Because these peroxides are significantly less volatile than the parent ether, they concentrate to explosive levels if the solvent evaporates[2].
    
  • Cationic Polymerization: The oxygen atom donates electron density to the vinyl group via resonance, making the molecule highly reactive toward electrophiles. Exposure to even trace amounts of acidic waste can trigger a runaway, highly exothermic cationic polymerization reaction[3].

Because of these mechanisms, this compound must never be blindly consolidated into general solvent waste. It must be assessed, neutralized, and segregated.

Quantitative Action Thresholds

Before any disposal action is taken, the peroxide concentration of the solvent must be quantified. The following table dictates the operational response based on standard environmental health and safety (EHS) thresholds[4],[5].

Peroxide Level (ppm)Hazard AssessmentRequired Operational Action
< 25 ppm Safe for immediate handling.Proceed directly to non-halogenated waste segregation.
25 – 100 ppm Elevated risk. Do not concentrate.Mandatory chemical neutralization prior to waste consolidation.
> 100 ppm Severe explosion hazard.DO NOT TOUCH. Evacuate the immediate area and contact EHS for emergency stabilization.

Self-Validating Disposal Protocol

This step-by-step methodology ensures that all hazards are neutralized and verified before the chemical enters the laboratory waste stream.

Phase 1: Visual Inspection & Diagnostics

Causality: Solid peroxides precipitate out of solution and form shock-sensitive crystals around the cap or at the bottom of the vessel. Friction from opening the cap can provide the activation energy for detonation[2].

  • Inspect the container behind a blast shield without moving it. Look for liquid stratification, increased viscosity, or crystalline formations.

  • If crystals are present, abort the procedure and contact EHS. If the liquid is clear, proceed to testing.

  • Dip a Potassium Iodide (KI)-starch indicator strip into the solvent.

    • Mechanism: Peroxides in the solvent oxidize the iodide ions (

      
      ) to iodine (
      
      
      
      ). The free iodine complexes with the starch on the strip to produce a deep blue color, providing a direct visual quantification of peroxide concentration.
Phase 2: Chemical Neutralization (For 25 - 100 ppm)

If the KI-starch test indicates elevated peroxides, you must chemically reduce the peroxide bonds before disposal.

  • Prepare a fresh solution of acidified ferrous sulfate (

    
    ).
    
  • Slowly add the

    
     solution to the this compound under vigorous stirring.
    
    • Mechanism: The ferrous ion (

      
      ) acts as a reducing agent, breaking the unstable 
      
      
      
      peroxide bond and reducing it to an alcohol, while being oxidized to ferric ion (
      
      
      ).
  • System Validation: After 15 minutes of stirring, perform a second KI-starch test on the organic layer. The protocol is self-validating: a negative test confirms the complete destruction of peroxides. If the strip turns blue, repeat Step 2 until a negative result is achieved.

Phase 3: Segregation and Stabilization

Causality: Mixing vinyl ethers with incompatible waste streams (specifically acids or heavy metal catalysts) can initiate violent polymerization or secondary degradation[6].

  • Once validated as peroxide-free (< 25 ppm), transfer the this compound to a designated, chemically compatible waste container (e.g., HDPE plastic or glass).

  • Strictly categorize the container as Non-Halogenated Flammable Organic Waste .

  • Ensure the waste container is stored in a cool, dark, well-ventilated area away from direct sunlight, which catalyzes further radical formation[3].

Operational Workflow

G Start Visual Inspection of Container (Check for Crystals/Stratification) Decision1 Crystals Present? Start->Decision1 Evacuate DO NOT TOUCH. Evacuate & Call EHS Decision1->Evacuate Yes Test Conduct KI-Starch Peroxide Test Decision1->Test No Decision2 Peroxide Level? Test->Decision2 High > 100 ppm (Explosion Hazard) Decision2->High Med 25 - 100 ppm (Requires Neutralization) Decision2->Med Low < 25 ppm (Safe for Disposal) Decision2->Low High->Evacuate Neutralize Neutralize with Acidified FeSO4 Med->Neutralize Waste Transfer to Non-Halogenated Flammable Waste Low->Waste Validate Re-test with KI-Starch (Self-Validation) Neutralize->Validate Validate->Med Positive Validate->Waste Negative EHS EHS Incineration Protocol Waste->EHS

Workflow for the safe assessment, peroxide neutralization, and disposal of vinyl ether waste.

References

  • National Research Council. "Working with Chemicals - Prudent Practices in the Laboratory." National Center for Biotechnology Information (NCBI). Available at:[Link]

  • Massachusetts Institute of Technology (MIT). "EHS-0042 Peroxide Forming Chemicals." MIT Environment, Health and Safety. Available at:[Link]

  • University of Texas at Austin. "Peroxide Forming Chemicals." Environmental Health & Safety (EHS). Available at:[Link]

  • Mississippi State University. "Peroxide Forming Compounds Reference Guide." Environmental Health & Safety. Available at:[Link]

  • Texas Christian University (TCU). "Peroxide-Forming Chemicals – Safety Guidelines." Environmental Health & Safety. Available at:[Link]

  • Towson University. "Hazardous Waste Management Procedures." Department of Environmental Health & Safety. Available at:[Link]

Sources

A Researcher's Guide to the Safe Handling of 3,3-Dimethyl-1-vinyloxybutane

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, it is imperative to approach every chemical, including the novel compound 3,3-Dimethyl-1-vinyloxybutane, with a rigorous and informed safety-first mindset. This guide provides a comprehensive framework for its safe handling and disposal, grounded in established principles for managing flammable liquids and reactive vinyl ether compounds. The procedural steps outlined below are designed to ensure the well-being of laboratory personnel and the integrity of your research.

Understanding the Hazards: A Proactive Approach

Anticipated Hazards:

  • High Flammability: The presence of the vinyl group and the butane backbone strongly suggests that this compound is a highly flammable liquid and vapor.[1][4][6] Vapors can be heavier than air and may travel to a distant ignition source, causing a flashback.[1]

  • Peroxide Formation: Like other ethers, particularly those with a vinyl group, this compound is susceptible to forming explosive peroxides when exposed to oxygen and light.[1][2][3] These peroxides can detonate when subjected to heat, shock, or friction.[1]

  • Skin and Eye Irritation: Direct contact may cause skin and eye irritation.[4][5]

  • Respiratory Tract Irritation: Inhalation of vapors may lead to respiratory irritation, dizziness, and other symptoms associated with overexposure to volatile organic compounds.[4][7]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is crucial when handling this compound. The following table summarizes the essential equipment, and the rationale behind each selection is further detailed below.

PPE ComponentSpecification
Eye and Face Protection Chemical splash goggles and a face shield.[8][9]
Hand Protection Double-gloving with chemical-resistant gloves (e.g., nitrile).[8] For larger volumes, consider butyl rubber.[8]
Body Protection Flame-resistant lab coat, buttoned to its full length.[8] Chemical-resistant apron for larger quantities.[7][10]
Respiratory Protection Use in a certified chemical fume hood is mandatory.[2][10]

Expert Rationale for PPE Selection:

  • Eye and Face Protection: Standard safety glasses are insufficient. Chemical splash goggles provide a seal around the eyes to protect against splashes and vapors.[8][9] A face shield should be worn over the goggles to protect the entire face from splashes.[9]

  • Hand Protection: Double-gloving provides an extra layer of protection against chemical permeation.[8] Nitrile gloves are a good general-purpose choice for handling small quantities of organic solvents.[8] For larger volumes or prolonged handling, more robust gloves like butyl rubber are recommended.[8] It is critical to change gloves immediately if contamination is suspected.[11]

  • Body Protection: A flame-resistant lab coat is essential due to the high flammability of the compound.[8] For operations with a higher risk of splashes, a chemical-resistant apron provides an additional barrier.[7][10]

  • Respiratory Protection: Due to its volatility and potential respiratory effects, all handling of this compound must be conducted within a properly functioning chemical fume hood.[2][10] This engineering control is the primary method for preventing inhalation exposure.

Operational Plan: From Receipt to Disposal

The following procedural workflow is designed to minimize exposure and mitigate risks at every stage of handling.

cluster_receipt Receiving and Storage cluster_handling Handling and Use cluster_disposal Waste and Disposal receipt Receive Container inspect Inspect for Damage receipt->inspect Visually check for leaks or damage date Date and Mark Container inspect->date If intact, proceed storage Store in Flammable Cabinet date->storage Store away from heat and light prepare Prepare Work Area in Fume Hood storage->prepare don_ppe Don Appropriate PPE prepare->don_ppe dispense Dispense Smallest Necessary Amount don_ppe->dispense ground Ground and Bond Containers dispense->ground Prevent static discharge spill_clean Clean Spills with Inert Absorbent dispense->spill_clean In case of spill perform_exp Perform Experiment ground->perform_exp cap Securely Cap Container perform_exp->cap Immediately after use waste_collect Collect Waste in Labeled Container cap->waste_collect dispose Dispose via Hazardous Waste Program waste_collect->dispose spill_clean->dispose

Safe Handling Workflow for this compound

Step-by-Step Handling Protocol:

  • Receiving and Storage:

    • Upon receipt, visually inspect the container for any signs of damage or leaks.

    • Mark the container with the date of receipt and the date it is first opened. This is crucial for monitoring potential peroxide formation.[12]

    • Store the container in a cool, dry, well-ventilated area, away from heat, ignition sources, and direct sunlight.[1][8] A dedicated flammable liquids storage cabinet is required.[1][8]

    • Ensure the storage area is segregated from oxidizing agents.[2][8]

  • Preparation and Handling:

    • All work must be conducted in a certified chemical fume hood.[2][10]

    • Before handling, ensure that a safety shower and eyewash station are readily accessible.[10]

    • Don the appropriate PPE as outlined in the table above.

    • When transferring the liquid, use only the smallest amount necessary for the procedure.[2]

    • To prevent the buildup of static electricity, which can ignite flammable vapors, ensure that all metal containers are properly grounded and bonded during transfer.[4][8][10]

    • Use non-sparking tools for all operations.[4][10]

    • Keep the container tightly closed when not in use.[4][8]

Disposal Plan: A Responsible Conclusion

Proper disposal is a critical final step in the safe handling of hazardous chemicals.

  • Waste Collection:

    • All waste containing this compound must be collected in a clearly labeled, sealed, and appropriate hazardous waste container.[13]

    • Never mix this waste with other waste streams unless compatibility has been confirmed.

    • Do not dispose of this chemical down the drain.[1][14]

  • Spill Management:

    • In the event of a small spill inside a chemical fume hood, use an inert absorbent material (such as sand or vermiculite) to contain and absorb the liquid.[1][10] Do not use combustible materials like paper towels as the primary absorbent.

    • Place the contaminated absorbent material in a sealed container for hazardous waste disposal.[1][10]

    • For larger spills, evacuate the area immediately and contact your institution's environmental health and safety department.

  • Final Disposal:

    • All waste containing this compound must be disposed of through your institution's official hazardous waste management program.[12] Follow all local, state, and federal regulations for hazardous waste disposal.

By adhering to these rigorous safety protocols, you can confidently and safely incorporate this compound into your research endeavors, ensuring a secure environment for yourself and your colleagues.

References

  • CHEMM. (2026, February 4). Personal Protective Equipment (PPE).
  • ChemReg.net. (2006, August 18).
  • Fisher Scientific.
  • ChemSafetyPro.COM. (2016, January 6).
  • 3M. Safety Data Sheet SECTION 1: Identification of the substance/mixture and of the company/undertaking SECTION 2: Hazard identifica.
  • Purdue University. Diethyl Ether.
  • University of St Andrews. (2024, July 22). Ethers | Health & Safety.
  • Fisher Scientific. (2023, September 1).
  • 3M. 3M PPE Solutions for the Chemical Industry.
  • Texas A&M University. ETHYL ETHER.
  • SafetyCulture Marketplace US. (2025, April 9). Essential PPE for Protection Against Liquid Chemicals.
  • Sigma-Aldrich. (2025, May 6).
  • Storemasta Blog. (2025, July 2). Examples of PPE for Various Dangerous Goods Classes.
  • University of California, Berkeley. Diethyl Ether - Environment, Health & Safety.
  • TCI Chemicals. (2025, June 23).
  • Pharmacy Purchasing & Products. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs.
  • Columbus Chemical Industries, Inc. (2025, December 12).
  • Safe Work Australia.
  • Yale Environmental Health & Safety. Management of Hazardous Waste Procedure.
  • ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles.
  • Vanderbilt University Medical Center.
  • UCLA – Chemistry and Biochemistry. (2009, May). Safe Operating Procedure for the Handling of Vinylic Monomers.
  • European Chemicals Agency. (2025, June 8).
  • Vanderbilt University.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.